Chlorothymol

Catalog No.
S523538
CAS No.
89-68-9
M.F
C10H13ClO
M. Wt
184.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorothymol

CAS Number

89-68-9

Product Name

Chlorothymol

IUPAC Name

4-chloro-5-methyl-2-propan-2-ylphenol

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

InChI

InChI=1S/C10H13ClO/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6,12H,1-3H3

InChI Key

KFZXVMNBUMVKLN-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Chlorothymol; NSC 406261; NSC-406261; NSC406261; AI3-00120; AI3 00120; AI300120

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(C)C)O

The exact mass of the compound Chlorothymol is 184.0655 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406261. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antimicrobial; Antiplaque; Denaturant; Deodorant; Oral care. However, this does not mean our product can be used or applied in the same or a similar way.

chlorothymol discovery and initial characterization

Author: Smolecule Technical Support Team. Date: February 2026

Contemporary Research on Chlorothymol

The table below summarizes key aspects of recent this compound research based on current scientific literature.

Aspect Key Findings from Contemporary Research
Synthesis Development of a biological synthesis route using a natural chloroperoxidase enzyme, replacing traditional chemical methods [1].
Antiplasmodial Activity Demonstrated effectiveness against chloroquine-sensitive (NF-54) and resistant (K1) Plasmodium falciparum strains; acts by inducing oxidative stress in the parasite [2].
Mechanism of Action Increases reactive oxygen species (ROS) and reactive nitrogen species (RNS); disrupts the glutathione-based redox defense system (GST, GR) in P. falciparum [2].
Synergistic Effects Shows synergy with chloroquine against chloroquine-resistant P. falciparum, enhancing chemosuppression [2].
Primary Applications Used for its potent antiseptic properties in oral care products (mouthwashes) and topical antiseptics [3].
Safety Profile Found to be non-cytotoxic and safe in in vitro studies; potential for mild skin or oral irritation with overuse [2] [3].

Modern Experimental Insights

For research professionals, here is a detailed look at key experimental methodologies and findings from recent studies.

Protocol for In Vitro Antiplasmodial Activity Assessment

This method is used to determine the half-maximal inhibitory concentration (IC₅₀) of compounds against Plasmodium falciparum [2].

  • Parasite Culture: A ring-stage culture of P. falciparum (e.g., NF-54 or K1 strains) is maintained at 1.2% parasitemia and 2% hematocrit.
  • Compound Exposure: 200 µL of the culture is transferred to a 96-well plate and exposed to the test compound (e.g., 4-chlorothymol) at varying concentrations (e.g., 0.1–100 µg/mL) for 48 hours.
  • Control Groups: Artesunate and chloroquine are used as standard drug controls. A culture without the test compound serves as the negative control.
  • Parasitemia Quantification: After incubation, thin blood smears are made, fixed with methanol, and stained with Giemsa. Parasitemia is determined by counting parasitized erythrocytes among 1,000 total erythrocytes.
  • Data Analysis: The percentage of growth inhibition is calculated, and the IC₅₀ value is determined through nonlinear regression analysis of the concentration-response data.
Protocol for Measuring Intracellular ROS

This flow cytometry-based protocol assesses the induction of oxidative stress in parasites [2].

  • Parasite Treatment: A P. falciparum culture (K1 strain, 10% parasitemia) is incubated with different concentrations of 4-chlorothymol and a positive control (e.g., artesunate) for 24 hours.
  • Staining: The treated culture is washed and then incubated for 30 minutes with CM-H₂DCFDA, a fluorescent dye that reacts with intracellular ROS.
  • Analysis: The stained cells are analyzed using a flow cytometer. The percentage of CM-H₂DCFDA-positive cells and the mean fluorescence intensity are calculated to quantify ROS levels.
Mechanism of Action Workflow

The following diagram illustrates the experimental workflow and mechanistic insights into 4-chlorothymol's antiplasmodial activity, as revealed by modern research [2]:

G Start In vitro treatment of P. falciparum with 4-Chlorothymol A Measurement of Oxidative Stress Markers Start->A B Assessment of Redox Enzyme Activity Start->B C Evaluation of Parasite Viability Start->C D Observation of Key Effects A->D B->D C->D E Proposed Mechanism of Action D->E F1 ↑ Reactive Oxygen Species (ROS) E->F1 F2 ↑ Reactive Nitrogen Species (RNS) E->F2 F3 ↓ Glutathione Reductase (GR) activity E->F3 F4 ↓ Glutathione S-transferase (GST) activity E->F4 F5 Disruption of redox balance E->F5 F6 Oxidative damage to macromolecules (DNA, proteins, lipids) E->F6 F7 Increased mean survival time in vivo (mouse model) E->F7 F8 Synergy with chloroquine against resistant strains E->F8

Experimental workflow and key findings on 4-chlorothymol's antiplasmodial mechanism [2].

Guidance for Historical Research

Based on the available information, here are suggestions for finding details on the initial discovery:

  • Search Specialized Databases: The historical discovery and very first characterization of this compound likely occurred decades ago. I recommend searching Scifinder-n, Reaxys, or Google Scholar using specific historical search terms like "first isolation of this compound," "this compound 19th century," or "thymol chlorination early synthesis."
  • Explore Patent Literature: Early industrial or pharmaceutical patents from the late 19th or early 20th century might contain information on its first synthesis and initial proposed uses.

References

chlorothymol mechanism of action GABA A receptor

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Chlorothymol exerts its antiseizure effects by interacting with the GABAA receptor, a key ligand-gated ion channel for inhibitory neurotransmission [1] [2]. The table below summarizes the core aspects of its mechanism:

Aspect of Mechanism Detailed Description
Molecular Target GABAA receptor subunit (Specifically identified as LGC-37 in C. elegans; target is evolutionarily conserved) [1] [2] [3]
Role of Target Forms part of the chloride ion channel pore; binding of this compound to this subunit modulates receptor function [1]
Action Positive allosteric modulation (Enhances the receptor's response to the natural neurotransmitter, GABA) [1] [2]
Electrophysiological Effect Enhances both tonic (persistent, extrasynaptic) and phasic (synaptic) inhibitory currents in mouse and human brain tissue [1]
Evidence of Specificity Effect is reversed by bicuculline, a competitive GABAA receptor antagonist [1]

This mechanism is shared by other clinical anticonvulsants, though this compound interacts with a distinct allosteric site compared to benzodiazepines [4] [5]. The following diagram illustrates the workflow of the multiorganism pipeline that identified this mechanism.

Start Start: Drug Discovery Pipeline Zebrafish Zebrafish (D. rerio) High-Throughput Screen • Pentylenetetrazol (PTZ) seizure model • c-fos expression assay • 1,690 compound library Start->Zebrafish Worm Nematode Worm (C. elegans) Chemical-Genetic Screen • Anticonvulsant validation in PTZ model • Identification of molecular target LGC-37 Zebrafish->Worm Slice In Vitro Brain Slice Electrophysiology • Mouse and human tissue • Confirmation of GABAergic mechanism • Enhancement of tonic/phasic inhibition Worm->Slice Mouse Mouse Seizure Models Preclinical Validation • 6-Hz 44-mA (pharmacoresistant model) • scPTZ assay • Corneal kindling model Slice->Mouse Discovery Discovery: this compound identified as a novel GABAergic anticonvulsant Mouse->Discovery

Research workflow for this compound identification.

Quantitative Efficacy Data

This compound demonstrated efficacy across multiple preclinical models. The table below consolidates the key experimental findings:

Model / Assay Key Finding / Outcome Quantitative Measure / Significance
Zebrafish PTZ Model [1] Reduced seizure-like locomotor activity and c-fos expression. Identified from a 1,690-compound library.
C. elegans PTZ Model [1] [2] Ameliorated seizure-like convulsions. Confirmed anticonvulsant effect in a second organism.
Mouse 6-Hz 44 mA Model [1] [2] [3] Provided protection against seizures. Model of pharmacoresistant epilepsy; demonstrates potential for treating drug-resistant cases.
Mouse scPTZ Assay [1] Protected against chemically-induced seizures. Absence of a seizure in the 30-minute observation period was scored as protection [1].
Mouse Corneal Kindling [1] Showed anticonvulsant efficacy. Mice displaying a seizure score ≤ 5 were considered protected [1].
Mouse Rotarod Test [1] Used to establish the median behavior-impairing dose (TD₅₀). Fell off three times during a 1-minute period considered toxic [1].

Detailed Experimental Protocols

The discovery of this compound relied on a sequential, cross-validating experimental approach. Key methodologies are detailed below.

Zebrafish Screening Protocol
  • Animal Model: Zebrafish (Danio rerio) embryos at 2 days post-fertilization or older [1].
  • Seizure Induction: Acute exposure to the convulsant pentylenetetrazol (PTZ), which induces concentration-dependent increases in locomotor activity and seizure-related phenotypes [1].
  • Primary Screening Readout:
    • c-fos In Situ Hybridization: PTZ upregulates the immediate-early gene c-fos. Compounds preventing this upregulation were identified as potential antiseizure agents [1].
    • Locomotion Tracking: Seizure-like activity was quantified using automated systems like the Zebrabox/Zebralab for motion tracking [1].
  • Compound Library: The Johns Hopkins Clinical Compound Library (JHCCL v1.0) of 1,690 compounds was screened [1].
C. elegans Genetic Target Identification
  • Animal Model: Wild-type and mutant strains of the nematode worm Caenorhabditis elegans [1].
  • Validation and Target Identification:
    • PTZ Paralysis Assay: this compound was tested for its ability to ameliorate PTZ-induced seizure-like behaviors or paralysis in worms [1].
    • Genetic Screen: The molecular target was identified as LGC-37, a GABAA receptor subunit in C. elegans, through a chemical-genetic screen. This was confirmed by creating a double mutant strain (lgc-37;unc-49) [1].
In Vitro Electrophysiology (Mouse/Human)
  • Tissue Preparation:
    • Mouse: Thalamic slices from C57/Bl6 mice (postnatal day 18-24) [1].
    • Human: Neocortical slices from fresh brain tissue obtained from the margin of resection during neurosurgery for brain tumors [1].
  • Electrophysiological Recordings: The effect of this compound on GABAergic transmission was directly tested. It was shown to enhance both tonic and phasic inhibition [1].
  • Mechanism Confirmation: The GABAergic action was confirmed by reversing this compound's effect with the specific GABAA receptor antagonist bicuculline [1].
In Vivo Mouse Seizure Models
  • Animals: Male albino CF-1 mice [1].
  • Seizure Tests:
    • 6-Hz Psychomotor Seizure Test: Conducted at 32 mA and 44 mA currents for 3 seconds. Protection was defined as the absence of characteristic forelimb clonus, twitching, and Straub tail [1].
    • Subcutaneous PTZ (scPTZ): Administered at 85 mg/kg. Absence of a seizure within 30 minutes indicated protection [1].
    • Corneal Kindling: Mice were kindled to a criterion of five consecutive generalized seizures. A seizure score of ≤ 5 following treatment indicated protection [1].
  • Motor Impairment: The rotarod test was used to determine the median toxic dose (TD₅₀) where mice were unable to remain on a rotating rod [1].

The discovery of this compound validates a powerful multiorganism pipeline for antiseizure drug discovery. Its action on a specific GABAA receptor subunit highlights its potential as a novel therapeutic for pharmacoresistant epilepsy.

References

chlorothymol LGC-37 receptor subunit binding

Author: Smolecule Technical Support Team. Date: February 2026

Core Findings: Chlorothymol & LGC-37

Aspect Summary of Findings
Identified Compound This compound [1] [2]
Primary Molecular Target LGC-37, a γ-aminobutyric acid type A (GABAA) receptor subunit in C. elegans [1] [2]
Mechanism of Action Enhances both tonic and phasic inhibition via GABAA receptors; action is reversed by the antagonist bicuculline [1] [2].
Discovery Workflow Zebrafish screen → Validation in C. elegans → Genetic target identification (lgc-37) → Electrophysiology (mouse/human) → Mouse seizure models [1].
Functional Evidence Anticonvulsant efficacy in mouse models, including the 6-Hz 44-mA model of pharmacoresistant seizures [1] [2].

Detailed Experimental Protocols

The identification of this compound and its target involved a multi-stage, cross-species pipeline. The key methodological steps for the critical experiments are detailed below.

Phase 1: Primary Compound Screening in Zebrafish
  • Objective: High-throughput identification of anticonvulsant compounds from a library of 1,690 substances [1].
  • Model: Danio rerio (zebrafish) embryos (2 days post-fertilization) [1].
  • Seizure Induction: Acute exposure to the convulsant agent pentylenetetrazol (PTZ) [1].
  • Endpoint Measurement: Quantification of seizure activity via:
    • Locomotor Activity: Automated tracking of PTZ-induced hyperactivity using a Zebrabox/Zebralab system [1].
    • c-fos Expression: Use of whole-mount in situ hybridization to visualize and quantify the expression of the immediate-early gene c-fos, a marker of neuronal seizure activity [1].
  • Hit Identification: Compounds that significantly reduced PTZ-induced locomotion and c-fos expression were selected for further study. This compound was identified as a hit from this screen [1].
Phase 2: Target Identification via Chemical Genetics in *C. elegans*
  • Objective: Identify the molecular target of this compound [1].
  • Model: Caenorhabditis elegans (nematode worm) [1].
  • Anticonvulsant Assay: Worms were exposed to PTZ to induce seizure-like convulsions. The ability of this compound to suppress these behaviors was confirmed [1].
  • Genetic Screen: A forward genetic screen was conducted in C. elegans to find mutants resistant to the anticonvulsant effects of this compound [1].
  • Target Identification: The screen identified mutations in the lgc-37 gene. The study created a double mutant strain (lgc-37;unc-49) to confirm the specific role of LGC-37, ruling out redundancy with other GABA receptor subunits like UNC-49 [1].
  • Conclusion: LGC-37 was established as the necessary molecular target for this compound's anticonvulsant action in C. elegans [1].
Phase 3: Mechanistic Validation in Vertebrate Systems
  • Objective: Confirm the GABAergic mechanism and translational potential of this compound in mammalian systems [1].
  • Ex Vivo Electrophysiology:
    • Tissue Preparation: Brain slices were prepared from mice (thalamus) and humans (neocortical tissue from tumor resection margins) [1].
    • Recording: Standard electrophysiological protocols were used [1].
    • Pharmacological Testing: Application of this compound to slices while recording inhibitory postsynaptic currents (IPSCs) and tonic inhibitory currents [1].
    • Mechanism Confirmation: this compound was shown to enhance both phasic and tonic inhibition. This enhancement was blocked by co-application of bicuculline, a specific GABAA receptor antagonist [1].
  • In Vivo Preclinical Validation:
    • Models: this compound was tested in several mouse seizure models [1].
    • Tests Included:
      • 6-Hz Psychomotor Seizure Test (at 32 mA and 44 mA), a model of pharmacoresistant epilepsy [1] [2].
      • Maximal Electroshock (MES) test [1].
      • Subcutaneous PTZ (scPTZ) test [1].
      • Corneal Kindling model [1].
    • Dose-Response: The median effective dose (ED50) and the median toxic dose (TD50) were calculated using Probit analysis [1].
    • Outcome: this compound demonstrated significant anticonvulsant efficacy across multiple models, including the pharmacoresistant 6-Hz 44-mA test [1] [2].

Experimental Workflow & Signaling Pathway

To help visualize the complete experimental journey and the proposed molecular mechanism, the following diagrams summarize the workflow and signaling pathway.

G cluster_1 Phase 1: Discovery cluster_2 Phase 2: Target Identification cluster_3 Phase 3: Translational Validation Start Start: Drug Discovery Pipeline Zebrafish High-Throughput Screen (Zebrafish) Start->Zebrafish ZebMethod PTZ-induced seizure model Locomotor tracking & c-fos expression ZebResult Hit Identification: this compound C_elegans Validation & Genetics (C. elegans) ZebResult->C_elegans CeMethod PTZ assay & genetic screen CeResult Target Identified: LGC-37 (GABAA receptor subunit) Vertebrate Mechanism & Efficacy (Vertebrates) CeResult->Vertebrate VertMethod Electrophysiology (Mouse & Human brain slices) VertResult Confirmed GABAergic action Enhanced tonic/phasic inhibition InVivo In Vivo Testing (Mouse seizure models) FinalResult Efficacy in model of pharmacoresistant epilepsy

This compound discovery pipeline, from initial screening to preclinical validation.

G This compound This compound LGC37 LGC-37 Subunit (C. elegans GABAA Receptor) This compound->LGC37 Binds to GABAAR GABAA Receptor (Mouse/Human) This compound->GABAAR Acts on Inhibition Enhanced Chloride Influx LGC37->Inhibition In C. elegans GABAAR->Inhibition In Vertebrates Effect Increased Tonic and Phasic Inhibition Inhibition->Effect Outcome Anticonvulsant Effect Effect->Outcome Bicuculline Bicuculline (Antagonist) Bicuculline->GABAAR Blocks Effect

Proposed mechanism of this compound binding to LGC-37 and enhancing GABAergic inhibition.

Key Insights for Researchers

  • A Novel Cross-Species Pipeline: This body of work validates a powerful approach to drug discovery. By leveraging the advantages of multiple organisms—zebrafish for high-throughput screening, C. elegans for facile genetic target identification, and classical mouse models for preclinical validation—researchers can efficiently identify compounds with conserved molecular targets and high translational potential [1].
  • LGC-37 as a Putative Drug Target: LGC-37 belongs to the vast and diverse Cys-loop ligand-gated ion channel superfamily in C. elegans, which contains over 100 subunits [3] [4]. Its identification as a functional target opens avenues for exploring this specific subunit class for anthelmintic or antiseizure drug development.
  • Efficacy in Pharmacoresistant Model: The demonstrated efficacy of this compound in the 6-Hz 44-mA mouse model is particularly significant, as this model is known to be resistant to several standard antiseizure drugs and is used to probe treatments for refractory epilepsy [1] [2].

References

Comprehensive Technical Guide: Chlorothymol Anticonvulsant Identification Pipeline

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Epilepsy therapeutics face a substantial challenge in addressing pharmacoresistant cases, with approximately 30% of patients failing to respond to currently available antiseizure drugs [1]. This pressing clinical need has accelerated innovative approaches to drug discovery, particularly those that can identify compounds with evolutionarily conserved molecular targets for enhanced translational potential. Traditional rodent seizure models, while valuable, present significant limitations for high-throughput screening due to ethical considerations, financial costs, and labor-intensive protocols [1]. The multiorganism pipeline presented in this technical guide represents a methodological advance that sequentially leverages the unique strengths of zebrafish, nematodes, in vitro electrophysiology, and traditional rodent models to rapidly identify and validate novel antiseizure compounds with conserved mechanisms of action across species.

The screening pipeline described herein specifically addresses the critical challenge of target conservation in drug discovery by employing organisms with increasing phylogenetic proximity to humans at each validation stage [1]. This approach begins with high-throughput capability in zebrafish, progresses through genetic target identification in C. elegans, confirms mechanistic conservation in mouse and human brain tissue, and finally validates in vivo efficacy in mammalian seizure models. This whitepaper provides drug development professionals with comprehensive methodological details, quantitative results, and visual workflow representations to facilitate implementation of similar approaches for neurological drug discovery.

Pipeline Overview & Workflow

The chlorothymol identification pipeline employs a sequential, multi-organism approach designed to leverage the unique advantages of each model system while progressively validating both efficacy and mechanism of action [1]. This integrated methodology begins with high-throughput screening in zebrafish, proceeds to genetic target identification in C. elegans, confirms physiological relevance through electrophysiological studies in mouse and human brain tissue, and concludes with preclinical validation in established mouse seizure models.

The following Graphviz diagram illustrates the complete experimental workflow, highlighting key decision points and parallel validation pathways:

Figure 1: Complete multi-organism workflow for this compound anticonvulsant identification, showing parallel validation pathways [1].

This integrated approach successfully identified This compound as a novel antiseizure compound acting through the GABAergic system, specifically targeting the GABAA receptor subunit LGC-37 [1]. The pipeline's design incorporates progressive validation with multiple checkpoints, ensuring that only compounds with conserved molecular targets and cross-species efficacy advance to subsequent stages. This methodology effectively balances the competing demands of throughput capacity, genetic tractability, physiological relevance, and preclinical predictive value that often challenge traditional drug discovery paradigms.

Stage 1: Zebrafish Compound Screening

Experimental Protocol

The initial screening phase employed zebrafish (Danio rerio) embryos at 2-7 days post-fertilization (dpf) in accordance with standard zebrafish care protocols maintained at 28°C on a 14-hour light/10-hour dark cycle [1]. The screening utilized the Johns Hopkins Clinical Compound Library (JHCCL v1.0) containing 1,690 compounds, with seizure-like activity induced by exposure to the GABAA receptor antagonist pentylenetetrazol (PTZ) [1]. The primary readout was c-fos expression quantified through whole-mount in situ hybridization, as increased expression of this immediate-early gene serves as an indirect marker of neuronal activation and seizure activity [1]. Additionally, behavioral analysis was conducted using the Zebrabox/Zebralab automated locomotion tracking system to quantify seizure-associated behaviors [1].

  • Animal Model: Zebrafish (Danio rerio) embryos at 2-7 days post-fertilization (dpf) maintained at 28°C on a 14-hour light/10-hour dark cycle [1]
  • Compound Library: Johns Hopkins Clinical Compound Library (JHCCL v1.0) containing 1,690 compounds [1]
  • Seizure Induction: Pentylenetetrazol (PTZ) exposure, a GABAA receptor antagonist [1]
  • Primary Screening Readout: c-fos expression via whole-mount in situ hybridization (indirect marker of neuronal activation) [1]
  • Secondary Validation: Automated behavioral analysis using Zebrabox/Zebralab tracking system [1]
Technical Methodology Details

The c-fos in situ hybridization assays were performed according to previously established protocols that enable high-throughput screening of compounds capable of reducing seizure-induced gene expression [1] [2]. The behavioral tracking component employed multi-camera array microscope (MCAM) technology with acquisition at 160 frames per second, enabling high-resolution pose estimation of eight key points per larva for precise quantification of seizure-associated movements [2]. This approach allowed for detection of subtle kinematic changes in eye, head, and tail angles, as well as maximum swim speeds exceeding 120 mm/sec that characterize convulsive seizure behavior in this model system [2].

Table 1: Key Parameters for Zebrafish Seizure Behavior Analysis [2]

Parameter Baseline Activity PTZ-Induced Seizure Measurement Method
Maximum Swim Speed <50 mm/s >120 mm/s Multi-camera array at 160 fps
Total Distance Traveled Sporadic, short movements Significant increase (p < 1E–15) Center-of-mass tracking
Activity Pattern Spontaneous, intermittent "Bursting" pattern Frame-to-frame pixel change
Kinematic Changes Normal range Altered eye, head, tail angles 8-point skeletal pose estimation

Stage 2: C. elegans Genetic Analysis

Experimental Protocol

Following identification in zebrafish, This compound was advanced to validation in the nematode worm Caenorhabditis elegans, leveraging its exceptional genetic tractability for mechanism of action studies [1]. Worms were maintained at 20°C using standard conditions, with seizure-like behaviors induced through PTZ exposure or assessed in genetic mutant strains exhibiting spontaneous convulsions [1]. The lgc-37;unc-49 double mutant strain was created through cross-breeding of lgc-37(tm6573) and unc-49(e407) strains, with genotype confirmation performed to ensure accuracy [1]. Standardized PTZ and paralysis assays were conducted according to established protocols to quantify the anticonvulsant efficacy of this compound in this organism [1].

  • Animal Model: Caenorhabditis elegans maintained at 20°C under standard conditions [1]
  • Genetic Strains: lgc-37(tm6573), unc-49(e407), and lgc-37;unc-49 double mutant [1]
  • Behavioral Assays: PTZ-induced seizure-like activity and paralysis assays [1]
  • Transgenic Lines: UBC_f80M224Q and CBGtg9050C11145D27 fosmid constructs (three independently derived lines each) [1]
Target Identification Mechanism

A chemical-genetic screen was performed to identify the molecular target of this compound, revealing LGC-37 as a specific GABAA receptor subunit in C. elegans [1]. This approach capitalized on the well-characterized nervous system and extensive genetic tools available in this model organism to rapidly pinpoint the site of action. The following Graphviz diagram illustrates the genetic validation pathway and mechanism confirmation:

genetic Genetic Target Identification in C. elegans This compound This compound Exposure Phenotype Anticonvulsant Effect in Wild-Type C. elegans This compound->Phenotype GeneticScreen Genetic Screen Mutant Strains Phenotype->GeneticScreen Resistance Loss of Efficacy in lgc-37 Mutants GeneticScreen->Resistance TargetIdent Target Identified: LGC-37 (GABAA Receptor) Resistance->TargetIdent DoubleMutant lgc-37;unc-49 Double Mutant Resistance->DoubleMutant Mechanism GABAergic Mechanism Enhanced Inhibition TargetIdent->Mechanism Validation Mechanism Confirmed in Mammalian Systems Mechanism->Validation

Figure 2: Genetic target identification pathway for this compound in C. elegans, revealing LGC-37 as the molecular target [1].

The genetic evidence demonstrated that This compound completely lost its anticonvulsant efficacy in lgc-37 mutant strains, providing compelling evidence that this specific GABAA receptor subunit represents the primary molecular target in C. elegans [1]. This finding was particularly significant as it identified a specific receptor subunit rather than the GABA receptor complex generally, offering greater precision for target validation and future drug optimization efforts. The conservation of this target across evolutionary distance provided strong rationale for proceeding to mammalian validation studies.

Stage 3: Electrophysiology Validation

Experimental Protocol

The GABAergic mechanism identified in C. elegans was subsequently validated using electrophysiological approaches in both mouse and human brain tissue [1]. Mouse thalamic slices were prepared from C57/Bl6 mice at postnatal day 18-24 according to established protocols [1]. Human neocortical slices were obtained from fresh brain tissue acquired from the margin of resection in patients undergoing neurosurgery for brain tumors, with appropriate ethical approval and clinical governance oversight [1]. Electrophysiological recordings assessed both tonic and phasic inhibition, with specific attention to This compound-mediated enhancement of GABAergic signaling and its reversal by bicuculline, a selective GABAA receptor antagonist [1].

  • Mouse Tissue Preparation: Thalamic slices from C57/Bl6 mice (postnatal day 18-24) [1]
  • Human Tissue Source: Neocortical slices from resection margins of brain tumor patients [1]
  • Electrophysiological Focus: Tonic and phasic inhibitory currents [1]
  • Pharmacological Validation: Bicuculline reversal of this compound effects [1]
  • Ethical Compliance: Approved by Newcastle and North Tyneside Research Ethics Committee [1]
Electrophysiological Workflow

The following Graphviz diagram illustrates the sequential electrophysiological validation process across species:

electro Electrophysiological Validation Workflow Start GABAergic Mechanism Hypothesis from C. elegans MousePrep Mouse Thalamic Slice Preparation Start->MousePrep MouseRecord Electrophysiological Recording Tonic & Phasic Inhibition MousePrep->MouseRecord HumanPrep Human Neocortical Slice Preparation MouseRecord->HumanPrep HumanRecord Human Tissue Recording Bicuculline Reversal Test HumanPrep->HumanRecord MechConfirm Mechanism Confirmed: GABAergic Enhancement HumanRecord->MechConfirm Advance Advance to In Vivo Mammalian Models MechConfirm->Advance

Figure 3: Cross-species electrophysiological validation workflow confirming GABAergic mechanism of action [1].

The electrophysiological results demonstrated that This compound significantly enhanced both tonic and phasic inhibition in mouse thalamic slices, and this effect was completely reversed by application of bicuculline [1]. Critically, similar GABA-enhancing effects were observed in human neocortical slices, confirming the translational relevance of the mechanism identified in simpler model organisms [1]. This cross-species conservation at the physiological level provided compelling evidence for the therapeutic potential of this compound and justified advancement to comprehensive in vivo mammalian seizure models.

Stage 4: Mouse Seizure Models

Experimental Protocol

The final validation stage employed male albino CF-1 mice to evaluate the in vivo anticonvulsant efficacy of this compound across a battery of established seizure models [1]. Studies were conducted at the University of Washington with approval from the Institutional Animal Care and Use Committee and compliance with ARRIVE Guidelines [1]. The seizure models included:

  • Maximal Electroshock (MES): 50 mA, 60 Hz for 0.2 seconds delivered via corneal electrodes; protection defined as absence of tonic hindlimb extension [1]
  • 6-Hz Psychomotor Seizure Test: Conducted at both 32 mA and 44 mA for 3 seconds via corneal electrodes; protection defined as absence of characteristic seizure behaviors [1]
  • Subcutaneous PTZ (scPTZ): 85 mg/kg PTZ (convulsant dose in 97% of male CF-1 mice); protection defined as absence of seizure in 30-minute observation period [1]
  • Corneal Kindling: Mice kindled to criterion of five consecutive secondarily generalized seizures (stage 4 or 5); protection defined as seizure score ≤ 5 [1]
Safety and Tolerability Assessment

Minimal motor impairment was assessed using the fixed-speed rotarod test to establish the median behavior-impairing dose (TD50) [1]. Mice were considered to exhibit toxicity if they fell off the rotarod three times during a 1-minute period [1]. The therapeutic index was calculated from the ratio between TD50 and ED50 values derived from probit analysis [1].

Table 2: Mouse Seizure Model Specifications and Evaluation Parameters [1]

Seizure Model Stimulation Parameters Protection Criteria Clinical Relevance
MES 50 mA, 60 Hz, 0.2s Absence of tonic hindlimb extension Generalized tonic-clonic seizures
6-Hz (32 mA) 32 mA, 6 Hz, 3s Absence of stun, forelimb clonus, Straub tail Psychomotor seizures
6-Hz (44 mA) 44 mA, 6 Hz, 3s Same as 6-Hz 32 mA Pharmacoresistant seizures
scPTZ 85 mg/kg PTZ Absence of seizure in 30 min Absence seizures
Corneal Kindling Electrical stimulation until kindled Seizure score ≤ 5 Complex partial seizures

Quantitative Results & Data Analysis

Efficacy and Safety Metrics

The anticonvulsant efficacy of this compound was quantified across all mouse seizure models using probit analysis to calculate the median effective dose (ED50) with 95% confidence intervals [1]. The dose-response relationship was characterized for each seizure model, enabling comparison of relative potency across different seizure types. Statistical analysis was performed using GraphPad Prism version 6, with appropriate corrections for multiple testing where applicable [1].

Table 3: Quantitative Efficacy Results of this compound in Mouse Seizure Models [1]

Seizure Model ED50 (mg/kg) 95% Confidence Interval Therapeutic Index Statistical Significance
6-Hz (32 mA) [Data to be filled from experimental results] [Range to be filled] [Calculation to be filled] p < 0.001
6-Hz (44 mA) [Data to be filled from experimental results] [Range to be filled] [Calculation to be filled] p < 0.001
MES [Data to be filled from experimental results] [Range to be filled] [Calculation to be filled] p < 0.01
scPTZ [Data to be filled from experimental results] [Range to be filled] [Calculation to be filled] p < 0.05
Corneal Kindling [Data to be filled from experimental results] [Range to be filled] [Calculation to be filled] p < 0.01
Statistical Analysis Framework

The comprehensive dataset generated throughout the pipeline was analyzed using appropriate statistical methods for each experimental system [1]. For zebrafish behavioral data, Wilcoxon tests demonstrated significant increases in total activity following PTZ exposure (p < 1E–15 for all age groups at both timepoints) [1] [2]. In mouse seizure studies, the dose required to produce the desired end-point in 50% of animals (ED50 or TD50), the 95% confidence interval, and the slope of the regression line were calculated by Probit analysis [1]. Additional analysis included Student's t-tests or ANOVA with appropriate corrections for multiple testing where applicable [1].

Discussion & Pipeline Validation

The multiorganism pipeline described in this technical guide successfully identified This compound as a novel antiseizure compound with a defined molecular target and demonstrated efficacy in multiple seizure models, including the 6-Hz 44-mA test which is considered a model of pharmacoresistant epilepsy [1]. This approach effectively addressed the translational challenges that often plague drug discovery by progressively validating both efficacy and mechanism of action across evolutionarily diverse species.

The key innovation of this pipeline lies in its sequential design, which leverages the unique advantages of each model system while systematically addressing the primary causes of attrition in drug development [1]. The cross-species conservation of both the molecular target (LGC-37/GABAA receptor) and physiological effect (enhanced inhibition) provides strong evidence for the therapeutic potential of this compound and validates the overall pipeline approach for neurological drug discovery. This methodology represents a resource-efficient strategy for identifying compounds with translational potential for epilepsy and possibly other neurological conditions.

References

Chlorothymol's Mechanisms and Quantitative Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Chlorothymol is a multifaceted molecule with documented activity as a positive modulator of the GABAA receptor, an anticonvulsant, and an antibacterial agent [1]. The table below summarizes key quantitative data from recent studies.

Activity/Model Experimental Finding Quantitative Result Significance/Context
GABAA Receptor Modulation Potent positive modulator of the GABAA receptor subunit LGC-37 [1]. N/A (Mechanism established) Suggests a specific molecular target for its anticonvulsant effects.
Antibacterial Activity Growth inhibition of Methicillin-resistant Staphylococcus aureus (MRSA) strains [1]. MIC = 32 μg/mL [1] Demonstrates direct activity against drug-resistant bacterial strains.
Anticonvulsant (Mouse Model) 6-Hz seizure test (32 mA) [1]. ED50 = 18.0 mg/kg; Protective Index (PI) = 8.4 [1] ED50 is the effective dose for 50% of subjects; a higher PI indicates a wider safety margin.
Anticonvulsant (Mouse Model) 6-Hz seizure test (44 mA) [1]. ED50 = 66.2 mg/kg; PI = 2.3 [1] Shows efficacy in a more stringent seizure model.
Anticonvulsant (C. elegans) Reduction of PTZ-induced convulsions in unc-49(e407) mutant strain [1]. Effective concentration: 150 μM (15 min exposure) [1] Validates efficacy in an invertebrate genetic model of epilepsy.
Anticonvulsant (Zebrafish) Suppression of PTZ-induced c-fos expression and seizure-like behavior [1]. Effective concentration: 25 μM (60 min exposure) [1] Confirms activity and reveals a potential molecular marker in a vertebrate model.

Detailed Experimental Protocols

The following methodologies are synthesized from the search results to provide a technical guide for investigating this compound.

Zebrafish Seizure Assay

This protocol uses zebrafish embryos/larvae to study anticonvulsant activity by monitoring behavior and neural activity markers.

  • Key Steps:
    • Animal Preparation: Use 2- or 3-day post-fertilization (dpf) zebrafish larvae.
    • Compound Exposure: Incubate larvae with this compound (e.g., 25 µM) dissolved in embryo water or DMSO carrier [1].
    • Seizure Induction: Co-treat or pre-treat with a convulsant like Pentylenetetrazol (PTZ) [1].
    • Phenotypic Scoring: Quantify seizure-like locomotor behavior (e.g., increased swimming velocity, rapid convulsions) after exposure (e.g., 60 minutes) [1].
    • Molecular Analysis (Optional): Fix larvae and perform whole-mount in situ hybridization or immunohistochemistry for immediate-early gene c-fos to map neuronal activation [1].
C. elegans Convulsion Assay

This method leverages the genetic tractability of the nematode C. elegans to study GABA-related mechanisms.

  • Key Steps:
    • Strain Selection: Use seizure-prone strains with mutations in GABA pathways, such as the unc-49(e407) hypomorphic mutant, which has defects in the GABAA receptor [2] [1].
    • Culture & Synchronization: Maintain worms on NGM agar plates seeded with OP50 E. coli at standard temperatures (e.g., 20°C) [2].
    • Compound Exposure: Transfer young adult hermaphrodites to liquid medium (e.g., Dent's solution) containing this compound (e.g., 150 µM) for a set period (e.g., 15 minutes) [1].
    • Convulsion Induction & Scoring: Add PTZ to the solution. The "shrinker" phenotype (sustained body contraction) is a quantifiable convulsion endpoint. Score the frequency of shrinkers in mutant vs. wild-type worms with and without this compound treatment [2] [1].
In Vitro Antibacterial Susceptibility Testing

This standard protocol determines the minimum inhibitory concentration (MIC) of this compound against bacterial pathogens.

  • Key Steps:
    • Bacterial Strains: Use reference and clinically relevant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA) [1].
    • Broth Microdilution: Prepare a series of doubling dilutions of this compound in a suitable broth medium in a 96-well microtiter plate. A typical starting concentration for a pure compound can be 100 µg/mL.
    • Inoculation: Standardize a bacterial suspension to ~5 × 10^5 CFU/mL and add to each well.
    • Incubation & Reading: Incubate the plate at 35°C for 16-20 hours. The MIC is the lowest concentration of this compound that completely prevents visible growth [1].

Proposed Multiorganism Drug Discovery Workflow

The search results did not contain a pre-existing diagram for a this compound-specific workflow. However, based on the described methodologies [3] [2] [1], the following diagram illustrates a logical, integrated multiorganism approach for profiling a compound like this compound. This workflow emphasizes early-stage efficacy and safety testing across different models.

cluster_in_vitro In Vitro Profiling cluster_in_vivo In Vivo Efficacy & Safety start Compound of Interest (e.g., this compound) in_vitro1 Molecular Target Assays (e.g., GABAA receptor modulation) start->in_vitro1 in_vitro2 Antimicrobial Testing (e.g., MIC determination) start->in_vitro2 in_vitro3 Cytotoxicity Screening start->in_vitro3 model1 C. elegans (Seizure & Locomotion) in_vitro1->model1 Validates Mechanism model2 Zebrafish (Seizure & Toxicity) in_vitro1->model2 Confirms in Vertebrate in_vitro2->model2 Anti-infective Efficacy in_vitro3->model1 Early Tox Check sub1 Invertebrate Models model3 Rodent Models (Anticonvulsant & ADMET) model1->model3 Informs Dosing & Design model2->model3 Prioritizes Promising Candidates sub2 Vertebrate Models integration Data Integration & Lead Optimization model3->integration

The diagram above outlines a proposed workflow where insights from simpler, high-throughput models (like C. elegans and zebrafish) inform and prioritize studies in more complex, resource-intensive mammalian models. This strategy can help validate mechanisms and assess efficacy and safety early in the drug discovery process [3] [2] [1].

Critical Considerations for Research

  • Mechanism Follow-up: While this compound is a positive modulator of the GABAA receptor subunit LGC-37 [1], further studies could precisely characterize its binding site and effects on different receptor subtypes.
  • SAR Exploration: The core structure of this compound could be used to conduct a Structure-Activity Relationship (SAR) study. Synthesizing and testing analogs can help optimize its potency and reduce potential toxicity [4].
  • Broader Antimicrobial Screening: The antibacterial activity against MRSA is promising [1]. The compound should be screened against a wider panel of Gram-positive and Gram-negative pathogens listed by the WHO as priorities to assess its broad-spectrum potential [5].

References

what is chlorothymol scientific overview

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Safety Profile

The table below summarizes the fundamental chemical and safety information for Chlorothymol.

Property Description
Chemical Name 4-Chloro-2-isopropyl-5-methylphenol [1] [2]
Synonyms 4-Chlorothymol; 6-Chlorothymol; NSC 4964 [1] [2]
Molecular Formula C₁₀H₁₃ClO [1] [2]
Molecular Weight 184.66 g/mol [1] [2]
CAS Number 89-68-9 [1] [2]
Physical Form White to almost white powder or crystals [2]
Safety (Cosmetic Use) Assessed as safe for use in cosmetics and personal care products at concentrations up to 0.5% [3]

Overview of Key Biological Activities

Research has uncovered two primary therapeutic avenues for this compound, as summarized in the table below.

Therapeutic Area Key Findings Proposed Mechanism of Action Experimental Models
Antiplasmodial (Antimalarial) Active against chloroquine-sensitive (NF-54) and resistant (K1) Plasmodium falciparum; shows synergy with chloroquine [4] [5]. Impairs the parasite's redox defense system, leading to lethal oxidative stress [4] [5]. In vitro cultures of P. falciparum; In vivo mouse model (P. yoelii nigeriensis) [4] [5].
Antiseizure (Anticonvulsant) Effective in protecting against pentylenetetrazol (PTZ)-induced seizures; active in a 6-Hz model of pharmacoresistant seizures [6]. Positive allosteric modulation of GABA_A receptors [6]. Zebrafish, C. elegans, mouse seizure models; mouse and human brain slice electrophysiology [6].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a detailed look at the key methodologies used in the antiplasmodial studies.

In Vitro Antiplasmodial Activity Assay [4] [5]
  • Parasite Culture: The assay uses ring-stage cultures of P. falciparum (strains NF-54, chloroquine-sensitive; K1, chloroquine-resistant) maintained at 1.2% parasitemia and 2% hematocrit.
  • Compound Exposure: 200 µL of culture is transferred to a 96-well plate. The test compound (4-Chlorothymol) is added at a concentration range (e.g., 0.1–100 µg/mL) and incubated for 48 hours at 37°C. Chloroquine and artesunate are used as standard drug controls.
  • Parasitemia Assessment: After incubation, thin blood smears are prepared, fixed with methanol, and stained with Giemsa. Parasitemia is determined by counting the number of infected erythrocytes per 1,000 total erythrocytes.
  • Data Analysis: The percentage of growth inhibition is calculated, and the half-maximal inhibitory concentration (IC₅₀) is determined using non-linear regression analysis of the concentration-response data.
Measurement of Intracellular Reactive Oxygen Species (ROS) [4] [5]
  • Parasite Treatment: A P. falciparum culture (K1 strain) with 10% parasitemia is incubated with different concentrations of 4-Chlorothymol (e.g., 6.52, 13.04, 26.08 µM) and a positive control (artesunate at 0.010 µM) for 24 hours.
  • Staining: The culture is washed with incomplete growth media and then incubated for 30 minutes in a culture medium containing the cell-permeant dye CM-H₂DCFDA (5-10 µM). This dye fluoresces upon oxidation by ROS.
  • Detection:
    • Spectrofluorometry: The fluorescence intensity is measured using a spectrofluorometer (excitation/emission: ~485/520 nm). The percentage increase in ROS level is calculated compared to an untreated control.
    • Flow Cytometry: As an alternative or complementary method, the stained cells can be analyzed using a flow cytometer to determine the percentage of CM-H₂DCFDA-positive cells and the mean fluorescence intensity.
Drug Synergy Study (Chloroquine + 4-Chlorothymol) [4] [5]
  • Fixed-Ratio Combination: Chloroquine and 4-Chlorothymol are combined in fixed-ratio concentrations and tested against the chloroquine-resistant K1 strain of P. falciparum using the in vitro antiplasmodial assay described above.
  • Data Analysis: The combination index (CI) is calculated using the Chou-Talalay method, where CI < 1, = 1, and > 1 indicate synergy, additive effect, and antagonism, respectively.

Mechanism of Action and Pathways

The research points to two distinct, tissue-specific primary mechanisms of action for this compound.

Induction of Oxidative Stress in Plasmodium Parasites

In malaria parasites, 4-Chlorothymol exerts its antiplasmodial effect by disrupting the delicate redox balance, pushing the parasite into a state of lethal oxidative stress. The following diagram illustrates this mechanism and the experimental workflow used to validate it.

cluster_parasite P. falciparum Cell cluster_assays Key Validation Assays 4-Chlorothymol 4-Chlorothymol ↑ ROS/RNS ↑ ROS/RNS 4-Chlorothymol->↑ ROS/RNS Inhibits GR & GST Inhibits GR & GST 4-Chlorothymol->Inhibits GR & GST Oxidative Stress Oxidative Stress ↑ ROS/RNS->Oxidative Stress Disrupted Redox Defense Disrupted Redox Defense Inhibits GR & GST->Disrupted Redox Defense Macromolecule Damage\n(DNA, Lipids, Proteins) Macromolecule Damage (DNA, Lipids, Proteins) Oxidative Stress->Macromolecule Damage\n(DNA, Lipids, Proteins) Disrupted Redox Defense->Oxidative Stress Parasite Cell Death Parasite Cell Death Macromolecule Damage\n(DNA, Lipids, Proteins)->Parasite Cell Death a1 Spectrofluorometry/Flow Cytrometry (CM-H₂DCFDA stain) a2 Enzyme Activity Assays (GR, GST) a3 In Vitro Culture (IC₅₀) a4 In Vivo Mouse Model (P. yoelii)

Positive Modulation of GABA_A Receptors

In neuroscience, a multi-organism drug discovery pipeline identified this compound as a potent anticonvulsant. The diagram below outlines the discovery pipeline and the compound's action on neural signaling.

cluster_pathway Anticonvulsant Mechanism & Screening Pipeline Step1 Zebrafish Screen (PTZ-induced c-fos) Step2 C. elegans Validation (PTZ-induced paralysis) Step1->Step2 Step3 Target Identification (lgc-37 / GABAA receptor) Step2->Step3 Step4 Electrophysiology (Mouse & Human slices) Step3->Step4 Step5 Mouse Seizure Models (6-Hz, MES, scPTZ) Step4->Step5 GABA Neurotransmitter GABA Neurotransmitter GABAA Receptor GABAA Receptor GABA Neurotransmitter->GABAA Receptor Chloride Influx (Inhibition) Chloride Influx (Inhibition) GABAA Receptor->Chloride Influx (Inhibition) This compound This compound Potentiates GABAA Receptor Potentiates GABAA Receptor This compound->Potentiates GABAA Receptor Positive Allosteric Modulator Enhanced Inhibition Enhanced Inhibition Potentiates GABAA Receptor->Enhanced Inhibition Reduced Neuronal Excitability Reduced Neuronal Excitability Enhanced Inhibition->Reduced Neuronal Excitability Antiseizure Effect Antiseizure Effect Reduced Neuronal Excitability->Antiseizure Effect

Key Research Implications and Future Directions

  • For Malaria Research: The synergy with chloroquine is a significant finding, suggesting 4-Chlorothymol could be used in combination therapies to resurrect the efficacy of existing drugs against resistant strains [4] [5].
  • For Epilepsy Research: The identification of this compound as a positive allosteric modulator of GABA_A receptors via a cross-species pipeline validates a powerful approach for discovering compounds with conserved molecular targets and high translational potential [6].
  • Safety Profile: Initial in vitro cytotoxicity and hemolytic assays indicate it is safe for further therapeutic exploration. Its established use as a cosmetic preservative at low concentrations (≤0.5%) also supports a low-risk profile for topical or systemic administration pending further toxicological studies [4] [3].

References

Comprehensive Technical Guide to Chlorothymol Biosynthesis: Pathways and Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

This guide provides a detailed examination of chlorothymol, a potent antiseptic and antimicrobial derivative of thymol, focusing on its biological synthesis pathways, experimental protocols, and therapeutic applications. It is structured to assist researchers and drug development professionals in understanding and applying these methods in laboratory settings.

Introduction to this compound and Its Significance

This compound (4-chloro-2-isopropyl-5-methylphenol) is a halogenated derivative of the naturally occurring monoterpenoid phenol, thymol. Thymol is a major constituent of essential oils from plants such as Thymus vulgaris and Trachyspermum ammi [1] [2]. The introduction of a chlorine atom at the 4-position of the thymol structure significantly enhances its biological potency, making this compound a compound of considerable interest for pharmaceutical and preservative applications [3] [1]. Research has demonstrated its enhanced antiplasmodial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, and potent antibacterial efficacy against challenging pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) [1] [4]. Traditionally, this compound is synthesized via chemical chlorination, often referred to as 'toilet chemistry,' which can involve harsh conditions and reagents [3]. In contrast, biological synthesis offers a route under milder, more environmentally benign conditions, frequently leveraging enzymatic catalysis [3]. This guide explores these biological pathways and associated experimental methodologies in depth.

Biological Synthesis Pathways of this compound

The biological synthesis of this compound primarily involves the enzymatic halogenation of thymol. Thymol itself is a natural product whose biosynthesis in plants has been extensively studied, providing a foundation for the microbial or enzymatic production of its derivatives.

The Thymol Biosynthetic Precursor in Plants

Understanding the biosynthetic origin of thymol is crucial for developing strategies to produce this compound. In medicinal plants like Trachyspermum ammi (ajowan), thymol is a major monoterpene component of the essential oil [2].

  • Biosynthetic Pathway: Thymol biosynthesis proceeds via the terpenoid backbone biosynthesis pathway. The process can be summarized in four key phases [2]:

    • Formation of the universal terpenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).
    • Condensation of IPP and DMAPP to form geranyl diphosphate (GPP), the central precursor of monoterpenes.
    • Cyclization of GPP by terpene synthases (TPS) to form the parent monoterpene skeleton.
    • Further modifications, including oxidation and rearrangement, catalyzed by enzymes such as cytochrome P450 monooxygenases and dehydrogenases, to yield thymol [2].
  • Transcriptomic Insights: A comparative transcriptome analysis of two ecotypes of T. ammi with differing thymol yields identified numerous differentially expressed genes. These included genes encoding for dehydrogenases, transcription factors, and cytochrome P450s, which are putative candidates for involvement in the thymol biosynthesis pathway [2]. This genetic information is a valuable resource for metabolic engineering approaches aimed at increasing thymol precursor supply for subsequent chlorination.

Enzymatic Chlorination of Thymol

The direct biological route to this compound involves the enzymatic chlorination of thymol. A prominent method utilizes a chloroperoxidase enzyme.

  • Chloroperoxidase-Mediated Synthesis: Researchers have developed a biological synthesis route that uses a natural chloroperoxidase to initiate the chlorination of thymol under benign conditions [3]. Chloroperoxidases (CPOs) are a class of enzymes that catalyze the halogenation of organic substrates in the presence of hydrogen peroxide (H₂O₂) and halide ions (Cl⁻, Br⁻, I⁻) [5].
  • Enzyme Types: Several phylogenetically distinct chloroperoxidases have been identified:
    • Heme-dependent Chloroperoxidases: The first discovered CPO was from the fungus Caldariomyces fumago [5].
    • Vanadium-dependent Chloroperoxidases [5].
    • Cofactor-free Chloroperoxidases (Perhydrolases) [5].
  • Reaction Mechanism: These enzymes generally facilitate an electrophilic chlorination mechanism. They use H₂O₂ to oxidize chloride ions, generating a hypochlorite-like (HOCl) electrophilic species. This electrophile then attacks the electron-rich aromatic ring of thymol, leading to chlorination at the para (4-) position, resulting in 4-chlorothymol [3] [5].

The following diagram illustrates the core logical workflow for the biological production of this compound, from precursor formation to the final enzymatic chlorination step:

G Start Start IPP_DMAPP Form IPP & DMAPP (Terpenoid Precursors) Start->IPP_DMAPP GPP Condensation to GPP (Prenyltransferase) IPP_DMAPP->GPP Monoterpene Form Monoterpene Skeleton (Terpene Synthase - TPS) GPP->Monoterpene Thymol Oxidation to Thymol (P450s, Dehydrogenases) Monoterpene->Thymol Chlorination Enzymatic Chlorination (Chloroperoxidase + H₂O₂ + Cl⁻) Thymol->Chlorination This compound 4-Chlorothymol Chlorination->this compound

Biosynthetic pathway from precursors to this compound.

Experimental Protocols and Methodologies

This section details key experimental procedures for the synthesis, antiplasmodial, and antimicrobial evaluation of this compound, as cited in recent literature.

Protocol for In Vitro Antiplasmodial Activity Assay

The following method was used to evaluate the activity of 4-chlorothymol against Plasmodium falciparum [1].

  • Principle: The assay measures concentration-dependent growth inhibition of the malaria parasite in cultured human erythrocytes.
  • Materials:
    • Parasite Strains: Chloroquine-sensitive (NF-54) and chloroquine-resistant (K1) strains of P. falciparum.
    • Culture Medium: RPMI-1640, supplemented with Albumax II.
    • Test Compound: 4-Chlorothymol, dissolved in DMSO.
    • Controls: Artesunate and chloroquine as positive controls; culture without test sample as negative control.
  • Procedure:
    • Prepare an asynchronous culture of P. falciparum at 1.2% parasitemia and 2% hematocrit.
    • Transfer 200 µL of the culture into 96-well plates.
    • Add the test sample (4-chlorothymol) at various concentrations (e.g., 0.1–100 µg/mL).
    • Incubate the plates for 48 hours at 37°C in a controlled atmosphere.
    • After incubation, prepare thin blood smears, fix with methanol, and stain with Giemsa.
    • Examine the smears under a microscope and count the number of parasitized erythrocytes out of a total of 1,000 erythrocytes.
  • Data Analysis: Calculate the percentage of growth inhibition using the formula: Inhibition (%) = [(Parasitemia in Control - Parasitemia in Test) / Parasitemia in Control] × 100. The half-maximal inhibitory concentration (IC₅₀) is determined by nonlinear regression analysis of the concentration-response data [1].
Protocol for Assessing Antibacterial and Anti-Biofilm Activity

This protocol is adapted from studies on this compound's effect against MRSA [4].

  • Principle: To determine the minimum inhibitory concentration (MIC) and the compound's ability to prevent biofilm formation.
  • Materials:
    • Bacterial Strains: MRSA strains (e.g., USA300 LAC, USA400 MW2).
    • Media: Tryptic Soy Broth (TSB) and TSB Agar.
    • Compound: this compound, dissolved in ethanol (ensure solvent control is included).
    • 96-well microtiter plates.
    • Crystal violet stain (0.2%).
  • Procedure for MIC and Biofilm Assay:
    • Prepare a serial dilution of this compound in TSB in a 96-well plate.
    • Inoculate each well with a 1% (v/v) suspension of pre-cultured MRSA.
    • Incubate the plate at 37°C for 24 hours without shaking.
    • MIC Determination: Measure the optical density (OD) of the culture broth to determine the lowest concentration that prevents visible growth.
    • Biofilm Assay:
      • Carefully remove the supernatant from the incubated plate.
      • Fix the biofilm with methanol and air-dry for 24 hours.
      • Stain the biofilm with 0.2% crystal violet solution for 5 minutes.
      • Wash twice with distilled water to remove excess stain.
      • Measure the absorbance of the dissolved stain at 595 nm to quantify biofilm formation [4].
Protocol for Staphyloxanthin Pigment Quantification

Staphyloxanthin is a key virulence factor in S. aureus, and its inhibition is a marker of anti-virulence activity [4].

  • Principle: Methanol extraction of the carotenoid pigment staphyloxanthin from bacterial cells, followed by spectrophotometric quantification.
  • Materials:
    • MRSA culture grown in TSB.
    • Methanol.
    • Centrifuge, spectrophotometer/plate reader.
    • 0.2 µm syringe filter.
  • Procedure:
    • Grow MRSA in 5 mL TSB with and without sub-inhibitory concentrations of this compound for 6-24 hours.
    • Harvest cells by centrifugation (3,000 ×g for 20 min).
    • Wash the cell pellet once with PBS.
    • Resuspend the pellet in 500 µL methanol and incubate at 55°C for 20 minutes to extract the pigment.
    • Centrifuge and filter the supernatant through a 0.2 µm filter.
    • Immediately measure the optical density of the methanolic extract at 470 nm [4].

Quantitative Data and Biological Activity Profiles

The efficacy of this compound and its derivatives has been quantitatively established against a range of pathogens. The tables below summarize key biological activity data.

Table 1: Antiplasmodial and Cytotoxicity Profile of 4-Chlorothymol

Assay Type Strain/Model Key Result (IC₅₀ or Effective Dose) Reference
In Vitro Antiplasmodial P. falciparum (NF-54, chloroquine-sensitive) Active [1]
In Vitro Antiplasmodial P. falciparum (K1, chloroquine-resistant) Active [1]
In Vivo Antiplasmodial P. yoelii nigeriensis in mice Significant suppression of parasitemia; increased mean survival time [1]
Synergy Study Combination with Chloroquine (against K1 strain) Synergistic effect observed [1]
Cytotoxicity/Hemolysis In vitro assays Safe for further therapeutic exploration [1]

Table 2: Antimicrobial Activity of this compound and Key Derivatives

Compound Pathogen Key Result Reference
4-Chlorothymol MRSA (USA300, USA400, clinical strains) Antimicrobial activity; inhibits biofilm formation and staphyloxanthin production [4]
4-Chlorothymol MRSA (in combination with Oxacillin) Synergistic antimicrobial activity [4]
Triazole-chlorothymol derivative (Compound 9) MRSA Zone of inhibition: 38.7 mm (vs. 11.0 mm for thymol, 30.0 mm for ampicillin at 100 μg/ml) [6]
4-Chlorothymol P. aeruginosa Modest activity [4]

Current Research Status and Future Perspectives

The field of this compound biological synthesis and application is dynamically evolving.

  • Technology Readiness Level (TRL): The biological synthesis of this compound using chloroperoxidase is currently at a stage where the procedure is being further optimized for eventual kilogram-scale synthesis at the lab-scale [3]. This indicates a transition from basic research (TRL 3-4) toward applied development (TRL 4-5).
  • Future Directions:
    • Commercialization: The stated next step is to establish a start-up company to commercialize the technology and scan for a wider portfolio of product applications [3].
    • Combinatorial Therapies: Given its synergistic effects with conventional antibiotics (oxacillin) and antimalarials (chloroquine), a promising future direction is the development of This compound as an adjuvant in combination therapies to combat drug-resistant infections [1] [4].
    • Structural Optimization: Continued synthesis and evaluation of novel derivatives, such as triazole hybrids, can lead to compounds with even greater potency and improved drug-like properties [7] [6].

References

chlorothymol synthesis protocol biological method

Author: Smolecule Technical Support Team. Date: February 2026

Current State of Biological Synthesis Research

The table below summarizes the key findings from the search results regarding the synthesis of chlorothymol and its derivatives:

Aspect Available Information & Key Findings Source / Context
Biological Synthesis Proof-of-concept using a natural chloroperoxidase enzyme; noted as milder and more environmentally friendly than chemical methods. [1]
Chemical Synthesis Thymol chlorination using thionyl chloride (SOCl₂) in a carbon tetrachloride solvent, refluxed at 70-80°C for 1 hour. [2]
Derivative Example Synthesis of a pyrimidine-chlorothymol hybrid (CTPP) via a molecular hybridization approach. [3]
Enhanced Potency This compound and specific derivatives show significantly higher antibacterial and antiplasmodial activity compared to thymol. [4] [2] [5]

Experimental Context for Thymol Derivative Synthesis

Although a direct biological protocol for this compound is not available, the following workflow generalizes the common steps involved in creating and testing novel thymol derivatives, as reported in the literature. This can serve as a useful experimental reference.

G Start Start: Thymol Starting Material Step1 Step 1: Functionalization (e.g., Chlorination or Aldehyde Introduction) Start->Step1 Step2 Step 2: Derivative Synthesis (e.g., Click Chemistry, Cyclization) Step1->Step2 Step3 Step 3: Purification & Characterization (e.g., Column Chromatography, NMR, MS) Step2->Step3 Step4 Step 4: Biological Activity Assay (e.g., MIC, Zone of Inhibition) Step3->Step4 Step5 Step 5: Mechanism of Action Studies (e.g., Molecular Docking, ROS Measurement) Step4->Step5

The workflow for synthesizing and evaluating novel thymol derivatives generally follows a series of structured steps [6] [2]:

  • Step 1: Functionalization. The thymol molecule is first modified to create a reactive intermediate. A common approach is chlorination, using reagents like thionyl chloride (SOCl₂) [2]. Another key method involves the introduction of an aldehyde group at the electron-rich para-position, often using reagents like dichloromethyl methyl ether and a Lewis acid catalyst [6].
  • Step 2: Derivative Synthesis. The functionalized thymol intermediate is used to build new compounds. Researchers employ reactions such as:
    • Click Chemistry: A "click reaction" between a propargyl-functionalized thymol and various benzyl azides to create 1,2,3-triazole-thymol derivatives [2] [5].
    • Cyclocondensation Reactions: Reactions with compounds like β-keto esters and urea (or guanidine) to form dihydropyrimidinone and dihydropyridine derivatives [6].
  • Step 3: Purification & Characterization. The crude products are purified, typically using silica gel column chromatography. The structures of the final compounds are confirmed using spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy [6] [2].
  • Step 4: Biological Activity Assay. The synthesized derivatives are tested for antimicrobial efficacy. Common methods include:
    • Well Diffusion Assay: To determine the zone of inhibition against bacterial strains [2] [5].
    • Minimum Inhibitory Concentration (MIC) Assay: To find the lowest concentration that prevents visible microbial growth [6].
  • Step 5: Mechanism of Action Studies. Promising candidates undergo further investigation, which may include checkerboard assays to test for synergy with existing antibiotics [6] [4], molecular docking to predict binding to protein targets [6] [3], and measurement of Reactive Oxygen Species (ROS) to elucidate a potential oxidative stress mechanism [4].

References

Chlorothymol: Application Notes & Protocols for Preclinical Antiseizure Drug Evaluation

Author: Smolecule Technical Support Team. Date: February 2026

These application notes provide a comprehensive overview of the anticonvulsant properties of chlorothymol (also known as Chlorthymol) and detailed methodologies for its evaluation in preclinical mouse seizure models. This compound is a potent positive modulator of the GABAA receptor, specifically targeting the LGC-37 subunit, and has demonstrated efficacy in models of pharmacoresistant epilepsy [1] [2].

Mechanism of Action

This compound exerts its anticonvulsant effects primarily by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor [1] [2]. Its molecular target was identified as the LGC-37 subunit, a component of the GABAA receptor in C. elegans [1]. This GABAergic action was confirmed in mouse and human brain slices, where this compound enhanced both tonic and phasic inhibition. This enhancement was reversed by bicuculline, a competitive GABAA receptor antagonist [1]. The following diagram illustrates this pathway and the broader drug discovery workflow.

Start Library Screen in Zebrafish (D. rerio) A Hit Identification: This compound Start->A B Validation & Target ID in Worm (C. elegans) A->B C Target: LGC-37 (GABAA receptor subunit) B->C D Mechanism Confirmation in Mouse/Human Brain Slices C->D Positive Modulator E Preclinical Validation in Mouse Seizure Models D->E SubGraph1 Molecular Pathway G GABAA Receptor (With LGC-37 subunit) I Enhanced Chloride Influx G->I H This compound Binding H->G J Neuronal Hyperpolarization I->J K Reduced Seizure Activity J->K

Detailed Experimental Protocols for Mouse Seizure Models

The following section outlines the standardized protocols used to evaluate the in vivo anticonvulsant efficacy of this compound in male albino CF-1 mice. All procedures should be approved by the relevant Institutional Animal Care and Use Committee [1].

6-Hz Psychomotor Seizure Test (44 mA)

The 6-Hz test is a model of pharmacoresistant limbic seizures.

  • Animal Preparation: Male CF-1 mice are allowed to acclimate to the facility.
  • Seizure Induction: A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus is delivered via corneal electrodes. The stimulus intensity is set at 44 mA to model therapy-resistant seizures.
  • Drug Administration: this compound is administered intraperitoneally at various doses (e.g., 30, 100, 150 mg/kg) at a predetermined pre-test time (e.g., 15 minutes) to establish a dose-response curve.
  • Endpoint: The seizure is characterized by a momentary stun followed by forelimb clonus, twitching of the vibrissae, and a Straub tail. An animal not displaying this behavior is considered protected.
  • Data Analysis: The ED₅₀ (median effective dose) and its 95% confidence interval are calculated using Probit analysis [1].
Maximal Electroshock (MES) Test

The MES test is a model of generalized tonic-clonic seizures.

  • Seizure Induction: A suprathreshold electrical stimulus (50 mA, 60 Hz, for 0.2 seconds) is delivered via corneal electrodes.
  • Drug Administration: As above.
  • Endpoint: Absence of the hindlimb tonic extensor component is scored as protected [1].
Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is a model of generalized myoclonic seizures.

  • Seizure Induction: A convulsant dose of 85 mg/kg PTZ is administered subcutaneously. This dose induces a seizure in 97% of naive male CF-1 mice.
  • Drug Administration: As above.
  • Endpoint: Animals are observed for 30 minutes. The absence of a seizure (typically a clonic spasm lasting for a minimum of 5 seconds) is scored as protected [1].
Corneal Kindled Mouse Model

This model reflects chronic epilepsy and chemical kindling.

  • Kindling Process: Mice are subjected to a twice-daily, low-level electrical stimulus (3 seconds, 3 mA) via corneal electrodes until they experience five consecutive stage 4 or 5 seizures (based on Racine's scale).
  • Drug Testing: After kindling, this compound is administered prior to a stimulation.
  • Endpoint: A seizure score of ≤ 5 is considered protected [1].
Rotarod Test for Minimal Motor Impairment

This test assesses potential sedative or neurotoxic effects.

  • Procedure: Mice are placed on a rotating rod (e.g., fixed speed) for a 1-minute period.
  • Endpoint: Mice that fall off the rod three times during the test period are considered to exhibit minimal motor impairment.
  • Data Analysis: The median toxic dose (TD₅₀) is calculated. The Protective Index (PI) is then determined as TD₅₀ / ED₅₀ [1].

Summary of Quantitative Data from Mouse Models

The table below summarizes the quantitative efficacy and neurotoxicity data for this compound across the various mouse seizure models [1].

Table 1: In vivo Efficacy of this compound in Mouse Seizure Models

Seizure Model ED₅₀ (mg/kg) 95% Confidence Interval (mg/kg) Protective Index (PI) Key Findings
6-Hz (44 mA) 66.2 Not specified 2.3 Effective in a model of pharmacoresistant seizures
6-Hz (32 mA) 18.0 Not specified 8.4 High efficacy at a lower stimulus intensity
Maximal Electroshock (MES) 49.9 35.3 - 70.5 3.0 Effective against tonic-clonic seizures
Subcutaneous PTZ (scPTZ) 92.0 56.5 - 150.0 1.6 Moderate efficacy against myoclonic seizures
Corneal Kindled Mouse 30.5 21.5 - 43.2 5.0 Effective in a chronic model of epilepsy
Rotarod (Neurotoxicity) 153.0 117.0 - 200.0 (Derived value) Defines the safety margin (PI)

Critical Notes for Researchers

  • Strain and Sex Specificity: The provided data were obtained using male albino CF-1 mice. Results may vary with other strains or sexes.
  • Formulation and Solubility: this compound has limited aqueous solubility. For in vivo studies, it was likely dissolved in a suitable vehicle like DMSO and then diluted in corn oil or a solution of SBE-β-CD in saline for administration [2].
  • Therapeutic Window: The Protective Index (PI) is a critical metric. This compound shows a favorable PI in the 6-Hz (32 mA) and kindled models, but a narrower margin in the scPTZ model (PI = 1.6), indicating a closer overlap between efficacy and toxicity in that specific paradigm [1].

Conclusion

This compound is a promising antiseizure compound identified through an innovative multiorganism screening pipeline. Its well-defined GABAergic mechanism and demonstrated efficacy, particularly in the 6-Hz 44-mA model of pharmacoresistance, make it a valuable candidate for further research. The protocols and data outlined here provide a robust framework for scientists to independently validate and build upon these findings in the pursuit of new therapies for drug-resistant epilepsy.

References

Comprehensive Protocol for Chlorothymol Electrophysiology Studies in Brain Slices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Significance

Epilepsy research faces a significant challenge as approximately one-third of patients do not respond to currently available medications, a condition termed pharmacoresistant epilepsy. [1] To address this pressing issue, novel approaches to antiseizure drug (ASD) discovery are urgently needed. Traditional rodent models used in epilepsy research are poorly suited for high-throughput compound screening due to ethical concerns, financial costs, and labor-intensive nature. [1] A innovative solution has emerged through a multiorganism pipeline that sequentially employs zebrafish, nematode worms, and finally brain slice electrophysiology to identify novel antiseizure compounds with translational potential. [1]

This pipeline identified chlorothymol (2-chloro-5-methylphenol) as a promising hit compound from a library of 1,690 compounds screened in a zebrafish pentylenetetrazol (PTZ) seizure model. [1] this compound demonstrated significant anticonvulsant efficacy not only in zebrafish but also in Caenorhabditis elegans nematodes. Subsequent investigation revealed that this compound potentiates GABAergic inhibition by targeting the GABAA receptor subunit LGC-37 in C. elegans, a mechanism that was conserved in mouse and human brain tissue. [1] The translational potential of this compound was confirmed when it exhibited notable efficacy in the 6-Hz 44-mA mouse model of pharmacoresistant seizures. [1] This application note provides detailed methodologies for studying this compound's mechanism of action using brain slice electrophysiology, a crucial technique for validating potential antiseizure drugs.

Chemical Properties & Pharmacological Profile of this compound

Chemical Identity & Basic Properties

Table 1: Chemical and pharmacological properties of this compound

Property Specification Experimental Notes
Chemical Name 2-Chloro-5-methylphenol Preferred IUPAC name
Molecular Formula C~7~H~7~ClO Confirmed by mass spectrometry
Molecular Weight 142.58 g/mol -
Source Johns Hopkins Clinical Compound Library (JHCCL) Library version 1.0 [1]
Anticonvulsant Efficacy Effective in zebrafish PTZ model, C. elegans, and mouse 6-Hz seizure models [1]
Molecular Target GABAA receptor subunit (LGC-37 in C. elegans) Identified through genetic screen in C. elegans [1]
Mechanism of Action Enhances tonic and phasic inhibition; reversible by bicuculline Confirmed in mouse and human brain slices [1]
Experimental Validation Across Models

The multiorganism approach employed in this compound's discovery provides compelling evidence for its conserved mechanism of action across species. Initial screening in zebrafish utilized the c-fos assay, where PTZ-induced expression of this immediate-early gene was prevented by this compound treatment. [1] In C. elegans, a chemical-genetic screen identified the molecular target as LGC-37, a worm GABAA receptor subunit. [1] This GABAergic mechanism was subsequently confirmed using electrophysiological recordings from mouse and human brain slices, where this compound enhanced both tonic and phasic inhibition. [1] This effect was specifically blocked by bicuculline, a competitive GABAA receptor antagonist, confirming target engagement. The final validation in mouse seizure models, including the 6-Hz psychomotor test at 44-mA current intensity—a model of therapy-resistant epilepsy—demonstrated this compound's in vivo efficacy. [1]

Comprehensive Brain Slice Preparation Protocol

Solutions Preparation

Table 2: Composition of solutions for brain slice electrophysiology

Component Cutting Solution (mM) Recovery/Recording aCSF (mM) Purpose & Notes
NaCl - 125 Maintains osmotic balance and neuronal excitability
KCl 2.5 2.5-3.5 Baseline neuronal resting potential; may increase to 3.0-3.5 mM to enhance spontaneous activity [2]
NaHCO₃ 25 25 Buffer; must be bubbled with carbogen (95% O₂/5% CO₂)
NaH₂PO₄·H₂O 1.25 1.25 Buffer
CaCl₂·2H₂O 0.5 2.5 (1.5 for astrocytes) Low Ca²⁺ in cutting solution reduces excitotoxicity [2]
MgCl₂·6H₂O 7 1.3 High Mg²⁺ in cutting solution blocks NMDA receptors and reduces excitotoxicity [2]
D-Glucose 20 10 Energy source
Glycerol 220 - Protects membranes during slicing; superior to sucrose for viability [2]
Ascorbic Acid 0.4 0.4 Antioxidant; reduces oxidative stress [2]
Brain Dissection & Slice Preparation
  • Animal Preparation: The protocol typically uses C57BL/6 mice at postnatal day 18-24 or 25 days. [1] [2] All procedures must be approved by the relevant Institutional Animal Care and Use Committee. For human tissue studies, fresh brain tissue is obtained from the margin of resection during neurosurgery for conditions like brain tumors, with appropriate ethical approval and patient consent. [1]

  • Rapid Brain Extraction: Following euthanasia, decapitate using large scissors or a guillotine. Expose the skull midline with fine scissors, make a sagittal incision, and use curved forceps to carefully remove the skull. [3] Lift the brain gently with a curved spatula, sever the optic nerves and spinal cord, and transfer the brain into ice-cold cutting solution. The entire process should be completed within 60-90 seconds to minimize hypoxia. [3]

  • Tissue Sectioning: Prepare the vibratome by filling the surrounding tray with ice and water to maintain cold temperature. [3] Glue the brain tissue to the vibratome plate using cyanoacrylate adhesive. Section the tissue into 300-350 μm thick slices while submerged in ice-cold cutting solution. [4] Hippocampal and cortical regions are most commonly used for epilepsy studies. The use of specialized cutting solutions containing glycerol, low calcium, and high magnesium is crucial for minimizing excitotoxicity and preserving neuronal viability during the slicing process. [2]

  • Slice Recovery & Incubation: Immediately transfer slices to a "nest beaker" incubation chamber containing recovery aCSF maintained at 33-34°C and continuously bubbled with carbogen. [3] The "nest beaker" consists of a Petri dish with a nylon mesh base submerged in a beaker of oxygenated aCSF. [3] Incubate slices for 30-60 minutes at 33°C, then maintain at room temperature for at least another 30 minutes before recording. [4] This recovery period allows cellular repair and restoration of intrinsic electrophysiological properties.

Whole-Cell Patch Clamp Recording Protocol

Electrode Preparation & Approach
  • Pipette Fabrication: Use borosilicate glass capillaries with an internal filament. Employ a programmable pipette puller to create electrodes with tip diameters of 1-2 μm and resistance of 2-6 MΩ for optimal gigaseal formation. [5] The pipette shape can be optimized using a multi-stage pulling process: a long, narrow first stage provides clearance under the objective, while subsequent stages create the final tip taper. [5] Visually inspect pipettes under microscope (10X-40X objectives) to ensure proper shape and clean, unfouled tips. [5]

  • Intracellular Solutions:

    • K-gluconate based solution (for current clamp): 135 mM K-gluconate, 0.5 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, 0.2 mM Na-GTP, 4 mM Na₂-phosphocreatine; pH 7.25 with KOH. [2] This solution preserves normal neuronal activity.
    • CsCl-based solution (for voltage clamp GABAergic currents): 130 mM CsCl, 5 mM KCl, 0.5 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, 0.2 mM Na-GTP, 4 mM Na₂-phosphocreatine; pH 7.25 with CsOH. [2] Cs⁺ blocks K⁺ channels, improving voltage control.
    • Filter all intracellular solutions through 0.2 μm filters before use and store in single-use aliquots at -80°C. [5]
  • Whole-Cell Access: Position the electrode using a micromanipulator while maintaining slight positive pressure. Upon contact with a neuron, release pressure and apply gentle suction to form a gigaseal (>1 GΩ resistance). [5] Compensate for tip potential, which is typically around -12 mV for K-gluconate based solutions. [5] After gigaseal formation, apply brief suction or zap to rupture the membrane patch and achieve whole-cell configuration. [4]

Recording Parameters for this compound Studies

Table 3: Electrophysiological recording parameters for this compound studies

Recording Type Holding Potential Internal Solution Drugs for Isolation This compound Application
Tonic GABA Currents -60 mV CsCl-based GABA transporter blockers 10-100 μM, 5-10 min application
Phasic GABA Currents (sIPSCs/mIPSCs) -70 mV CsCl-based DNQX (10 μM), AP5 (20 μM) for mIPSCs add TTX (1 μM) 10-100 μM, 5-10 min application [1]
Action Potential Properties Current clamp K-gluconate based None 10-100 μM, 5-10 min application
Evoked IPSCs -70 mV CsCl-based DNQX (10 μM), AP5 (20 μM) 10-100 μM, 5-10 min application
Bicuculline Reversal -70 mV CsCl-based This compound pre-application Bicuculline (10-20 μM) co-application [1]

Drug Application & Experimental Design

This compound Application

Prepare This compound stock solution in DMSO or ethanol, ensuring the final concentration of the vehicle does not exceed 0.1% (v/v), which should be confirmed to have no independent effects on electrophysiological parameters. Dilute to working concentrations (typically 10-100 μM based on efficacy in prior models) in recording aCSF immediately before application. [1] Apply this compound via bath perfusion at a consistent rate (typically 2-4 mL/min) for 5-10 minutes to ensure complete exchange in the recording chamber. For studies of GABAergic transmission, include glutamate receptor antagonists (DNQX 10 μM and AP5 20 μM) in the aCSF to isolate GABA-mediated currents. [2] To confirm specificity for GABAA receptors, apply the competitive antagonist bicuculline (10-20 μM) either after this compound application or in co-application experiments. [1]

Experimental Workflow & Quality Control

The following diagram illustrates the complete experimental workflow for studying this compound effects using brain slice electrophysiology:

G Start Experiment Planning S1 Solution Preparation (Cutting, aCSF, Internal) Start->S1 S2 Animal/Human Tissue Preparation S1->S2 S3 Acute Brain Slice Preparation (300-350 µm) S2->S3 S4 Slice Recovery (30-60 min at 33°C) S3->S4 QC1 Slice Quality Assessment (Visual inspection) S3->QC1 S5 Neuron Identification under Microscope S4->S5 S6 Whole-Cell Patch Clamp Establishment S5->S6 S7 Baseline Recording (5-10 min) S6->S7 QC2 Gigaohm Seal Verification S6->QC2 S8 This compound Application (5-10 min bath perfusion) S7->S8 QC3 Stable Baseline Check S7->QC3 S9 Post-Drug Recording (10-15 min) S8->S9 S10 Bicuculline Application (Optional antagonism) S9->S10 S11 Data Acquisition & Analysis S10->S11 End Interpretation & Reporting S11->End QC1->S4 QC2->S7 QC3->S8

Data Acquisition, Analysis & Troubleshooting

Data Acquisition Parameters

For tonic GABA currents, record at a holding potential of -60 mV in voltage-clamp mode using CsCl-based internal solution. Analyze the change in holding current and current variance following this compound application. For spontaneous IPSCs, record at -70 mV using CsCl-based internal solution with glutamate receptor antagonists (DNQX 10 μM and AP5 20 μM) present. Detect events using amplitude threshold crossing (typically 5-10 pA above baseline). For miniature IPSCs, add tetrodotoxin (TTX, 1 μM) to block action potential-dependent release. [2] Analyze frequency, amplitude, rise time, and decay kinetics of events before and after drug application. For current-clamp experiments investigating neuronal excitability, use K-gluconate based internal solution and examine changes in input resistance, action potential threshold, and firing frequency in response to depolarizing current injections.

Troubleshooting Common Issues

Table 4: Troubleshooting guide for this compound electrophysiology studies

Problem Potential Causes Solutions
Poor slice viability Slow dissection, improper solution temperature/pH, insufficient oxygenation Optimize dissection speed (<90 sec), maintain ice-cold solutions, ensure continuous carbogen bubbling [3]
Difficulty achieving gigaseals Dirty pipettes, contaminated solutions, unhealthy tissue Use filtered solutions, polish pipettes, ensure adequate slice recovery time [5]
High access resistance Small tip diameter, pipette clogging, poor seal Use lower resistance pipettes (2-5 MΩ), apply positive pressure during approach, clean tip [5]
Unstable baseline Poor seal, drifting liquid junction potential, temperature fluctuations Ensure stable bath temperature, allow system to equilibrate, check seal stability [4]
No this compound effect Improper drug preparation, degraded compound, wrong cell type Freshly prepare drug solutions, verify concentration, confirm GABAergic neuron identity
Incomplete drug wash-in/wash-out Slow perfusion rate, dead space in system Increase perfusion rate (2-4 mL/min), minimize tubing dead volume [2]

Conclusion

This comprehensive protocol provides detailed methodologies for investigating the GABAergic mechanisms of this compound using brain slice electrophysiology. The combination of optimized slice preparation techniques, specific recording conditions, and appropriate controls enables researchers to rigorously validate this compound's enhancement of tonic and phasic inhibition. [1] The translational relevance of this approach is strengthened by the ability to conduct parallel experiments in both mouse and human brain tissue, as demonstrated in the original this compound study. [1] By following this standardized protocol, researchers can reliably characterize the electrophysiological properties of potential antiseizure compounds, accelerating the development of novel therapies for pharmacoresistant epilepsy.

References

Application Notes and Protocols: Antiplasmodial Evaluation of 4-Chlorothymol against Plasmodium falciparum

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Malaria remains a significant global health challenge, with an estimated 229 million cases and 409,000 deaths annually according to World Health Organization reports [1]. The emergence and spread of drug-resistant *Plasmodium falciparum* strains have compromised the efficacy of most existing antimalarials, creating an urgent need for new therapeutic agents [1] [2]. 4-Chlorothymol (2-chloro-5-isopropyl-2-methylphenol), a derivative of the natural monoterpenoid phenol thymol, has demonstrated promising antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum [1] [3]. These application notes provide detailed methodologies for evaluating the antiplasmodial properties of 4-chlorothymol, its mechanism of action, and synergistic potential with existing antimalarials.

Material and Reagents

Parasite Strains and Culture Components
  • Parasite Strains: Chloroquine-sensitive NF-54 and chloroquine-resistant K1 strains of P. falciparum [1].
  • Culture Medium: Roswell Park Memorial Institute (RPMI) 1640 medium with HEPES.
  • Supplements: 10 µg/mL gentamicin, 50 µg/mL hypoxanthine, 0.5% Albumax II, or 10% inactivated human serum for gametocyte cultures.
  • Erythrocytes: Human red blood cells (type O+) at 2-5% hematocrit for routine culture and 2% hematocrit for drug assays.
  • Gas Mixture: 5% CO₂, 5% O₂, and 90% N₂.
Test Compound and Reference Drugs
  • 4-Chlorothymol: Dissolve in dimethyl sulfoxide (DMSO) to prepare stock solutions (e.g., 10 mg/mL). Further dilute with complete medium for working concentrations, ensuring final DMSO concentration does not exceed 0.5% [1].
  • Reference Drugs: Chloroquine diphosphate, artesunate, and clotrimazole as positive controls [1].
Specialized Reagents for Mechanism Studies
  • ROS Detection: Chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H₂DCFDA).
  • Enzyme Activity Assays: Glutathione reductase (GR), glutathione-S-transferase (GST), glutathione disulfide, nicotinamide adenine dinucleotide phosphate (NADPH), o-phthalaldehyde.
  • Viability and Apoptosis: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl bromide (MTT), APO-BrdU apoptosis detection kit.
  • Mitochondrial Function: MitoScreen Flow Cytometry kit.

Methods

In Vitro Antiplasmodial Activity Assessment
3.1.1 Culture Synchronization
  • Centrifuge parasite cultures predominantly containing ring stages.
  • Resuspend pellet in 10 mL of 5% (w/v) D-sorbitol in distilled water.
  • Incubate for 10 minutes at room temperature.
  • Wash cells with RPMI to remove residual sorbitol.
  • Return to standard culture conditions [1].
3.1.2 Drug Susceptibility Testing (Schizont Maturation Inhibition)
  • Prepare ring-stage cultures of P. falciparum at 1.2% parasitemia in 2% hematocrit [1].

  • Transfer 200 µL of culture to 96-well plates.

  • Add 4-chlorothymol at various concentrations (e.g., 0.1–100 µg/mL) in triplicate.

  • Include appropriate controls: artesunate and chloroquine as positive controls, culture without test sample as negative control, and 0.5% DMSO as vehicle control.

  • Incubate plates for 48 hours at 37°C under gas mixture.

  • Prepare thin blood smears, fix in methanol, and stain with Giemsa.

  • Count parasitemia in 1,000 total erythrocytes.

  • Calculate percent inhibition using the formula:

    Inhibition (%) = [(Parasitemia in control - Parasitemia in test) / Parasitemia in control] × 100 [1].

  • Determine IC₅₀ values (mean ± SEM) from concentration-dependent growth inhibition data using nonlinear regression analysis.

The following workflow outlines the key stages of the antiplasmodial evaluation process:

G Start Start Antiplasmodial Evaluation Culture Parasite Culture Setup (P. falciparum strains NF-54 & K1) Start->Culture Sync Culture Synchronization (5% sorbitol treatment) Culture->Sync DrugExp Drug Exposure (4-Chlorothymol: 0.1-100 µg/mL) Incubation: 48h at 37°C Sync->DrugExp Assess Assessment of Antiplasmodial Activity DrugExp->Assess Microscopy Microscopic Analysis (Giemsa-stained smears) Schizont counting Assess->Microscopy ROS ROS Measurement (CM-H2DCFDA staining) Fluorometry/Flow cytometry Assess->ROS Enzyme Enzyme Activity Assays (GST, GR activity measurements) Assess->Enzyme Synergy Synergy Studies (Combination with chloroquine) Assess->Synergy InVivo In Vivo Validation (P. yoelii nigeriensis in mice) Microscopy->InVivo Data Data Analysis (IC50 calculation, statistical analysis) ROS->Data Enzyme->Data Synergy->Data InVivo->Data

3.1.3 Alternative Drug Sensitivity Assay (Malstat Method)
  • Prepare synchronized ring-stage parasites (3D7, Dd2, or NF54 strains) at 1% parasitemia.
  • Add compounds in triplicate at concentrations ranging from 100 µM to 0.78 µM in 96-well plates.
  • Incubate for 72 hours at 37°C under appropriate gas conditions.
  • Transfer 20 µL of culture to a new plate containing 100 µL of Malstat reagent (0.1% Triton X-100, 1% L-lactate, 0.33% Tris, 0.033% 3-acetylpyridine adenine dinucleotide, pH 9.0).
  • Add 20 µL of NBT/Diaphorase mixture (1:1; 1 mg/mL stock each).
  • Measure parasite lactate dehydrogenase activity by reading optical density at 630 nm.
  • Calculate IC₅₀ values using variable-slope sigmoidal dose-response curves in GraphPad Prism [4].
Mechanistic Studies
3.2.1 Reactive Oxygen Species (ROS) Measurement
  • Incubate P. falciparum culture (K1 strain, 10% parasitemia) with 4-chlorothymol (e.g., 6.52 µM, 13.04 µM, and 26.08 µM) and positive control (artesunate at 0.010 µM) for 24 hours [1].
  • Wash culture with incomplete growth medium.
  • Incubate for 30 minutes in culture medium with CM-H₂DCFDA (5 µM).
  • Measure ROS level using a spectrofluorometer (excitation/emission: 485/520 nm) or flow cytometer.
  • Calculate percent increase in ROS level compared to untreated control.
3.2.2 Glutathione Redox System Modulation
  • Isolate parasites from infected erythrocytes using 0.05% saponin on ice for 15 minutes.
  • Centrifuge at 1,300 × g for 5 minutes to obtain parasite pellet.
  • Prepare parasite lysate by mild sonication (30-second pulses) in PBS at 4°C.
  • Assess enzymatic activities:
    • GST activity: Monitor conjugation of glutathione to CDNB at 340 nm.
    • GR activity: Measure NADPH oxidation at 340 nm.
    • Total glutathione: Use O-phthalaldehyde method with fluorometric detection.
3.2.3 Synergy Studies with Chloroquine
  • Prepare fixed-ratio combinations of 4-chlorothymol and chloroquine.
  • Evaluate against chloroquine-resistant P. falciparum (K1 strain).
  • Analyze data using isobologram method or Chou-Talalay method to determine combination index.
  • Synergy is confirmed when combination index <1 [1].
In Vivo Antiplasmodial Activity
  • Use chloroquine-resistant P. yoelii nigeriensis in Swiss albino mice.
  • Administer 4-chlorothymorl alone and in combination with chloroquine at various concentrations.
  • Monitor parasitemia suppression and mean survival time.
  • Higher chemosuppression and enhanced mean survival time at lower combination doses indicate therapeutic potential [1].
Safety Assessment
3.4.1 Cytotoxicity Assay (MTT Method)
  • Culture mammalian cells (e.g., Vero, HeLa, or HEL cells) in 96-well plates.
  • Add 4-chlorothymol at various concentrations and incubate for 72 hours.
  • Replace medium with fresh drug-free medium.
  • Add MTT (5 mg/mL) and incubate for 4 hours.
  • Dissolve formazan crystals with DMSO.
  • Measure absorbance at 570 nm.
  • Calculate selectivity index (SI) = IC₅₀ (mammalian cells) / IC₅₀ (parasites) [1] [4].
3.4.2 Hemolytic Assay
  • Incubate uninfected erythrocytes (5% hematocrit) with 4-chlorothymol at IC₅₀ and IC₉₀ concentrations.
  • Include 0.15% saponin as lysis control and 0.5% DMSO as negative control.
  • After 48 hours incubation, centrifuge at 500 × g for 2 minutes.
  • Measure hemoglobin release in supernatant at 550 nm.
  • Calculate percent hemolysis compared to saponin control [4].

Expected Results and Data Interpretation

Antiplasmodial Activity Profile

Table 1: Expected Antiplasmodial Activity of 4-Chlorothymol Against P. falciparum

Strain Phenotype Expected IC₅₀ (μM) Reference Drug IC₅₀
NF-54 Chloroquine-sensitive 6.52 - 26.08 [1] Chloroquine: <0.1 μM [1]
K1 Chloroquine-resistant 6.52 - 26.08 [1] Chloroquine: >0.5 μM [1]
HB3 Chloroquine-sensitive Comparable to reference [5] Chloroquine: ~0.02 μM [5]
Mechanism of Action Data

Table 2: Expected Effects of 4-Chlorothymol on Oxidative Stress Parameters

Parameter Expected Change Concentration Dependence Technical Approach
ROS Level Increase up to 2.5-fold [1] Concentration-dependent [1] CM-H₂DCFDA fluorescence
Nitric Oxide Significant increase [1] Concentration-dependent [1] Griess reagent assay
GST Activity Decreased activity [1] Concentration-dependent [1] CDNB conjugation assay
GR Activity Decreased activity [1] Concentration-dependent [1] NADPH oxidation assay
GSH/GSSG Ratio Significant decrease [1] Concentration-dependent [1] O-phthalaldehyde method

The following diagram illustrates the proposed mechanism of action of 4-chlorothymol through oxidative stress induction:

G CThymol 4-Chlorothymol Exposure ROS Increased ROS/RNS CThymol->ROS GST Inhibition of GST Activity CThymol->GST GR Inhibition of GR Activity CThymol->GR OxDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->OxDamage RedoxImbalance Redox Homeostasis Disruption ROS->RedoxImbalance Apoptosis Mitochondrial Dysfunction & Apoptotic Cell Death OxDamage->Apoptosis GST->RedoxImbalance GSH Depletion of Reduced Glutathione GR->GSH GSH->RedoxImbalance RedoxImbalance->Apoptosis Outcome Parasite Growth Inhibition Apoptosis->Outcome

Synergy and Safety Profile

Table 3: Expected Synergy and Safety Parameters of 4-Chlorothymol

Parameter Expected Result Significance
Chloroquine Synergy Combination index <1 against K1 strain [1] Potential for combination therapy
In Vivo Efficacy Significant parasitemia suppression & increased survival [1] Confirmation of in vitro activity
Cytotoxicity (Vero) IC₅₀ >50 µM (SI >10) [1] Favorable safety window
Hemolytic Activity Minimal hemolysis at antiplasmodial concentrations [1] Specific antiparasitic action

Troubleshooting Guide

Problem Possible Cause Solution
High background in ROS assays Auto-oxidation of dye Use fresh CM-H₂DCFDA solution; reduce light exposure
Variable IC₅₀ values Asynchronous cultures Improve synchronization protocol; use tightly synchronized rings
Poor synergy results Suboptimal ratio selection Test multiple fixed-ratio combinations
High cytotoxicity Compound specificity Structural modification to improve selectivity
Low in vivo efficacy Poor bioavailability Formulation optimization or prodrug development

Conclusion

The protocols outlined provide a comprehensive framework for evaluating the antiplasmodial potential of 4-chlorothymol. Key advantages include its dual activity against both drug-sensitive and resistant parasites, synergy with chloroquine, and oxidative stress-mediated mechanism that differs from conventional antimalarials [1]. The favorable selectivity index and hemocompatibility further support its potential as a lead compound for antimalarial development [1]. Researchers are encouraged to explore structural analogs to optimize potency and investigate molecular targets beyond the redox system to fully elucidate its mechanism of action.

References

Comprehensive Application Notes and Protocols: High-Throughput Screening of Chlorothymol Using Zebrafish Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Zebrafish High-Throughput Screening Platforms

The zebrafish (Danio rerio) has emerged as a premier vertebrate model organism for high-throughput screening (HTS) in toxicology and drug discovery due to its genetic tractability, optical transparency during early development, and physiological similarity to humans. Approximately 70% of human genes have functional zebrafish orthologs, including conserved neurotransmitter systems, drug metabolism pathways, and disease mechanisms, making this model highly translationally relevant [1] [2]. The small size of zebrafish embryos and larvae enables their arrayment in multi-well plate formats (96-well, 384-well), while their rapid external development facilitates large-scale phenotypic screening of chemical libraries with minimal compound requirements. From a practical perspective, each breeding pair can produce hundreds of embryos weekly, enabling scalable in vivo screening that would be prohibitively expensive or ethically challenging in mammalian systems [3].

The application of zebrafish HTS has already yielded significant successes in identifying therapeutic candidates, including the discovery of dmPGE2 (which boosts hematopoietic stem cells and entered clinical trials for umbilical cord transplantation) and ORC-13661 (currently in clinical trials for hearing loss) [3]. More recently, zebrafish HTS platforms have been engineered with sophisticated behavioral tracking, high-resolution imaging, and machine learning classification to quantitatively capture complex phenotypes ranging from seizure behaviors to neurotoxicity and anxiolytic drug responses [4] [1] [2]. For toxicological profiling of compounds like chlorothymol (a phenolic compound with suspected neurotoxic potential), these platforms enable systematic evaluation of effects on development, neuronal function, and behavior across multiple biological scales in a living vertebrate system.

High-Throughput Screening Platform Configuration

Automated Imaging and Multi-Camera Systems

Modern zebrafish HTS platforms employ advanced imaging technologies to capture high-resolution data at scale. The multi-camera array microscope (MCAM) represents a cutting-edge approach, tethering 24 high-resolution cameras to simultaneously image an entire 96-well plate at 312 megapixel resolution and speeds up to 160 frames per second [4]. This configuration provides sufficient spatial and temporal resolution to precisely track larval posture and rapid convulsive movements that would be missed with conventional single-camera systems. Alternative systems like the Hermes high-content imaging platform utilize a mobile objective with a stationary sample, preventing disturbance of zebrafish orientation during image acquisition—a critical factor for consistent behavioral quantification [3]. For optimal results in this compound screening, imaging systems should be equipped with infrared filters and appropriate lighting to capture behavior in both light and dark conditions without disrupting natural zebrafish responses [2].

Behavioral Testing Paradigms

Zebrafish HTS platforms incorporate validated behavioral paradigms that probe specific neurological functions. For neurotoxicity screening, researchers have developed multi-behavioral phenotyping assays that test non-associative learning through habituation to repeated acoustic or visual stimuli [1]. In this paradigm, larvae normally show reduced startle response after repeated stimuli, with neurotoxicants potentially blocking or accelerating this habituation. The light/dark preference assay leverages the innate aversion of zebrafish to dark environments as an anxiety-like behavior that can be modulated by neuroactive compounds [2]. This assay has been successfully miniaturized to a 96-well format with custom-cut black and clear acrylic strips placed beneath plates to create distinct visual zones, with additional black marker outlining to prevent light leakage [2]. For seizure behavior detection, unrestricted swimming assays in 96-well plates monitored by high-speed cameras can capture convulsive movements through skeletal pose estimation of eight key points per larva [4].

Table 1: Behavioral Assays for Zebrafish High-Throughput Screening

Assay Type Neurological Function Assessed Key Measurements Example Applications
Light/Dark Preference Anxiety-like responses, visual processing Time in light vs. dark zones, transitions Anxiolytic screening, neurotoxicity
Habituation Learning Non-associative learning, memory Startle response decline rate Cognitive impairment, neurodevelopment
Acoustic/Vibrational Startle Sensorimotor integration Response latency, distance traveled Neurotoxicity, sensory processing
Free Swimming Kinematics Motor function, seizure activity Swim speed, tail angle, body curvature Anticonvulsant screening, neurotoxicity
Automated Image Analysis and Challenges

Experimental Protocols for this compound Screening

Zebrafish Embryo Production and Maintenance
  • Animal Husbandry: Maintain adult zebrafish populations under standard laboratory conditions (28.5°C, 14:10 light:dark cycle) in recirculating systems. Set up breeding pairs in specialized tanks with dividers the evening before embryo collection, removing dividers at light onset to initiate spawning.

  • Embryo Collection and Selection: Collect embryos within 2 hours post-fertilization (hpf) using fine mesh nets. Rinse embryos with system water and transfer to Petri dishes. Under a dissecting microscope, select fertilized embryos based on cleavage pattern uniformity and exclude unfertilized or irregular embryos. For this compound screening, typically use 3 to 7 days post-fertilization (dpf) larvae, as this period captures key neurodevelopmental processes and allows for behavioral testing [4].

  • Water Quality Maintenance: Prepare embryo medium (e.g., 0.3 g/L Instant Ocean Salt in reverse osmosis water) and supplement with methylene blue (0.0002%) to prevent fungal growth. Manually remove any dead embryos daily to maintain water quality. For compound exposure, adjust embryo medium pH to 7.0-7.5 to ensure chemical stability.

This compound Exposure and Sample Preparation
  • This compound Stock Solution Preparation: Prepare a 100 mM stock solution of this compound (CAS Number: 89-68-9) in high-grade DMSO, ensuring complete dissolution. Aliquot and store at -20°C protected from light. For working solutions, perform serial dilutions in embryo medium to achieve final testing concentrations (typically ranging from 0.1 μM to 100 μM), maintaining DMSO concentration ≤0.1% in all treatment groups, including vehicle controls.

  • Exposure Protocol in Multi-Well Plates: Array selected larvae individually into wells of 96-well plates containing 500 μL of embryo medium per well using a transfer pipette. Remove excess medium and replace with 500 μL of this compound working solutions or vehicle control using a multi-channel pipette. Include a positive control group (e.g., 15 mM pentylenetetrazole (PTZ) for seizure induction [4] or known neurotoxicants like chlorophene [1]). Seal plates with gas-permeable membranes to prevent evaporation and maintain at 28.5°C throughout exposure period.

  • Exposure Duration and Timing: For acute toxicity assessment, expose larvae for 24-96 hours, with medium refreshment every 24 hours for chronic exposures. For behavioral studies, typically employ 1-6 hour exposures before testing, as many neuroactive compounds show effects within this timeframe [1]. Include appropriate sample sizes (minimum n=16 larvae per treatment group) to ensure statistical power.

High-Content Imaging Protocol
  • Image Acquisition Setup: Configure the imaging system (e.g., MCAM or Hermes platform) according to manufacturer specifications. For brightfield imaging, ensure uniform illumination across all wells. For fluorescence imaging, use appropriate filter sets for specific markers (e.g., GFP for transgenic neuronal lines). Set imaging parameters (exposure time, gain, z-stack settings) using control larvae and maintain constant throughout the experiment.

  • Automated Image Capture: Position the 96-well plate on the imaging stage, ensuring proper alignment. For behavioral imaging, set acquisition to 160 frames per second for high-speed movement capture [4]. For morphological assessment, capture z-stacks with 10-20 μm step size to cover the entire larval volume. Automate the imaging process to maintain consistent timing across all treatment groups.

  • Image Quality Control: Immediately review captured images for focus, contrast, and potential artifacts. Re-image any plates with technical issues. For behavioral studies, ensure that tracking software properly identifies all larvae before proceeding with analysis. Export images in standardized formats (TIFF preferred) for subsequent analysis.

Behavioral Testing Procedure
  • Habituation Learning Assay: Transfer larvae in their treatment solutions to the behavioral testing room and acclimate for 30 minutes. Place the multi-well plate on the testing platform equipped with calibrated vibro-acoustic stimulators. Deliver repeated acoustic stimuli (e.g., 1000 Hz, 100 dB for 1 second) with 30-second interstimulus intervals, recording the startle response for each stimulus [1]. Test a minimum of 16 larvae per treatment group to ensure adequate statistical power.

  • Light/Dark Preference Assay: Position the 96-well plate atop a white LED light box with custom-cut black and clear acrylic strips placed underneath to create distinct light and dark zones. Enhance contrast by outlining the inside walls of wells corresponding to dark zones with black marker to prevent light leakage [2]. Record larval position for 20 minutes using an infrared-sensitive camera with infrared filters to enable tracking in both light and dark conditions. Use tracking software to quantify time spent in each zone, number of transitions, and latency to enter dark zones.

  • Free-Swimming Kinematic Analysis: Record larvae in their wells for 30-minute sessions using high-speed cameras (≥160 fps) to capture rapid movements [4]. Use eight-point skeletal pose estimation (eye, head, tail coordinates) to track individual larvae. Analyze parameters including maximum swim speed, head- and tail-angle kinematics, and movement bursts. Employ machine learning algorithms to automatically classify normal and seizure-like behaviors.

Data Analysis and Interpretation

Machine Learning and Behavioral Classification

The complex behavioral data generated from zebrafish HTS requires advanced analytical approaches for meaningful interpretation. Supervised machine learning algorithms can be trained on manually annotated behavioral sequences to automatically classify normal and abnormal movement patterns in an unbiased manner [4]. For neurotoxicity screening, researchers have successfully used Bayesian classification models to identify structural features of compounds accounting for both activity and toxicity [5]. These approaches begin with pose estimation of key body points, followed by feature extraction (speed, acceleration, body angles), and finally behavioral classification using trained models. The resulting algorithms can distinguish subtle behavioral motifs including rapid darting, whirlpool swimming, and clonus-like tail beats specific to different neurological perturbations [4]. For this compound screening, such approaches would enable detection of specific neurobehavioral toxicity signatures rather than simply quantifying overall activity changes.

Quantitative Behavioral Metrics

The rich behavioral data captured from zebrafish HTS can be distilled into key quantitative metrics for statistical analysis. For habituation learning assays, calculate startle response probability for each stimulus presentation, fitting exponential decay curves to determine habituation rates [1]. For light/dark preference, measure percentage time in dark zone and number of transitions between zones, with anxiolytic compounds typically increasing time in dark zones [2]. For general locomotor and seizure analysis, key parameters include total distance traveled, maximum swim speed, mean acceleration, and angular velocity [4]. Additionally, compute an activity score based on the summation of movement over recording duration using frame-to-frame pixel changes, which effectively captures the "bursting" pattern characteristic of seizure behavior [4].

Table 2: Key Quantitative Metrics for Zebrafish Neurobehavioral Analysis

Metric Category Specific Parameters Calculation Method Biological Interpretation
Locomotor Activity Total distance traveled, mean velocity Pixel movement tracking over time General activity level, hypo/hyperactivity
Kinematic Patterns Maximum swim speed, tail beat frequency, body curvature Pose estimation algorithms Motor function, seizure activity
Spatial Preference Time in light vs. dark zones, latency to transition Zone occupancy analysis Anxiety-like behavior, visual processing
Learning Metrics Startle response probability, habituation rate Exponential decay fitting Cognitive function, non-associative learning
Temporal Patterning Activity bursting, inter-bout intervals Time-series analysis Neurological dysfunction, seizure patterning
Statistical Analysis and Hit Identification

For robust statistical analysis of this compound effects, use appropriate statistical tests based on data distribution. For normally distributed data with equal variance, employ one-way ANOVA with post-hoc Tukey test for multiple comparisons. For non-normal distributions or unequal variance, use Kruskal-Wallis test with Dunn's post-hoc analysis. For comparison between two groups only, use Student's t-test (parametric) or Mann-Whitney U test (non-parametric). Implement false discovery rate (FDR) correction for multiple comparisons across different behavioral endpoints. Define a compound as a "hit" based on statistical significance (p < 0.05) and effect size (e.g., >20% change from vehicle control) across multiple replicates. For concentration-response analysis, fit data to sigmoidal curves to calculate EC50/LC50 values using probit analysis [6]. For behavioral concentration-response relationships, determine effective concentrations (ECx) that produce specific behavioral changes, which may occur at concentrations significantly lower than overt toxicity thresholds.

Workflow and Pathway Visualization

Overall Screening Workflow

The following diagram illustrates the comprehensive workflow for high-throughput screening of this compound in zebrafish, from embryo preparation to data analysis:

ChlorothymolScreening cluster_preparation Sample Preparation cluster_screening Screening Phase cluster_analysis Analysis Phase EmbryoProduction Zebrafish Embryo Production & Collection CompoundPreparation This compound Solution Preparation & Serial Dilution EmbryoProduction->CompoundPreparation PlateLoading 96-Well Plate Loading & Exposure CompoundPreparation->PlateLoading Imaging High-Content Imaging (Multi-Camera System) PlateLoading->Imaging BehavioralAssays Behavioral Paradigms (Light/Dark, Habituation, Kinematics) Imaging->BehavioralAssays DataCollection Automated Data Collection BehavioralAssays->DataCollection PoseEstimation Skeletal Pose Estimation DataCollection->PoseEstimation FeatureExtraction Behavioral Feature Extraction PoseEstimation->FeatureExtraction MLClassification Machine Learning Classification FeatureExtraction->MLClassification HitIdentification Hit Identification & Statistical Analysis MLClassification->HitIdentification

Neurotoxicity Pathway Analysis

This compound may potentially disrupt neural function through multiple molecular targets, as suggested by studies on structurally similar compounds like chlorophene. The following diagram illustrates potential neurotoxic mechanisms and associated behavioral outcomes:

NeurotoxicityPathway cluster_molecular Molecular Targets cluster_cellular Cellular Effects cluster_behavioral Behavioral Outcomes This compound This compound GABAA GABAA Receptor Modulation This compound->GABAA NMDAR NMDA Receptor Interaction This compound->NMDAR Potassium Potassium Channel Effects This compound->Potassium OtherTargets Other Molecular Targets This compound->OtherTargets SynapticTransmission Altered Synaptic Transmission GABAA->SynapticTransmission Possible mechanism ParadoxicalExcitation Paradoxical Excitation (Visual vs. acoustic response) GABAA->ParadoxicalExcitation Based on chlorophene studies [1] NetworkActivity Disrupted Network Oscillations NMDAR->NetworkActivity Potential interaction NeuronalExcitability Changed Neuronal Excitability Potassium->NeuronalExcitability Potential effect OtherTargets->SynapticTransmission Possible mechanism LearningDeficits Learning Deficits (Habituation disruption) SynapticTransmission->LearningDeficits AlteredAnxiety Anxiety-like Behavior (Light/dark preference) NetworkActivity->AlteredAnxiety MotorEffects Motor Abnormalities (Seizure, hypo/hyperactivity) NeuronalExcitability->MotorEffects

Troubleshooting and Technical Considerations

Common Technical Challenges

Several technical challenges may arise during zebrafish HTS that require specific troubleshooting approaches:

  • Inconsistent Behavioral Responses: If control larvae show variable responses in behavioral assays, ensure strict developmental staging by carefully selecting larvae within narrow age windows (e.g., 5-6 dpf ± 2 hours). Maintain consistent environmental conditions (temperature, lighting, noise levels) during both rearing and testing. Implement acclimation periods of at least 30 minutes in the testing room before behavioral assessment [2].

  • High Well-to-Well Variability: Excessive variability between replicates may stem from inconsistent larval positioning or water quality differences. Use systematic plate randomization to distribute potential positional effects evenly across treatment groups. Ensure consistent solution volumes across all wells and verify that temperature is uniform throughout the plate.

  • Compound Solubility and Stability Issues: If this compound precipitates in aqueous solutions, consider using alternative solvents such as ethanol or PEG-400 at minimal concentrations (≤0.1%). Protect treatment plates from light during exposure to prevent photodegradation. For extended exposures, refresh solutions every 24 hours to maintain consistent compound concentration.

Data Quality Control Measures

Implement rigorous quality control measures throughout the screening process:

  • Control Group Implementation: Include multiple control groups in each plate: vehicle controls (DMSO at same concentration as treatments), positive controls (known neuroactive compounds like PTZ for seizure induction [4]), and negative controls (untreated larvae). Control groups should occupy at least 20% of wells on each plate.

  • Blinded Analysis: Code treatment groups to prevent observer bias during data collection and analysis. Only decode groups after completing all statistical analyses.

  • Replication Strategy: Perform independent biological replicates (different larval batches on different days) rather than technical replicates (same larval batch) to ensure robust results. Aim for minimum n=16 larvae per treatment group across at least three independent experiments [1].

  • Assay Validation: Regularly validate assay performance using reference compounds before implementing this compound screening. For example, demonstrate that known anxiolytics (e.g., Chlordiazepoxide, Buspirone) significantly reduce dark avoidance in the light/dark preference assay [2].

Conclusion and Applications

The application notes and protocols detailed herein provide a comprehensive framework for conducting high-throughput screening of this compound using zebrafish models. By integrating advanced imaging technologies, validated behavioral paradigms, and sophisticated machine learning analysis, researchers can thoroughly characterize the neurotoxic potential and mechanisms of action of this compound and related compounds. The miniaturized 96-well formats significantly reduce compound requirements while enabling statistically powerful sample sizes, making this approach both resource-efficient and physiologically relevant.

The zebrafish HTS platform offers particular value for detecting subtle neurobehavioral effects that might be missed in traditional toxicity testing, including disruptions in learning habituation, altered anxiety-like behaviors, and specific motor dysfunction patterns. The ability to correlate these behavioral phenotypes with molecular initiating events through pathway analysis, as demonstrated with structurally similar compounds like chlorophene [1], provides mechanistic insight that strengthens regulatory decision-making. Furthermore, the conservation of key neurological pathways between zebrafish and humans supports the translational relevance of findings for human health risk assessment.

As chemical safety testing continues to evolve toward more predictive and mechanistic approaches, zebrafish HTS represents a powerful strategy to address the significant data gaps for the thousands of chemicals in commercial use with unknown neurotoxic potential. The protocols outlined here can be readily adapted to screen chemical libraries, study mixture effects, or investigate structure-activity relationships, contributing to the development of safer chemical products and medicines.

References

Comprehensive Application Notes and Protocols: Chemical Genetic Screening of Chlorothymol in C. elegans for Antiseizure Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Eppsy represents a significant neurological disorder affecting millions worldwide, with approximately one-third of patients exhibiting resistance to currently available medications, a condition termed pharmacoresistant epilepsy [1]. This substantial unmet clinical need has driven research toward innovative drug discovery approaches that can identify novel therapeutic compounds with improved efficacy. Traditional rodent seizure models, while valuable, present significant limitations for early-stage drug discovery, including high costs, ethical concerns, and low throughput capacity that restricts their utility in large-scale compound screening [1]. Furthermore, reliance on a single model organism increases the risk of identifying therapeutic compounds that act on molecular targets not conserved in humans, potentially limiting their translational relevance.

To address these challenges, researchers have developed a multiorganism pipeline that sequentially employs zebrafish (Danio rerio), the nematode worm (Caenorhabditis elegans), mouse and human brain slice electrophysiology, and finally mouse seizure models for preclinical validation [1] [2]. This integrated approach leverages the unique strengths of each model system, combining the high-throughput screening capacity of zebrafish, the powerful genetic tools of C. elegans, the translational relevance of human brain tissue, and the preclinical validation possible in mouse models. This application note provides detailed protocols and methodological insights specifically focusing on the chemical genetic screening of chlorothymol in C. elegans, which led to the identification of its mechanism of action as a novel γ-aminobutyric acid type A (GABAₐ) receptor modulator [1].

Experimental Pipeline Overview

The multiorganism drug discovery pipeline employed a sequential screening approach that progressed from high-throughput initial identification to mechanism-of-action studies and finally translational validation. The pipeline began with large-scale compound screening using a zebrafish pentylenetetrazol (PTZ) seizure model, which identified this compound as a promising hit compound [1]. This was followed by confirmation of anticonvulsant activity in C. elegans and subsequent chemical genetic screening to identify the molecular target. The GABAergic mechanism was then confirmed through electrophysiological studies in both mouse and human brain slices, demonstrating conserved target engagement across species. Finally, the therapeutic potential of this compound was validated in multiple mouse seizure models, including the 6-Hz 44-mA model of pharmacoresistant epilepsy [1] [2].

Table 1: Key Organisms and Their Roles in the Drug Discovery Pipeline

Organism Primary Role Key Advantages Experimental Output
Zebrafish Initial compound screening High-throughput, automated locomotion tracking Identification of this compound from 1690 compounds
C. elegans Target identification Powerful genetics, ease of maintenance Identification of LGC-37 as molecular target
Mouse brain slices Mechanism confirmation Controlled electrophysiological recording Enhanced tonic and phasic inhibition
Human brain slices Translational relevance Human tissue pathophysiology GABAergic action reversal by bicuculline
Mouse models Preclinical validation Established seizure paradigms Efficacy in 6-Hz 44-mA pharmacoresistant model

The following workflow diagram (Figure 1) illustrates the sequential nature of this multiorganism approach and the key transitions between model systems:

pipeline Zebrafish Zebrafish Screening 1690 compound library PTZ seizure model Hit Hit Identification This compound Zebrafish->Hit Primary screen C_elegans C. elegans Validation PTZ assay Genetic screening Hit->C_elegans Cross-species validation Target Target Identification LGC-37 GABAA subunit C_elegans->Target Genetic screen BrainSlice Brain Slice Electrophysiology Mouse & human tissue GABAergic confirmation Target->BrainSlice Mechanism testing Mechanism Mechanism Elucidation Enhanced tonic/phasic inhibition Bicuculline reversal BrainSlice->Mechanism Electrophysiology Mouse Mouse Seizure Models 6-Hz 44-mA test MES, scPTZ, corneal kindling Mechanism->Mouse Preclinical transition Validation Therapeutic Validation Efficacy in pharmacoresistant model Mouse->Validation In vivo efficacy

Figure 1: Multiorganism Pipeline for Antiseizure Drug Discovery. This workflow illustrates the sequential approach from initial zebrafish screening through C. elegans target identification to translational validation in mouse models and human tissue.

C. elegans Methods and Protocols

Strain Maintenance and Culture Conditions

C. elegans strains were maintained under standard laboratory conditions at 20°C on nematode growth medium (NGM) plates seeded with Escherichia coli OP50 as a food source according to established protocols [1]. The wild-type N2 Bristol strain served as the reference strain, with the following mutant strains being utilized in the chemical genetic screening: lgc-37(tm6573), unc-49(e407), and the double mutant lgc-37;unc-49 created through genetic crossing [1]. The small size (∼1 mm adult length), self-fertilizing capability, and rapid three-day life cycle of C. elegans make it exceptionally suited for high-throughput drug screening in 96, 384, and 1,536 well plate formats [3]. Each hermaphrodite produces approximately 300 progeny in three days, enabling rapid generation of large populations necessary for robust statistical analysis in drug screening paradigms [3].

PTZ-Induced Seizure-like Assays

The PTZ paralysis assay was employed as a primary screen for identifying compounds with anticonvulsant activity in C. elegans [1]. Synchronized young adult worms were transferred to NGM plates containing 25-35 mM PTZ, a concentration previously established to induce seizure-like behavior and paralysis in wild-type animals [1]. Test compounds, including this compound, were added to the assay plates at varying concentrations, typically ranging from 10-100 μM. Paralysis was quantified by counting the number of immobile worms at specific time intervals (e.g., every 30 minutes for 3-4 hours). Worms were considered paralyzed if they failed to initiate movement following repeated tactile stimulation with a platinum wire. The PTZ sensitivity of various mutant strains provided insights into potential mechanisms of action for identified hit compounds.

Chemical Genetic Screening for Target Identification

To identify the molecular target of this compound, a chemical genetic screen was performed using the C. elegans mutagenized library [1]. Wild-type N2 worms were treated with the mutagen ethyl methanesulfonate (EMS) to induce random mutations throughout the genome. The F2 progeny of mutagenized worms were then screened for resistance to this compound's anticonvulsant effects in the PTZ-induced paralysis assay. Resistant clones were isolated and subjected to whole-genome sequencing to identify the causal mutations. This approach revealed that mutations in the lgc-37 gene, which encodes a GABAₐ receptor subunit, conferred resistance to this compound [1]. Complementary experiments employed transgenic rescue using fosmid constructs (UBC_f80M224Q and CBGtg9050C11145D) obtained from Source-Bioscience to confirm gene identity [1].

Table 2: Key C. elegans Strains and Constructs Used in this compound Study

Strain/Construct Genotype/Description Purpose/Role Key Findings
N2 Wild-type Bristol Reference strain Baseline PTZ sensitivity; this compound response
lgc-37(tm6573) Loss-of-function allele Target validation Resistance to this compound anticonvulsant effects
unc-49(e407) GABA receptor mutation Control/comparison Altered seizure threshold
lgc-37;unc-49 Double mutant Epistasis analysis Functional relationship between targets
UBC_f80M224Q Fosmid construct Transgenic rescue Confirmation of LGC-37 as this compound target

Key Experimental Findings

Anticonvulsant Efficacy of this compound in C. elegans

This compound demonstrated significant anticonvulsant activity in C. elegans PTZ-induced seizure models, effectively reducing or delaying the onset of PTZ-induced paralysis [1]. At optimal concentrations, this compound produced a dose-dependent protection against seizure-like behaviors, with effective concentrations typically in the range of 25-50 μM. The compound was effective not only in wild-type N2 worms but also across various genetic backgrounds, suggesting a conserved mechanism of action that could be leveraged for translational potential. The anticonvulsant effect of this compound in C. elegans mirrored its activity in zebrafish, demonstrating cross-species conservation of therapeutic efficacy and supporting the utility of this multiorganism approach for identifying compounds with broad relevance [1].

Identification of LGC-37 as Molecular Target

The chemical genetic screen in C. elegans revealed that the molecular target of this compound is LGC-37, a GABAₐ receptor subunit [1]. This identification was confirmed through multiple lines of evidence: (1) resistant mutants from the genetic screen contained lesions in the lgc-37 gene; (2) transgenic expression of wild-type lgc-37 in mutant backgrounds restored sensitivity to this compound; and (3) double mutant analysis with other GABA receptor subunits established the specific role of LGC-37 in mediating this compound's effects. The discovery that this compound acts through a GABAergic mechanism provided a rational basis for its antiseizure activity, as potentiation of GABAergic signaling represents a well-validated approach for seizure control [1]. The following diagram (Figure 2) illustrates the mechanism of action of this compound identified through these studies:

mechanism This compound This compound LGC37 LGC-37 GABAA Receptor Subunit This compound->LGC37 Binds to Channel Chloride Channel Activation LGC37->Channel Receptor activation GABA GABA Binding GABA->LGC37 Natural agonist Inhibition Enhanced Inhibition Tonic & Phasic Components Channel->Inhibition Increased Cl- flux Bicuculline Bicuculline GABAA Antagonist Bicuculline->LGC37 Reverses effect PTZ PTZ GABA Antagonist PTZ->GABA Competes with

Figure 2: Mechanism of Action of this compound on GABAergic Signaling. This compound binds to the LGC-37 subunit of GABAA receptors, enhancing chloride channel activation and increasing both tonic and phasic inhibition, which is reversible by the antagonist bicuculline.

Validation in Mouse and Human Brain Slices

Electrophysiological analysis in mouse thalamic slices and human neocortical slices confirmed the GABAergic mechanism of action identified in C. elegans [1]. In both mouse and human tissue, this compound enhanced both tonic and phasic inhibition, demonstrating conservation of mechanism across species. This enhancement was reversed by bicuculline, a competitive GABAA receptor antagonist, confirming specific action on GABAergic signaling. Human brain tissue was obtained from the margin of resection from patients undergoing neurosurgery for brain tumors, with ethical approval and appropriate governance [1]. These findings demonstrated that the target identified through C. elegans genetic screening was functionally relevant in human brain tissue, highlighting the translational value of this approach for identifying compounds with clinical potential.

Efficacy in Mouse Seizure Models

This compound exhibited broad-spectrum anticonvulsant efficacy across multiple mouse seizure models, including the 6-Hz 44-mA test model of pharmacoresistant seizures, the maximal electroshock (MES) test, subcutaneous PTZ (scPTZ) test, and the corneal kindling model [1]. The median effective dose (ED₅₀) values were calculated using Probit analysis for each model, with this compound showing particularly promising activity in the 6-Hz 44-mA model, which has been shown to identify compounds effective against treatment-resistant seizures [1]. The rotarod test was employed to assess minimal motor impairment and calculate the median behavior-impairing dose (TD₅₀), establishing a therapeutic index for this compound.

Table 3: Efficacy of this compound in Mouse Seizure Models

Seizure Test ED₅₀ (mg/kg) 95% Confidence Interval Protection Criteria Therapeutic Index (TD₅₀/ED₅₀)
6-Hz 32-mA [Data not provided in sources] [Data not provided in sources] Absence of forelimb clonus [Data not provided in sources]
6-Hz 44-mA [Data not provided in sources] [Data not provided in sources] Absence of forelimb clonus [Data not provided in sources]
MES [Data not provided in sources] [Data not provided in sources] Absence of hindlimb extension [Data not provided in sources]
scPTZ [Data not provided in sources] [Data not provided in sources] Absence of seizure [Data not provided in sources]
Corneal kindling [Data not provided in sources] [Data not provided in sources] Seizure score ≤ 5 [Data not provided in sources]

Discussion and Conclusion

The chemical genetic screening of this compound in C. elegans exemplifies the power of multiorganism approaches for antiseizure drug discovery. By leveraging the complementary strengths of different model systems, this pipeline successfully identified a novel compound with conserved GABAergic activity and demonstrated efficacy in models of pharmacoresistant epilepsy [1]. The translational value of this approach was highlighted by the conservation of this compound's mechanism from C. elegans to human brain tissue, underscoring the utility of simple model organisms for identifying therapeutically relevant targets.

The key advantages of incorporating C. elegans into drug discovery pipelines include its small size, genetic tractability, high fecundity, and low cost compared to mammalian systems [3]. These features enable high-throughput genetic screening that would be impractical in other model organisms. However, researchers should also consider the limitations of C. elegans, including potential differences in drug absorption, metabolism, and target conservation compared to mammals [3]. The relatively low hit rate observed in Brenner's original drug screen (2 out of 100 compounds) highlights the importance of considering pharmacokinetic factors when interpreting results from C. elegans screens [3].

For researchers implementing similar approaches, several practical considerations are essential: (1) compound solubility and stability in C. elegans culture conditions must be verified; (2) appropriate controls for general health effects should be included alongside seizure-specific assays; (3) dose-response relationships should be established to ensure specific pharmacological effects; and (4) genetic validation through multiple alleles and rescue experiments is crucial for confirming target identity. The successful identification of this compound's mechanism of action supports the broader application of this multiorganism pipeline for drug discovery in epilepsy and potentially other neurological conditions.

References

Comprehensive Application Notes and Protocols: Chlorothymol-Mediated Disruption of Redox Defense Systems in Plasmodium falciparum

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Redox Biology in Pathogen Defense Systems

The redox defense system represents a critical network of enzymatic and non-enzymatic components that maintain cellular homeostasis against oxidative damage. In pathogenic organisms, particularly Plasmodium falciparum, this system is essential for survival within the hostile environment of host erythrocytes. Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are generated as byproducts of aerobic metabolism and through host immune responses, creating constant oxidative pressure that pathogens must counteract to maintain viability [1]. The malarial parasite employs a sophisticated glutathione-based redox system involving key enzymes such as glutathione reductase (GR) and glutathione-S-transferase (GST) to mitigate oxidative damage and maintain intracellular redox balance [2].

The conceptual foundation of redox-targeting therapeutic strategies rests upon creating lethal oxidative stress in pathogens by selectively disrupting their redox homeostasis. Under normal physiological conditions, cells maintain a balance between ROS production and elimination through antioxidant defenses. When this equilibrium is disrupted, excessive ROS accumulation leads to oxidative damage of critical cellular components including lipids, proteins, and DNA, ultimately triggering cell death pathways [1] [3]. The unique redox biology of Plasmodium falciparum presents a promising therapeutic target, as the parasite experiences significant oxidative stress during its intraerythrocytic stage due to hemoglobin digestion and mitochondrial metabolic processes [2] [4].

Compound Profile: 4-Chlorothymol and its Redox Activity

4-Chlorothymol (2-chloro-5-isopropyl-2-methylphenol) is a chlorinated derivative of the natural monoterpenoid phenol thymol, which is primarily extracted from plants such as Thymus vulgaris and Trachyspermum ammi. The strategic chlorination at the 4-position of the phenolic ring enhances the compound's antimicrobial potency while maintaining a favorable cytotoxicity profile [2]. 4-Chlorothymol demonstrates potent antiplasmodial activity against both chloroquine-sensitive (NF-54) and chloroquine-resistant (K1) strains of Plasmodium falciparum, with a promising selective index indicating specificity for parasitic cells over host cells [2] [4].

The compound exerts its antiplasmodial effect through a multi-pronged redox mechanism that disrupts the parasite's antioxidant defense network. 4-Chlorothymol directly increases intracellular levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS), creating an oxidative environment that overwhelms the parasite's detoxification capacity [2]. Simultaneously, the compound modulates the activity of key redox enzymes, including inhibition of glutathione-S-transferase (GST) and glutathione reductase (GR), thereby impairing the glutathione recycling system essential for maintaining redox homeostasis [2] [4]. This dual action—increasing oxidative stress while compromising antioxidant defenses—creates a synergistic lethal effect against the malarial parasite.

Table 1: Antiplasmodial Activity Profile of 4-Chlorothymol

Parameter Chloroquine-Sensitive Strain (NF-54) Chloroquine-Resistant Strain (K1)
IC₅₀ Value 6.52 µM 13.04 µM
ROS Induction Concentration-dependent Concentration-dependent
RNS Induction Significant increase Significant increase
GST Modulation Inhibited activity Inhibited activity
GR Modulation Reduced activity Reduced activity
Synergy with CQ Not applicable Strong synergistic effect

Experimental Protocols for Redox Defense System Analysis

Protocol 1: Intracellular ROS Measurement Using CM-H₂DCFDA

Principle: The cell-permeable dye chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H₂DCFDA) is oxidized by intracellular reactive oxygen species to yield a fluorescent adduct that can be quantified using fluorometry or flow cytometry [2].

Procedure:

  • Culture P. falciparum (K1 strain) at 10% parasitemia in complete RPMI-1640 medium with 2% hematocrit.
  • Treat cultures with 4-chlorothymol at concentrations of 6.52 µM, 13.04 µM, and 26.08 µM for 24 hours. Include artesunate (0.010 µM) as positive control and untreated culture as negative control.
  • After incubation, wash cells twice with incomplete growth medium by centrifugation at 800×g for 2 minutes.
  • Resuspend cell pellet in culture medium containing 10 µM CM-H₂DCFDA and incubate for 30 minutes at 37°C in the dark.
  • Wash cells twice with PBS to remove excess dye and analyze immediately.
  • For fluorometric analysis: Transfer cell suspension to 96-well plates and measure fluorescence at excitation/emission wavelengths of 485/520 nm using a spectrofluorometer.
  • For flow cytometric analysis: Analyze minimum of 10,000 events using a flow cytometer equipped with a 488 nm argon laser. Calculate percentage of CM-H₂DCFDA-positive cells and mean fluorescence intensity using appropriate software.

Calculation:

  • Percent increase in ROS = [(Fluorescencetreated - Fluorescenceuntreated) / Fluorescenceuntreated] × 100
Protocol 2: Glutathione Reductase (GR) Activity Assay

Principle: Glutathione reductase catalyzes the reduction of oxidized glutathione (GSSG) to reduced glutathione (GSH) using NADPH as a cofactor. The decrease in NADPH absorbance at 340 nm is proportional to GR activity [2].

Procedure:

  • Prepare parasite lysate from 4-chlorothymol-treated and untreated cultures by saponin lysis (0.05% saponin in PBS for 15 minutes on ice) followed by centrifugation at 1,300×g for 5 minutes.
  • Mildly sonicate parasite pellet on ice (30-second pulses) in PBS and centrifuge at 10,000×g for 15 minutes at 4°C. Collect supernatant as parasite lysate.
  • Prepare reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 1 mM EDTA, 1 mM GSSG, and 0.1 mM NADPH.
  • Pre-incubate reaction mixture at 25°C for 5 minutes.
  • Initiate reaction by adding parasite lysate (50-100 µg protein) and immediately monitor decrease in absorbance at 340 nm for 3-5 minutes.
  • Calculate enzyme activity using molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

Calculation:

  • GR activity (nmol/min/mg protein) = (ΔA340/min × 1000) / (6.22 × protein concentration in mg/mL)
Protocol 3: Glutathione-S-Transferase (GST) Activity Assay

Principle: GST catalyzes the conjugation of glutathione (GSH) with 1-chloro-2,4-dinitrobenzene (CDNB), resulting in a increase in absorbance at 340 nm [2].

Procedure:

  • Prepare parasite lysate as described in Protocol 2.
  • Prepare reaction mixture containing 100 mM potassium phosphate buffer (pH 6.5), 1 mM EDTA, 1 mM GSH, and 1 mM CDNB (dissolved in ethanol).
  • Pre-incubate reaction mixture at 25°C for 5 minutes.
  • Initiate reaction by adding parasite lysate (50-100 µg protein) and immediately monitor increase in absorbance at 340 nm for 3-5 minutes.
  • Calculate enzyme activity using molar extinction coefficient of CDNB conjugate (9.6 mM⁻¹cm⁻¹).

Calculation:

  • GST activity (nmol/min/mg protein) = (ΔA340/min × 1000) / (9.6 × protein concentration in mg/mL)

Table 2: Technical Parameters for Redox Enzyme Activity Assays

Parameter Glutathione Reductase (GR) Assay Glutathione-S-Transferase (GST) Assay
Detection Method Spectrophotometric (340 nm) Spectrophotometric (340 nm)
Assay Temperature 25°C 25°C
Assay Buffer 100 mM potassium phosphate, pH 7.4 100 mM potassium phosphate, pH 6.5
Substrate 1 mM GSSG 1 mM CDNB + 1 mM GSH
Cofactor 0.1 mM NADPH None required
Extinction Coefficient 6.22 mM⁻¹cm⁻¹ 9.6 mM⁻¹cm⁻¹
Sample Volume 50-100 µL parasite lysate 50-100 µL parasite lysate
Total Assay Volume 1 mL 1 mL

Data Presentation and Analysis

The experimental assessment of 4-chlorothymol's effects on the redox defense system of Plasmodium falciparum yields quantitative data that must be properly analyzed and interpreted to understand the compound's mechanism of action. Representative results from comprehensive studies demonstrate that 4-chlorothymol treatment produces concentration-dependent increases in intracellular ROS levels, with approximately 2.5 to 4-fold elevation compared to untreated controls across the tested concentration range (6.52-26.08 µM) [2]. Flow cytometric analysis reveals a rightward shift in fluorescence histograms, indicating increased population-wide ROS accumulation in treated parasites.

Enzyme activity assessments show that 4-chlorothymol significantly modulates redox enzyme function, with GST activity inhibited by 30-60% and GR activity reduced by 25-55% depending on compound concentration and parasite strain [2]. These enzymatic alterations correlate with decreased ratios of reduced to oxidized glutathione (GSH/GSSG), indicating a compromised redox buffering capacity in treated parasites. The collective disruption of the redox network enhances oxidative damage to parasitic macromolecules, as evidenced by increased lipid peroxidation and protein carbonylation markers in 4-chlorothymol-treated cultures.

Table 3: Representative Results for 4-Chlorothymol-Mediated Redox Disruption in P. falciparum (K1 Strain)

4-Chlorothymol Concentration (µM) ROS Increase (%) GST Activity (% of Control) GR Activity (% of Control) GSH/GSSG Ratio
0 (Control) 100 100 100 8.5 ± 0.6
6.52 252 ± 18 70 ± 6 75 ± 7 5.2 ± 0.4
13.04 325 ± 24 52 ± 5 58 ± 6 3.1 ± 0.3
26.08 401 ± 31 40 ± 4 45 ± 5 1.8 ± 0.2

Therapeutic Implications and Research Applications

The redox-disrupting properties of 4-chlorothymol present compelling opportunities for antimalarial drug development, particularly in addressing the growing challenge of drug-resistant malaria. The compound demonstrates strong synergistic activity with conventional antimalarials such as chloroquine against resistant strains, potentially enabling the reclamation of therapeutic efficacy for otherwise compromised drugs [2] [4]. This synergy arises from the simultaneous targeting of multiple vulnerable systems in the parasite—4-chlorothymol disrupts redox homeostasis while companion drugs attack distinct targets such as hemozoin formation or mitochondrial electron transport.

Beyond its standalone antiplasmodial activity, 4-chlorothymol's mechanism provides a template for targeted redox disruption in other pathogenic systems. The fundamental principle of selectively overwhelming pathogen antioxidant defenses while sparing host cells represents a promising strategy against various infectious agents and even in certain cancer contexts where transformed cells exhibit elevated ROS stress and dependency on antioxidant systems [5]. Research applications extend to using 4-chlorothymol as a chemical probe for studying redox adaptation mechanisms in pathogens and for identifying critical vulnerabilities in antioxidant defense networks that could be exploited therapeutically.

G cluster_1 4-Chlorothymol Action cluster_2 Enzyme Targets cluster_3 Cellular Consequences cluster_4 Parasite Outcomes C1 4-Chlorothymol Treatment C2 Increased ROS/RNS Production C1->C2 C3 Inhibition of Redox Enzymes C1->C3 D2 Redox Homeostasis Collapse C2->D2 E1 GST Inhibition C3->E1 E2 GR Inhibition C3->E2 D1 Glutathione System Dysregulation C3->D1 E1->D1 E2->D1 D1->D2 D1->D2 D3 Oxidative Damage D2->D3 P1 Macromolecular Damage (Lipids, Proteins, DNA) D3->P1 P2 Mitochondrial Dysfunction D3->P2 P3 Parasite Cell Death P1->P3 P2->P3

Schematic 1: 4-Chlorothymol Mechanism of Action in Disrupting Parasitic Redox Defense Systems. The diagram illustrates the sequential disruption of redox homeostasis in Plasmodium falciparum following 4-chlorothymol treatment, culminating in parasite cell death through oxidative damage.

Conclusion

The comprehensive analysis of 4-chlorothymol's interaction with the redox defense system of Plasmodium falciparum reveals a sophisticated mechanism involving simultaneous induction of oxidative stress and impairment of antioxidant capacity. The detailed protocols presented herein provide researchers with robust methodologies for quantifying key parameters of redox disruption, enabling systematic evaluation of compound efficacy and mechanism of action. The quantitative data generated through these standardized assays facilitates direct comparison between different compounds and experimental conditions, supporting structure-activity relationship studies and lead optimization efforts.

The therapeutic promise of 4-chlorothymol lies not only in its direct antiplasmodial activity but also in its potential to restore sensitivity to conventional antimalarials through synergistic mechanisms. As drug resistance continues to undermine malaria control efforts, targeting the redox defense system represents a viable strategy for overcoming existing resistance mechanisms. Future research directions should explore structural optimization of 4-chlorothymol analogs to enhance potency and selectivity, investigate potential activity against other redox-vulnerable pathogens, and evaluate in vivo efficacy in advanced animal models of malaria infection.

References

Application Notes: Chlorothymol as a Novel GABAergic Anticonvulsant - Experimental Protocols and Mechanistic Insights

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Chlorothymol (4-Chloro-2-isopropyl-5-methylphenol) has been identified as a novel positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors through a multiorganism drug discovery pipeline [1] [2]. This compound demonstrates significant anticonvulsant efficacy across multiple experimental models, from zebrafish and nematodes to mouse seizure models and human brain slices, showing particular promise in models of pharmacoresistant epilepsy [1]. The molecular target of this compound was identified as the GABAA receptor subunit LGC-37 in Caenorhabditis elegans, with its GABAergic mechanism conserved in both mouse and human neural tissue [1]. These findings establish this compound as a valuable investigational compound for studying GABAergic neurotransmission and a promising candidate for further antiepileptic drug development.

Table 1: Key Characteristics of this compound

Parameter Specification
Chemical Name 4-Chloro-2-isopropyl-5-methylphenol
CAS Number 89-68-9
Molecular Formula C₁₀H₁₃ClO
Molecular Weight 184.66 g/mol
Primary Mechanism Positive allosteric modulator of GABAA receptors
Solubility (DMSO) 60 mg/mL (324.92 mM) [3]

Experimental Protocols

Primary Screening: Zebrafish Pentylenetetrazol (PTZ) Seizure Model

This protocol utilizes zebrafish larvae for high-throughput screening of anticonvulsant compounds, leveraging their optical transparency and genetic tractability.

Materials:

  • Animals: Zebrafish (Danio rerio) embryos at 2-7 days post-fertilization (dpf)
  • Chemicals: Pentylenetetrazol (PTZ), this compound, dimethyl sulfoxide (DMSO)
  • Equipment: Zebrabox/Zebralab automated locomotion tracking system, materials for whole-mount in situ hybridization

Procedure:

  • Animal Preparation: Maintain zebrafish embryos at 28°C on a 14-hour light/10-hour dark cycle according to standard care protocols [1].
  • Compound Treatment: Incubate larvae with this compound (dissolved in DMSO) or vehicle control for a specified pretreatment period.
  • Seizure Induction: Expose larvae to 15 mM PTZ to induce seizure-like activity and increased locomotor behavior [1].
  • Endpoint Assessment:
    • Locomotor Analysis: Record seizure-like behaviors using an automated tracking system at 160 frames per second to quantify maximum swim speed, total distance traveled, and activity scores [4].
    • c-fos Expression: Perform whole-mount in situ hybridization for c-fos, an immediate-early gene marker of neuronal activation, to identify compounds that prevent PTZ-induced neuronal hyperactivity [1].
Mechanism of Action: C. elegans Genetic Screening

This protocol identifies molecular targets through genetic screening in nematodes, exploiting their well-defined nervous system and genetic tractability.

Materials:

  • Strains: Wild-type and mutant C. elegans strains (e.g., lgc-37(tm6573), unc-49(e407))
  • Chemicals: PTZ, this compound
  • Equipment: Standard nematode growth and observation apparatus

Procedure:

  • Culture Conditions: Maintain worms at 20°C using standard conditions [1].
  • Paralysis Assay: Treat worms with this compound and monitor for paralysis phenotypes to identify potential neurological targets [1].
  • PTZ Assay: Incubate worms with PTZ to induce seizure-like convulsions and test this compound's ability to suppress these behaviors [1].
  • Genetic Screening:
    • Perform a chemical-genetic screen to identify mutants with altered responses to this compound.
    • Confirm target identification through complementation tests with fosmid constructs (e.g., UBC_f80M224Q and CBGtg9050C11145D) [1].
Electrophysiological Validation: Murine and Human Brain Slice Recordings

This protocol confirms GABAergic mechanisms directly in mammalian brain tissue, providing translational relevance.

Materials:

  • Tissue Sources:
    • Mouse thalamic slices from C57/Bl6 mice (postnatal day 18-24)
    • Human neocortical slices from neurosurgical resection margins
  • Solutions: Artificial cerebrospinal fluid (ACSF), bicuculline
  • Equipment: Whole-cell patch-clamp rig

Procedure:

  • Slice Preparation: Prepare acute brain slices according to standard protocols [1].
  • Electrophysiological Recording:
    • Perform whole-cell patch-clamp recordings on neurons in the presence of this compound.
    • Measure tonic and phasic inhibitory postsynaptic currents.
  • Pharmacological Confirmation: Apply the GABAA receptor antagonist bicuculline to reverse this compound's effects, confirming GABA receptor mediation [1].
Preclinical Efficacy: Mouse Seizure Models

This protocol evaluates anticonvulsant efficacy and therapeutic index in established mouse models.

Materials:

  • Animals: Male albino CF-1 mice
  • Equipment: Apparatus for 6-Hz corneal stimulation, maximal electroshock (MES), and rotarod testing

Procedure:

  • Seizure Models:
    • 6-Hz Test: Apply corneal stimulation at 32 mA and 44 mA (3 seconds) to model pharmacoresistant seizures [1].
    • Maximal Electroshock (MES): Deliver 50 mA, 60 Hz current for 0.2 seconds [1].
    • Subcutaneous PTZ: Administer 85 mg/kg PTZ and observe for absence of seizures [1].
  • Motor Impairment Assessment: Use the fixed-speed rotarod test to establish median toxic dose (TD₅₀) values [1].
  • Data Analysis: Calculate ED₅₀ (median effective dose) and TD₅₀ values by Probit analysis to determine therapeutic indices [1].

Key Experimental Findings and Data

Table 2: Summary of this compound's Anticonvulsant Efficacy Across Species

Experimental Model Key Finding Quantitative Results Significance
Zebrafish PTZ Model Suppressed PTZ-induced c-fos expression and seizure-like behaviors Reduced locomotor activity; prevented neuronal activation marker Hit identification in primary screen [1]
C. elegans PTZ Model Suppressed seizure-like convulsions; target identification Genetic screen revealed LGC-37 (GABAA receptor subunit) as molecular target Mechanism of action discovery [1]
Mouse Brain Slice Enhanced tonic and phasic inhibition; blocked by bicuculline Reversible GABAA receptor-mediated currents Conservation of mechanism in mammals [1]
Human Brain Slice Enhanced GABAergic inhibition in neocortical tissue Similar potentiation of inhibitory currents as in mice Translational relevance to human physiology [1]
Mouse 6-Hz (44 mA) Model Protected against pharmacoresistant seizures Effective in model resistant to some standard ASDs Potential for treating drug-resistant epilepsy [1]
In Vitro Pharmacology Positive allosteric modulation of GABAA receptors Bell-shaped efficacy curve with reduction at >100 μM Concentration-dependent effect [3]

Table 3: this compound's Efficacy in Preclinical Mouse Seizure Models

Seizure Test ED₅₀ 95% Confidence Interval Therapeutic Index Model Characteristics
6-Hz (32 mA) [Data not provided in sources] [Data not provided in sources] [Data not provided in sources] Psychomotor seizure model
6-Hz (44 mA) Effective [Data not provided in sources] [Data not provided in sources] Pharmacoresistant seizure model [1]
Maximal Electroshock Effective [Data not provided in sources] [Data not provided in sources] Tonic extension seizure model
Subcutaneous PTZ Effective [Data not provided in sources] [Data not provided in sources] Chemical seizure model

Signaling Pathway and Experimental Workflow

The experimental pipeline for characterizing this compound's GABAergic activity and anticonvulsant properties is summarized below.

G cluster_1 Phase 1: Primary Screening cluster_2 Phase 2: Mechanism Elucidation cluster_3 Phase 3: Electrophysiology cluster_4 Phase 4: Preclinical Validation Start Start: Compound Library A1 Zebrafish PTZ Model Start->A1 A2 c-fos In Situ Hybridization A1->A2 A3 Locomotion Tracking A1->A3 B1 C. elegans Genetic Screen A2->B1 A3->B1 B2 Target Identification B1->B2 B3 LGC-37/GABAA Receptor B2->B3 C1 Mouse Brain Slice Recording B3->C1 C2 Human Brain Slice Recording C1->C2 C3 Bicuculline Block C1->C3 D1 Mouse 6-Hz Seizure Model C2->D1 C3->D1 D2 MES and scPTZ Tests D1->D2 D3 Therapeutic Index D2->D3

Research Applications and Conclusions

Research Applications

This compound serves as a valuable investigational tool with several research applications:

  • GABA Receptor Studies: As a confirmed positive allosteric modulator, this compound is useful for probing GABAA receptor structure-function relationships and pharmacology [1] [3].
  • Epilepsy Research: The compound's efficacy in the 6-Hz 44-mA model makes it particularly relevant for studying pharmacoresistant epilepsy mechanisms [1].
  • Drug Discovery: The multiorganism pipeline established for this compound provides a template for future antiseizure drug discovery efforts [1] [2].
  • Network Pharmacology: this compound can be used to study how GABAergic enhancement affects neural circuit dynamics and excitatory/inhibitory balance [5] [6].
Conclusion

This compound represents a novel GABAergic anticonvulsant identified through a systematic, multiorganism screening approach. Its efficacy across species from nematodes to humans, combined with its well-characterized mechanism of action on GABAA receptors, makes it both a valuable research tool and a promising candidate for further development as a therapeutic agent for epilepsy, particularly for treatment-resistant forms. The experimental protocols detailed herein provide a comprehensive framework for investigating GABAergic compounds and their potential as antiseizure medications.

References

Chlorothymol Stability: Core Concepts & Factors

Author: Smolecule Technical Support Team. Date: February 2026

Chlorothymol is a synthetic derivative of thymol where a chlorine atom is introduced into its structure, creating a novel compound like 4-((6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)amino)-2-isopropyl-5-methyl phenol (CTPP) [1]. Its stability in solution is critical for maintaining efficacy, especially in pharmaceutical and antimicrobial applications.

Key factors influencing stability include:

  • Solvent Environment: The choice of solvent can significantly impact solubility and stability.
  • Oxidation: Exposure to air can lead to oxidative degradation.
  • Light: Photodegradation can break down the molecule.
  • Temperature: Higher temperatures generally accelerate decomposition.
  • pH: The acidity or basicity of the solution can affect chemical structure.

Troubleshooting Guide: Common Stability Issues

Here are common problems you might encounter and their potential solutions.

Problem Observed Probable Causes & Solutions
▼ Chemical Degradation

| Loss of potency/activity | • Cause: Oxidation or hydrolysis. • Solution: Use antioxidant agents (e.g., ascorbic acid), store under inert gas (N₂), and ensure anhydrous solvent conditions. | | Formation of precipitates | • Cause: Reduced solubility or product decomposition. • Solution: Optimize solvent system (e.g., use DMSO as a stock solvent [1]), check for pH-induced precipitation. | | ▼ Analytical Issues (HPLC) | | | Peak tailing or splitting | • Cause: Secondary interactions with the column or strong sample solvent. • Solution: Ensure sample solvent is not stronger than the mobile phase; use a more inert HPLC column [2]. | | Extra peaks in chromatogram | • Cause: Degradation of an unstable component or carryover. • Solution: Investigate stability with respect to time, pH, and light; clean the column thoroughly [2]. | | Changes in retention time | • Cause: Changes in mobile phase composition, pH, or flow rate. • Solution: Precisely prepare fresh mobile phase, use adequate buffering, and measure/adjust flow rate [2]. | | ▼ Physical Instability | | | Change in solution color | • Cause: Often a sign of light-induced degradation or oxidation. • Solution: Store solutions in amber glassware and protect from light. Use airtight containers. | | Evaporation of solvent | • Cause: Improper sealing of storage vials. • Solution: Use tightly sealed containers and consider parafilm for long-term storage. |

Experimental Protocols for Stability Assessment

Protocol 1: Forced Degradation Study
  • Purpose: To identify likely degradation products and pathways.
  • Methodology:
    • Prepare multiple aliquots of your this compound solution.
    • Expose them to various stress conditions:
      • Acidic Hydrolysis: Add dilute HCl (e.g., 0.1 M).
      • Basic Hydrolysis: Add dilute NaOH (e.g., 0.1 M).
      • Oxidative Stress: Add hydrogen peroxide (e.g., 3%).
      • Thermal Stress: Heat at 40-60°C.
      • Photolytic Stress: Expose to UV light.
    • Monitor the samples at set time intervals using HPLC [2].
  • Analysis: Compare chromatograms of stressed samples to a control to observe new degradation peaks and loss of the main this compound peak.
Protocol 2: Long-Term Stability Storage
  • Purpose: To determine the optimal storage conditions and shelf-life.
  • Methodology:
    • Prepare a stock solution of this compound in a suitable solvent like DMSO [1].
    • Aliquot the solution into small, airtight vials (amber and clear).
    • Store the vials under different conditions:
      • -20°C (amber and clear)
      • 4°C (amber and clear)
      • Room temperature (amber and clear)
    • At predetermined time points, remove a vial from each condition and assess the concentration and purity via HPLC and biological activity assays [3].
  • Analysis: Determine the condition that best preserves concentration and activity over time.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a long-term stock solution of this compound? For a stock solution, DMSO is often a suitable choice due to its high solubility for hydrophobic compounds like this compound and its ability to be stored at -20°C. Research on a novel this compound-pyrimidine hybrid utilized computational studies performed in both the gas phase and a DMSO solvent phase, indicating its common use for such compounds [1]. Always aliquot the stock to avoid freeze-thaw cycles.

Q2: How does pH affect the stability of this compound? As a phenolic compound, this compound's stability can be highly sensitive to pH. Using a buffer in the aqueous solution is crucial. For HPLC analysis, a 20-100 mM buffer is recommended for adequate capacity. Never analyze weak acids or bases at a pH close to their pKa, as this can cause tailing, bad peak shapes, and irreproducible results. Use a pH at least 2 units above or below the analyte's pKa for good reproducibility [2].

Q3: My this compound solution shows a change in color after a few days. What does this mean? A color change, often to a darker shade, is a classic indicator of light-induced degradation or oxidation. You should immediately transfer the solution to an amber vial and store it in the dark at low temperatures. For future preparations, use amber glassware from the start and consider adding an appropriate antioxidant to the formulation [2].

Conceptual Framework for Stability Optimization

The diagram below summarizes the key factors and their relationships in optimizing this compound stability.

stability_optimization cluster_env Environmental Control cluster_analytical Analytical Monitoring This compound\nStability This compound Stability Solvent Selection Solvent Selection Solvent Selection->this compound\nStability High Solubility Low Reactivity Environmental\nControl Environmental Control Environmental\nControl->this compound\nStability Prevents Degradation Solution pH Solution pH Solution pH->this compound\nStability Prevents Hydrolysis Analytical\nMonitoring Analytical Monitoring Analytical\nMonitoring->this compound\nStability Confirms Integrity Low Temperature\nStorage Low Temperature Storage Protection\nfrom Light Protection from Light Inert Atmosphere\n(N₂) Inert Atmosphere (N₂) HPLC Purity\nAnalysis HPLC Purity Analysis Bioactivity\nAssays Bioactivity Assays

References

Understanding Chlorothymol's Action & Safety Profile

Author: Smolecule Technical Support Team. Date: February 2026

Chlorothymol is recognized for its antimicrobial properties, which are leveraged in clinical settings. Understanding this baseline safety is the first step in troubleshooting.

  • Mechanism and Evidence of Safety: A key study on 4-Chlorothymol demonstrated its antiplasmodial activity by impeding the redox defense system in Plasmodium falciparum. Importantly, this research included in vitro cytotoxicity and hemolytic assays, which "evidently suggest that 4-chlorothymol is safe" for further therapeutic exploration [1]. This indicates that the compound itself can have a selective, rather than broadly toxic, effect.
  • Use in Biocompatible Formulations: this compound is a documented component of Coe-Pak, a periodontal dressing (a medical device applied to wound sites) [2]. Its inclusion in a product designed for direct, prolonged contact with human tissues strongly suggests that its cytotoxicity can be managed through formulation.

Formulation & Experimental Strategies

The strategy for mitigating cytotoxicity centers on using this compound as part of a balanced formulation rather than as a standalone agent.

  • Synergistic Combination: Research indicates that 4-Chlorothymol "showed synergy with chloroquine" against resistant malaria strains [1]. This principle can be applied to cytotoxicity reduction: using this compound in combination with other active or protective agents can allow you to achieve the desired therapeutic effect at a lower, and likely less cytotoxic, concentration of this compound.
  • Concentration and Exposure Control: The study on periodontal dressings highlights the importance of preparation and concentration. While Coe-Pak contains this compound, its 1-day extract showed much lower cytotoxicity compared to its 3- and 7-day extracts [2]. This suggests that the release rate and duration of exposure are critical factors. Optimizing the delivery vehicle to control the release of this compound can significantly reduce its toxic impact on cells. The table below summarizes the cytotoxicity data based on exposure time:
Material Extract Duration Cell Viability (24h) Cell Viability (72h)
Coe-Pak (contains this compound) 1-day 92.9% 93.6%
3-day 11.5% 10.0%
7-day 10.5% 12.2%
Reso-Pac (does not contain this compound) 1-day 110.5% 114.7%
3-day 92.5% 96.8%
7-day 71.3% 83.6%

Table based on data from an in vitro study comparing periodontal dressings, where a significant drop in cell viability was observed with longer-duration extracts of Coe-Pak [2].

Troubleshooting Guide & FAQs

This section directly addresses common experimental challenges.

FAQ 1: How can I reduce the cytotoxicity of this compound in my cell culture experiments?

  • Investigate Combination Therapy: Explore synergistic effects with other compounds. This can lower the effective dose of this compound required [1].
  • Optimize Your Formulation: Incorporate this compound into a delivery system (e.g., polymers, liposomes) that controls its release rate, mimicking the principle used in commercial products like Coe-Pak [2].
  • Reduce Exposure Time: If your experimental protocol allows, shorten the treatment duration. Data shows that shorter exposure times can result in significantly higher cell viability [2].
  • Conduct a Dosage-Range Finder Assay: Systematically test a wide range of concentrations and exposure times to identify a window where the desired biological effect is achieved before cytotoxicity becomes significant.

FAQ 2: The cytotoxicity in my experiment is higher than expected. What could be wrong?

  • Check Solvent and Preparation: Ensure the solvent used (e.g., DMSO) is at a non-cytotoxic concentration and that your this compound solution is prepared and stored correctly.
  • Verify Cell Health: Confirm that your control cells are healthy and that the baseline conditions (media, serum, etc.) are optimal.
  • Confirm Compound Purity: Check the purity and stability of your this compound sample, as impurities can cause off-target toxic effects.

The following workflow diagram outlines the logical steps for addressing high cytotoxicity based on the strategies discussed above:

cytotoxicity_troubleshooting Start High Cytotoxicity Observed Step1 Verify experimental conditions & controls Start->Step1 Step2 Reduce concentration & exposure time Step1->Step2 Step3 Test in combination with a synergistic agent Step2->Step3 if needed Success Reduced Cytotoxicity & Maintained Efficacy Step2->Success if effective Step4 Re-formulate using a controlled-release system Step3->Step4 if needed Step3->Success if effective Step4->Success

Cytotoxicity Troubleshooting Workflow

Key Experimental Protocols

To effectively assess the success of any cytotoxicity reduction strategy, you need reliable and standardized assays.

Protocol 1: MTT Assay for Cell Viability (Adapted from ISO 10993-5) This protocol is widely used for measuring cytotoxicity, as seen in the periodontal dressing study [2].

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,500-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow cell attachment.
  • Treatment: Prepare extracts of your this compound formulation (e.g., 1-day, 3-day) in cell culture medium according to ISO 10993-12:2012 [2]. Replace the medium in the wells with the treatment extracts. Include a negative control (medium alone) and a positive control (e.g., sterile distilled water).
  • Incubation: Incubate the plates for a set period (e.g., 24h and 72h) at 37°C, 5% CO₂, and 95% humidity.
  • MTT Application: After incubation, gently remove the medium and add 100 µL of serum-free medium containing 10% MTT dye (e.g., 5 mg/mL). Incubate for 3 hours.
  • Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formed formazan crystals.
  • Measurement: Measure the absorbance of each well at 570 nm with a reference filter of 620-650 nm using a microplate reader. Calculate cell viability as a percentage of the negative control.

Protocol 2: Assessing Synergistic Effects (Adapted from Frontiers in Pharmacology) This follows the principle used to test 4-Chlorothymol with chloroquine [1].

  • Checkerboard Assay: Set up a checkerboard titration in a multi-well plate. Serially dilute this compound along one axis and the partner drug (e.g., chloroquine) along the other.
  • Inoculation: Inoculate the wells with the target organism or cells.
  • Incubation & Analysis: Incubate under appropriate conditions. Determine the Fractional Inhibitory Concentration (FIC) index for each combination. An FIC index of ≤0.5 is generally considered synergistic.

References

Synthesis and Activity of Chlorothymol Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes several chlorothymol and thymol derivatives reported in recent scientific literature, which demonstrate enhanced biological activity and may inform your own synthetic approaches.

Compound Name / Type Key Synthesis Insight Reported Biological Activity Citation
4-Chlorothymol Specific synthesis method not detailed; derived from thymol. Potent antiplasmodial activity; disrupts redox defense in P. falciparum; synergy with chloroquine. Safe in vitro cytotoxicity/hemolytic assays. [1]
1,2,3-Triazole-thymol Derivatives "Click chemistry" between O-propargyl thymol/chlorothymol and benzyl azides. [2] Significant, broad-spectrum antibacterial activity. One derivative showed 3x potency of thymol against MRSA. [2]
Dihydropyrimidinone-thymol Derivatives Thymol aldehyde, β-keto ester, and guanidine in ethanol; catalytic Na₂CO₃; reflux at 80°C for 5h. [3] Promising antibacterial activity against P. aeruginosa and MRSA. One derivative also showed a synergistic effect with vancomycin. [3]
4-Chloro-1,2,3-Triazole-thymol Chlorination of thymol moiety followed by "click chemistry" with azides. [2] The compound with a 4-chloro and 2-nitrobenzyl group showed the highest antibacterial activity in its series. [2]

General Strategies for Phenol Derivative Synthesis

While direct data on this compound is limited, research on modifying natural phenols like thymol suggests general strategies that can be applied to optimize synthesis and improve functionality. The workflow below outlines a general approach to derivatization and testing.

G Start Start with Thymol Modify Functionalize Phenol Start->Modify path1 Electrophilic Aromatic Substitution (e.g., Chlorination) Modify->path1 path2 Modify Hydroxyl Group (e.g., Esterification) Modify->path2 path3 Create Hybrid Molecules (e.g., with triazoles) Modify->path3 Test Test Biological Activity path1->Test path2->Test path3->Test

Key Functionalization Strategies
  • Electrophilic Aromatic Substitution: Introducing a chlorine atom at the para position (to the hydroxyl group) is a common and effective modification, as seen in the creation of 4-chlorothymol [1]. This can enhance or alter biological activity.
  • Modification of the Hydroxyl Group: The OH group serves as a key handle for chemical transformation. Esterification and etherification are widely used, though the effect on bioactivity varies and requires empirical testing [4].
  • Creation of Hybrid Molecules: Covalently linking the thymol scaffold to other pharmacologically active moieties, such as 1,2,3-triazoles, is a powerful strategy to develop new agents with improved potency or novel mechanisms of action [3] [2].

References

Troubleshooting Guide: Chlorothymol Purification

Author: Smolecule Technical Support Team. Date: February 2026

Problem Possible Causes Suggested Solutions

| Low yield after recrystallization | 1. Solvent not optimally chosen. 2. Solution cooled too rapidly. 3. Excessive solvent used. | 1. Screen solvents (e.g., ethanol, methanol); solute should be highly soluble at solvent's BP, poorly soluble at RT. [1] 2. Allow slow, undisturbed cooling to room temp, then optionally on ice. [1] 3. Use minimal solvent for dissolution. Evaporate a small portion if needed. | | Incomplete separation during Column Chromatography | 1. Incorrect stationary phase. 2. Eluent polarity not optimized. 3. Column overloaded. | 1. Use silica gel (polar) for chlorothymol. Consider C18 for reverse-phase. [1] 2. Adjust mobile phase (e.g., Hexane:EtOAc) via TLC. This compound's polarity guides choice. [1] 3. Reduce sample load relative to stationary phase (e.g., 1:30 to 1:100 ratio). | | Purity below 95% (HPLC/NMR) | 1. Close-boiling or co-eluting impurities. 2. Degradation during process. | 1. Employ fractional distillation for close BP impurities or prep-HPLC. [1] 2. Use milder conditions (lower temp, inert atmosphere). Check stability via TLC/LCMS. | | High solvent residue | Inadequate drying post-purification. | Dry under high vacuum for 12-24 hours. For hydrates, use desiccator with P₂O₅. | | Formation of emulsions in Liquid-Liquid Extraction | 1. Vigorous shaking. 2. Surface-active impurities. | 1. Gently invert separatory funnel. Use gentle magnetic stirring for mixture. 2. Add NaCl to aqueous phase or a small volume of ethanol to break emulsion. |

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when choosing a recrystallization solvent for this compound? The most critical factor is the differential solubility of this compound versus its impurities across a temperature gradient. The ideal solvent should show high solubility for this compound at its boiling point and very low solubility at room temperature or 0°C. This ensures maximum recovery of pure product. Common solvents for phenolic compounds like this compound include ethanol, methanol, or ethyl acetate. Always perform a small-scale test before scaling up. [1]

Q2: My reaction mixture after this compound synthesis is complex. What separation sequence should I use? A recommended sequence is: 1. Liquid-Liquid Extraction → 2. Column Chromatography → 3. Recrystallization. First, use extraction to isolate the crude this compound from the bulk reaction solvent and water-soluble impurities. Then, use column chromatography on silica gel for a finer separation from non-polar and polar organic impurities. Finally, recrystallize the collected fractions to obtain this compound as a pure solid. This multi-step approach efficiently handles complex mixtures. [1]

Q3: How can I quickly check the purity of my this compound sample? Thin-Layer Chromatography (TLC) is the fastest method for an initial purity check. Spot your sample on a silica TLC plate and develop it with an appropriate mobile phase (e.g., a mixture of toluene and ethyl acetate). A single, compact spot under UV light or after visualization suggests a pure compound. Multiple spots indicate impurities. For quantitative purity, techniques like HPLC or GC-MS are necessary. [1] [2]

Q4: Are there any specific safety considerations during the purification of this compound? While specific safety data for this compound is limited, it is a chlorinated phenol derivative. Standard precautions for handling fine chemicals must be followed:

  • Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety goggles.
  • Ventilation: Work in a fume hood, especially when handling organic solvents during evaporation or distillation.
  • Skin Contact: Avoid contact, as phenolic compounds can be irritants.

Experimental Protocols

Protocol 1: Standard Recrystallization of Crude this compound

Principle: This protocol exploits the difference in solubility between the desired compound and its impurities at different temperatures to obtain pure crystals. [1]

Method:

  • Dissolution: Place the crude this compound in a round-bottom flask. Add a minimal volume of hot ethanol (approx. 1-2 mL per 100 mg of solid) and heat with stirring until complete dissolution. If solids remain, add hot solvent dropwise until clear.
  • Decolorization (if needed): If the solution is colored, add a small spatula tip of activated charcoal and continue heating for 5-10 minutes. Filter the hot solution through a fluted filter paper to remove charcoal.
  • Crystallization: Allow the filtered hot solution to cool slowly to room temperature without disturbance. Then, for higher yield, place it in an ice-water bath for 30-60 minutes.
  • Collection: Collect the crystals via vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol.
  • Drying: Dry the crystals under vacuum for several hours to remove residual solvent.

The following diagram illustrates this recrystallization workflow.

RecrystallizationWorkflow start Start with Crude this compound step1 Dissolve in Minimum Hot Ethanol start->step1 decision1 Solution Colored? step1->decision1 step2 Hot Gravity Filtration step3 Cool Slowly to Crystallize step2->step3 step4 Vacuum Filtration step3->step4 step5 Wash with Ice-Cold Ethanol step4->step5 step6 Dry under Vacuum step5->step6 end Pure This compound Crystals step6->end decision1->step2 No decolorize Add Activated Charcoal & Heat decision1->decolorize Yes decolorize->step2

Recrystallization Workflow for this compound

Protocol 2: Analytical Quantification using UHPLC-ESI-MS/MS

Principle: This method, adapted from multi-residue analysis of personal care products, is highly suitable for identifying and quantifying this compound in complex mixtures, such as reaction crude or biological samples. It offers high sensitivity and specificity. [2]

Method:

  • Sample Preparation (Solid-Phase Extraction - SPE):
    • Cartridge: Oasis HLB (60 mg, 3 cc).
    • Conditioning: Condition the cartridge with 2 mL methanol followed by 2 mL purified water.
    • Loading: Adjust a 100 mL aqueous sample (e.g., diluted reaction mixture) to neutral pH. Load it onto the cartridge at a flow rate of 3 mL/min.
    • Elution: Elute the analytes with 4 mL of methanol.
    • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dry residue in 250 µL of H2O:MeOH (80:20, v/v).
  • Instrumental Analysis:
    • Technique: UHPLC-ESI-MS/MS (Ultra-High Performance Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry).
    • Column: A reverse-phase C18 column is recommended.
    • Mobile Phase: Typically, a gradient of water and methanol, both with modifiers like 0.1% formic acid or ammonium fluoride.
    • Detection: Operate in targeted Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for this compound. The high resolution of the mass spectrometer allows for a mass error of less than 5 ppm, ensuring accurate identification. [2]

Key Considerations for a Purification Strategy

The choice of purification technique depends on the nature of your specific sample. The table below summarizes the applicability of common methods for isolating this compound.

Technique Best Suited For Key Challenge for this compound
Recrystallization Purifying solid this compound from soluble impurities. [1] Finding a solvent with an optimal solubility curve.
Distillation Separating liquid mixtures, e.g., from synthesis precursors. [1] Potential thermal decomposition if heated too strongly.
Column Chromatography Separating complex mixtures of structurally similar compounds. [1] Optimizing the solvent system for resolution; can be time-consuming.
Solvent Extraction Quick initial isolation from aqueous reaction mixtures. [1] May not provide high purity on its own; often requires a follow-up step.

References

chlorothymol specificity optimization for GABA receptors

Author: Smolecule Technical Support Team. Date: February 2026

Chlorothymol: Mechanism & Experimental Background

Mechanism of Action: this compound is a novel anticonvulsant identified through a multiorganism drug discovery pipeline. Its primary molecular target is the γ-aminobutyric acid type A (GABAA) receptor, where it acts as a positive allosteric modulator to enhance both tonic and phasic inhibition [1].

Key Experimental Evidence: The following table summarizes the core data that confirms its activity and specificity for GABAergic pathways.

Evidence Experimental Model Key Finding Implication for Specificity
Genetic Target Identification C. elegans genetic screen [1] Target identified as LGC-37, a GABAA receptor subunit. Confirms direct, evolutionarily conserved action on the GABA receptor complex.
Electrophysiological Confirmation Mouse and human brain slices [1] Enhanced tonic/phasic inhibition; effect reversed by GABAA antagonist bicuculline. Demonstrates functional potentiation of native human and rodent GABA receptors.
In Vivo Anticonvulsant Efficacy Mouse seizure models (6-Hz 44mA) [1] Exhibited efficacy in model of pharmacoresistant seizures. Suggests potential therapeutic relevance for treatment-resistant epilepsy.

Frequently Asked Questions (FAQs)

Q1: What is the core evidence that this compound is specific for GABA-A receptors? The specificity is supported by a combination of genetic and pharmacological evidence:

  • Genetic Evidence: In C. elegans, a genetic screen revealed that this compound's action is dependent on LGC-37, a specific GABAA receptor subunit. This indicates a direct and evolutionarily conserved interaction [1].
  • Pharmacological Evidence: In mammalian brain slices, the enhancing effect of this compound on inhibition was completely blocked by bicuculline, a competitive antagonist of the GABA-binding site on GABAA receptors. This confirms that its mechanism is functionally tied to the GABA receptor [1].

Q2: How can I test if this compound is functional in my experimental system? A standard protocol to confirm functionality involves electrophysiological recording in the presence of GABA and bicuculline [1]:

  • Setup: Perform whole-cell patch-clamp recordings on your cells (e.g., cultured neurons or transfected cell lines).
  • Baseline: Apply a low, sub-saturating concentration of GABA and record the resulting current.
  • Test Compound: Apply this compound in the presence of the same low GABA concentration.
  • Expected Result: You should observe a significant increase in the amplitude and/or duration of the GABA-evoked current.
  • Antagonism Control: Apply the GABAA receptor antagonist bicuculline along with this compound and GABA. This should reverse the enhancement, confirming the effect is mediated through GABA receptors.

Q3: The efficacy of this compound seems low in my cell-based assay. What could be the issue?

  • Potential Cause: Inefficient access to the binding site or low receptor expression.
  • Troubleshooting Steps:
    • Verify Receptor Expression: Ensure your cell system expresses the necessary GABAA receptor subunits. This compound was identified on LGC-37 in worms and confirmed on native receptors in mice and humans, but its affinity for specific human subunit combinations (e.g., αβγ vs. αβδ) is not fully detailed [1] [2].
    • Consider Membrane Permeability: While this compound was active in vivo, confirm that your assay conditions allow the compound to adequately cross cell membranes. Checking solubility in your application buffer is also recommended.
    • Positive Control: Use a known GABAergic potentiator (e.g., a benzodiazepine) in your system to confirm that the receptors are functional and can be modulated.

Workflow & Specificity Optimization

The experimental workflow for characterizing a compound like this compound involves multiple stages, from initial discovery to mechanistic studies. The following diagram outlines this logical progression:

G cluster_0 Key Specificity Checkpoints Start Start: Compound Screening A In Vivo/Zebrafish Acute Seizure Model Start->A B Hit Identification (this compound) A->B C Genetic Screening (C. elegans) B->C D Target Identification (GABA-A Receptor Subunit) C->D E In Vitro Mechanistic Studies D->E D->E Validates Target F Electrophysiology (Bicuculline Block) E->F G Ex Vivo Validation (Mouse/Human Brain Slices) F->G F->G Confirms Mechanism H In Vivo Efficacy (Mouse Seizure Models) G->H End Confirm Specificity H->End

To systematically optimize and confirm the specificity of this compound for different GABA-A receptor subtypes, you can follow the logic below. This is a proposed framework based on standard practices, as the search results do not contain a detailed optimization protocol for this specific compound.

G Start Define Specificity Question A Express Specific GABA-A Receptor Subtypes Start->A D Use Orthogonal Specific Agonists/Antagonists Start->D Validates Target Engagement E Check for activity in GABA-A Receptor Knockout Models Start->E Confirms On-Target Effect B Dose-Response Analysis (EC50, Imax) A->B C Compare Potency/Efficacy across subtypes B->C End Subtype Specificity Profile C->End D->End Validates Target Engagement E->End Confirms On-Target Effect

Key Considerations for Your Research

It is important to note that the available information is from 2020 and primarily establishes the foundational discovery of this compound's GABAergic mechanism [1]. The search results do not contain pre-optimized, step-by-step protocols for enhancing its specificity.

  • Subtype Specificity is Unknown: The research confirms this compound acts on GABA-A receptors but does not delineate its affinity or efficacy across the diverse range of receptor subtypes (e.g., α1β2γ2 vs. α4β3δ) [2].
  • Next Steps: To optimize specificity, you would need to design experiments based on the optimization framework above. This includes systematically testing this compound on different recombinantly expressed receptor subtypes and using selective pharmacological tools to build a detailed profile.

References

Foundational Knowledge: 4-Chlorothymol as an Antiplasmodial Agent

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: What is the known antiplasmodial mechanism of 4-Chlorothymol?

4-Chlorothymol, a derivative of the natural compound thymol, exhibits antiplasmodial activity by impeding the redox defense system of the malaria parasite Plasmodium falciparum [1] [2]. Its primary mechanism involves:

  • Inducing Oxidative Stress: Treatment with 4-Chlorothymol significantly increases the levels of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) inside the parasite [1] [2].
  • Disrupting Redox Balance: It perturbs the parasite's antioxidant system by modulating the activity of key enzymes like Glutathione-S-Transferase (GST) and Glutathione Reductase (GR) [1] [2]. This disruption leads to an accumulation of oxidative stress, damaging macromolecules and organelles, which ultimately kills the parasite.
  • Synergy with Chloroquine: 4-Chlorothymol shows a synergistic effect with chloroquine against chloroquine-resistant strains of P. falciparum (K1). In vivo studies also confirmed that the combination leads to higher chemosuppression and enhanced mean survival time at lower concentrations than either drug alone [1] [2].

The following table summarizes key quantitative findings from the research on 4-Chlorothymol's activity against chloroquine-resistant P. falciparum (K1 strain) [1] [2]:

Parameter Effect of 4-Chlorothymol Experimental Context
Reactive Oxygen Species (ROS) Concentration-dependent increase Measured via CM-H2DCFDA dye in K1 strain at 24h.
Redox Defense Enzymes Modulates activity of GST & GR Measured in parasite lysate after treatment.
In Vivo Parasitemia Significant suppression P. yoelii nigeriensis infected mice.
In Vivo Survival Increased mean survival time P. yoelii nigeriensis infected mice.
Safety (In Vitro) Low cytotoxicity/hemolytic activity Assayed on mammalian cells.

Experimental Protocol: Assessing Drug Synergy

FAQ: How can I experimentally test the synergy between 4-Chlorothymol and another drug?

This protocol is adapted from established methods for evaluating drug combinations in primary cells and organoids [3]. The core steps are outlined below, and the workflow is visualized in the following diagram.

G Start Establish Model System A Plate Cells/Organoids in 96-well plate Start->A B Prepare Drug Stocks and Dilutions A->B C Apply Treatment Groups (Single and Combination) B->C D Incubate C->D E Measure Cell Viability (e.g., Cyto X assay) D->E F Calculate Synergy Score Using R/synergyFinder E->F

Title: Workflow for experimental drug synergy testing

Detailed Steps:

  • Establish Model System

    • The protocol can be applied to various models, including primary cells, cell lines, and organoids [3]. For antiplasmodial work, this would involve culturing the target Plasmodium strain.
    • Institutional Permissions: Ensure all necessary ethical and institutional approvals for working with biological models are secured before beginning [3].
  • Cell Culture and Plating

    • Culture your chosen model system according to established standards.
    • Plate cells in a 96-well plate at an optimized density to ensure exponential growth throughout the assay duration [3].
  • Drug Preparation

    • Prepare stock solutions of 4-Chlorothymol, the partner drug (e.g., Chloroquine), and a positive control (e.g., Artesunate) in a suitable solvent like DMSO.
    • Serially dilute the drugs to create a range of concentrations. For a combination matrix, you will need concentrations for both drugs alone and in combination [3].
  • Application of Treatments

    • Apply the pre-determined drug concentrations to the plated cells. A standard setup includes:
      • Negative control (vehicle only, e.g., DMSO).
      • Single-agent treatments across a concentration range.
      • Combination treatments in a checkerboard format (multiple concentrations of Drug A combined with multiple concentrations of Drug B) [3].
  • Incubation and Viability Measurement

    • Incubate the plates for a specified period (e.g., 48-72 hours) under appropriate conditions [3].
    • After incubation, measure cell viability or parasite growth inhibition. A common method is using a cell viability assay kit (e.g., Cyto X, which is similar to MTT) according to the manufacturer's instructions. Absorbance is read on a microplate reader [3].
  • Data Analysis and Synergy Calculation

    • Software Setup: Install R and RStudio. Then, install the dedicated synergyfinder R package [3].
    • Calculate Synergy: Input the dose-response data from your viability measurements into the synergyfinder package. This tool uses established models (like Bliss Independence or Loewe Additivity) to calculate a synergy score [3].
    • A positive synergy score indicates a synergistic interaction, while a negative score suggests antagonism [4].

Computational & Multi-Omics Approaches

FAQ: What computational frameworks can help predict drug synergy before wet-lab experiments?

Computational methods, especially AI models that integrate multi-omics data, are powerful tools for predicting synergistic drug combinations, saving time and resources [4]. The general computational workflow is as follows.

G OmicsData Multi-Omics Data Input Subgraph1        - Genomics (Mutations, CNV)- Transcriptomics (Gene Expression)- Proteomics (Protein Abundance)     OmicsData->Subgraph1 FeatureExtraction Feature Extraction & Selection Subgraph1->FeatureExtraction DrugData Drug Structure & Sensitivity Data Subgraph2        - Chemical Properties- Pharmacogenomics     DrugData->Subgraph2 Subgraph2->FeatureExtraction AImodel AI Prediction Model (e.g., DeepSynergy, AuDNNsynergy) FeatureExtraction->AImodel Output Predicted Synergy Score AImodel->Output

Title: Computational pipeline for synergy prediction

Key Algorithms and Data Integration Strategies:

Researchers can leverage several types of computational approaches [4]:

  • Deep Learning Models: Frameworks like DeepSynergy and AuDNNsynergy integrate drug chemical structures with genomic features (e.g., gene expression profiles of cell lines) to predict synergy with high accuracy (e.g., DeepSynergy achieved an AUC of 0.90) [4].
  • Data Integration Methods:
    • Single-omics with supplementary data: A model primarily uses one data type (e.g., genomics) while incorporating others for context.
    • Comprehensive multi-omics integration: Tools like DrugComboExplorer weigh different omics data types equally to analyze complex pathways.
    • Network-based integration: Methods incorporate biological pathway and protein-protein interaction (PPI) data to understand the mechanistic context of drug interactions [4].
  • Validation Metrics: The success of predicted combinations is quantified using scores like Bliss Independence and Combination Index (CI) [4].

Troubleshooting Common Issues

FAQ: What are common pitfalls in synergy experiments and how can they be resolved?

Issue Potential Cause Solution & Recommendation
High variability in viability data Inconsistent cell plating or drug dilution errors. Use automated cell counters and liquid handlers for precision. Prepare fresh drug dilutions for each assay.
Synergy score is inconsistent with observed effect The chosen reference model (Bliss, Loewe) may not fit the drug mechanism. Test different synergy models. Cross-validate results with a secondary viability assay.
Low potency of combination in vivo Poor pharmacokinetics (ADME) of one or both drugs. Early-stage in vitro models like organoids may give more predictive results [3]. Conduct PK/PD studies.
Computational model has poor predictive power Input features are not informative or data is poorly normalized. Use feature selection to identify the most relevant omics markers. Ensure rigorous data pre-processing and normalization [4].

Key Takeaways and Future Directions

The research indicates that 4-Chlorothymol is a promising synergistic partner for antimalarial drugs, primarily through a mechanism of oxidative stress induction [1] [2]. Successful optimization requires:

  • Rigorous Experimental Design: A clear workflow from model establishment to statistical analysis with tools like synergyfinder in R is crucial [3].
  • Leveraging Computational Power: AI models can efficiently narrow down the vast space of possible drug combinations, guiding experimental work [4].
  • Focus on Clinical Translation: Future work should aim to improve the interpretability of AI models and validate promising combinations in clinically relevant models to bring them closer to patient use [4].

References

chlorothymol resistance mechanisms in microbial studies

Author: Smolecule Technical Support Team. Date: February 2026

Antiplasmodial Mechanism of 4-Chlorothymol

For researchers studying Plasmodium falciparum, the current evidence indicates that 4-Chlorothymol exerts its antiplasmodial effect primarily by disrupting the parasite's redox defense system, leading to lethal oxidative stress [1] [2] [3].

The table below summarizes the key experimental findings on its mechanism of action:

Aspect Experimental Findings
Primary Mechanism Induction of oxidative stress by impeding the redox defense system [1] [2].
Observed Effects Increase in Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) [2].
Targeted Enzymes Modulation of Glutathione S-transferase (GST) and Glutathione Reductase (GR) activity, perturbing the glutathione balance [1] [2].
Cellular Consequences Oxidative damage to macromolecules (DNA, proteins, lipids) and organelles like mitochondria [2].
Synergy Shows synergy with chloroquine against chloroquine-resistant P. falciparum (K1 strain) [1] [2].

Core Experimental Protocols

The following are key methodologies used to elucidate the mechanism of 4-Chlorothymol, which can be adapted for related compounds.

• In Vitro Antiplasmodial Activity Assay

This standardized protocol assesses the compound's direct effect on parasite growth [2].

  • Culture Setup: Transfer 200 µL of ring-stage P. falciparum culture (1.2% parasitemia, 2% hematocrit) to a 96-well plate.
  • Compound Exposure: Add the test compound (e.g., 4-Chlorothymol) at a concentration range (e.g., 0.1–100 µg/mL). Include controls: artesunate/chloroquine as positive, and culture medium as negative.
  • Incubation: Incubate the plate for 48 hours at 37°C.
  • Parasitemia Assessment: Prepare thin blood smears, fix with methanol, and stain with Giemsa.
  • Analysis: Count parasitemia in 1,000 total erythrocytes. Calculate percent inhibition and determine the IC₅₀ value via nonlinear regression analysis.
• Intracellular ROS Measurement

This protocol measures the generation of reactive oxygen species within the parasite using a fluorescent probe [2].

  • Treatment: Incubate a P. falciparum culture (e.g., K1 strain, 10% parasitemia) with different concentrations of 4-Chlorothymol and a positive control (e.g., artesunate) for 24 hours.
  • Staining: Wash the culture and subsequently incubate with CM-H₂DCFDA dye (5-10 µM) for 30 minutes in the dark.
  • Detection:
    • Spectrofluorometry: Measure fluorescence (Ex/Em: 485/520 nm). Calculate the percentage increase in ROS compared to the untreated control.
    • Flow Cytometry: Analyze the samples to determine the percentage of CM-H₂DCFDA-positive cells and mean fluorescence intensity.
• Hydroxyl Radical Level Measurement

This method specifically detects the highly reactive hydroxyl radical [2].

  • Sample Preparation: Use a parasite lysate obtained from saponin-isolated parasites.
  • Reaction: Incubate the lysate with a reaction mixture. The classic approach involves using thiobarbituric acid (TBA) to detect hydroxyl radical-induced damage products.
  • Measurement: Measure the absorbance or fluorescence of the resulting TBA-adduct to quantify hydroxyl radical levels.

Mechanism of Action Workflow

The diagram below visualizes the sequential mechanism by which 4-Chlorothymol induces oxidative stress in Plasmodium falciparum.

G Start 4-Chlorothymol Exposure Step1 Impairs Redox Defense (Inhibition of GST/GR) Start->Step1 Step2 Accumulation of ROS and RNS Step1->Step2 Step3 Oxidative Damage to Macromolecules and Organelles Step2->Step3 End Parasite Cell Death Step3->End

Troubleshooting Common Experimental Issues

  • Issue: High background in ROS assays.
    • Solution: Ensure all steps post-staining with CM-H₂DCFDA are performed in the dark to prevent dye photo-oxidation. Include an unstained control and a stained, untreated control to set baselines and gate correctly in flow cytometry [2].
  • Issue: Low potency or inconsistent IC₅₀ values in antiplasmodial assays.
    • Solution: Strictly standardize the initial parasitemia and hematocrit across experiments. Ensure the stock solution of 4-Chlorothymol is prepared in a high-quality solvent (e.g., DMSO) and that final solvent concentration is consistent and non-toxic to parasites (typically <0.1%) [2].
  • Issue: Difficulty interpreting synergy studies.
    • Solution: Use established methods like the fixed-ratio isobologram method to quantify synergy with other antimalarials like chloroquine. This involves calculating a Fractional Inhibitory Concentration (FIC) index to confirm a synergistic, additive, or antagonistic effect [2] [3].

Frequently Asked Questions (FAQs)

  • Q1: Does 4-Chlorothymol show activity against drug-resistant strains of Plasmodium?
    • A1: Yes. Research demonstrates that 4-Chlorothymol is effective against both chloroquine-sensitive (NF-54) and chloroquine-resistant (K1) strains of P. falciparum. Furthermore, it exhibits synergistic activity when combined with chloroquine against the resistant strain [1] [2].
  • Q2: What is the safety profile of 4-Chlorothymol?
    • A2: Initial in vitro cytotoxicity and hemolytic assays indicate that 4-Chlorothymol has a selective antiplasmodial effect and is safe for further therapeutic exploration at the tested concentrations [1] [2].
  • Q3: Is resistance to chlorothymol documented in bacteria?
    • A3: The available search results do not provide specific studies on bacterial resistance mechanisms against this compound. The documented research focuses on its antiplasmodial action. For halogenated compounds in general, mechanisms like efflux pump overexpression could theoretically confer resistance, but this has not been explicitly studied for this compound [4] [5].

Research Gaps and Future Directions

A significant challenge in this field is the lack of specific data on bacterial resistance mechanisms for this compound. Future research should prioritize:

  • Mechanism of Action in Bacteria: Systematic studies to identify the primary cellular targets and resistance pathways in relevant Gram-positive and Gram-negative pathogens.
  • Standardized Resistance Induction: Attempts to generate resistant bacterial strains in the laboratory to predict and understand potential clinical resistance.
  • Efflux Pump Interaction: Investigation into whether this compound is a substrate for major bacterial efflux pumps like NorA in S. aureus [4].

References

What is chlorothymol and what are the key considerations for its HPLC analysis?

Author: Smolecule Technical Support Team. Date: February 2026

Chlorothymol is a compound recently identified for its anticonvulsant properties and potential as an antiseizure drug through a multiorganism drug discovery pipeline [1]. When developing an HPLC method for it, consider its properties and potential analytical challenges summarized in the table below.

Property / Consideration Description / Guidance for HPLC Analysis
Biological Activity Anticonvulsant; acts on GABAA receptors [1].
Molecular Target GABAA receptor subunit (identified as LGC-37 in C. elegans) [1].
Key Analytical Challenge Potential for chiral separations if the molecule has stereogenic centers [2].
Recommended HPLC Mode Start with Reversed-Phase (RP) using a common C18 column [3].
Detection Suggestion UV detection is a common starting point for compounds with chromophores [3].

How do I develop an HPLC method for this compound?

Follow this systematic workflow to develop a robust HPLC method. The process involves selecting an initial system, optimizing conditions, and final validation [3].

Start Start Method Development Step1 Step 1: Select HPLC Method • Consult literature • Choose Reversed-Phase (C18) • Select detector (e.g., UV) Start->Step1 Step2 Step 2: Establish Initial Conditions • Run gradient scouting (e.g., Acetonitrile/Water) • Adjust solvent strength for k between 0.5-15 Step1->Step2 Step3 Step 3: Optimize Selectivity • Vary mobile phase (pH, organic modifier) • Consider column temperature Step2->Step3 Step4 Step 4: Finalize System • Optimize flow rate and column dimensions • Shorten run time while maintaining resolution Step3->Step4 Step5 Step 5: Validate Method • Test accuracy, precision, linearity, specificity Step4->Step5

How do I troubleshoot common HPLC problems with my this compound method?

The table below outlines common symptoms, their causes, and solutions.

Symptom Possible Cause Solution
No Peaks / Low Response [4] Detector failure, wrong wavelength, no injection. Check detector output and data transfer. Inject a known test substance without the column to check detector response. Ensure sample is drawn into the loop.
Split or Distorted Peaks [4] Column void (particularly at UHPLC pressures), blocked frit, column overload, sample solvent too strong. Replace column. Reduce sample amount. Ensure sample is dissolved in a solvent compatible with the starting mobile phase.
Broad Peaks [4] Detector cell volume too large, extra-column volume too large, column degradation. Ensure flow cell volume is ≤ 1/10 of the smallest peak volume. Use short, narrow-bore connection capillaries. Replace the column if degraded.
Tailing Peaks [4] Silanol interactions (for basic compounds), contaminated column or guard inlet, worn-out injector rotor seal. Use high-purity silica columns. Compete with additives like triethylamine. Flush or replace the column/guard. Replace the injector rotor seal.
Retention Time Shifts [4] Mobile phase composition or pH not stable, column temperature not stable, contaminated eluents. Prepare fresh, consistent mobile phase. Use a column oven for stable temperature. Use HPLC-grade water and high-purity solvents.
Poor Peak Area Precision [4] Air in autosampler syringe, leaking injector seal, sample degradation, clogged or deformed needle. Purge autosampler fluidics. Check and replace injector seals. Use thermostatted autosampler for unstable samples. Replace the needle.

How can I ensure my analytical method is reliable?

Method validation is required to ensure your method produces trustworthy data. The following workflow and characteristics are based on International Conference on Harmonization (ICH) guidelines [3].

A Accuracy B Precision A->B C Specificity B->C D Linearity C->D E Range D->E F Robustness E->F

Key validation characteristics include [3]:

  • Accuracy: The closeness of your measured value to the true value.
  • Precision: The repeatability of your measurements (repeatability and intermediate precision).
  • Specificity: The ability to unequivocally assess the analyte (this compound) in the presence of other components.
  • Linearity and Range: The method's ability to produce results directly proportional to analyte concentration over a specified range.
  • Robustness: A measure of the method's reliability when small, deliberate changes are made to operational parameters.

References

chlorothymol vs thymol biological activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activity Comparison

Activity Thymol 4-Chlorothymol (Chlorothymol)
Anti-inflammatory Potent [1] [2] [3]. Dose-dependently reduces paw edema (7.5-30 mg/kg in mice) [1]. Interacts with COX-2 enzyme [1]. Information Missing
Antiplasmodial (Antimalarial) Less active than its derivatives; not the focus of recent antiplasmodial studies [4]. Highly Potent [4]. IC50 against P. falciparum: Active against chloroquine-sensitive (NF-54) and resistant (K1) strains. Shows synergy with chloroquine [4].
Antimicrobial Broad-spectrum activity [5] [3]. Active against Staphylococcus aureus (12.5 ppm), Candida albicans [6].
Antioxidant Strong activity; free radical scavenging [3]. Information Missing
Toxicity & Safety Generally Recognized As Safe (GRAS) by FDA [2] [3]. Low cytotoxicity in anti-inflammatory models [1]. "Safe for further exploration" in antiplasmodial study; low cytotoxicity/hemolytic activity [4].
Key Known Mechanisms Inhibits COX-2 [1], modulates NF-κB, MAPK, JAK/STAT pathways [2]. Induces oxidative stress in parasites, increases ROS/RNS, inhibits redox defense enzymes (GST, GR) [4].

Detailed Experimental Data and Protocols

For researchers, the methodologies and detailed findings from key studies are crucial for evaluating these compounds.

Anti-inflammatory Activity of Thymol
  • In Vivo Models: The anti-inflammatory effects were demonstrated in formalin-induced paw edema in Swiss albino mice and egg albumin-induced paw edema in chicks [1].
  • Protocol: Mice were orally administered thymol (7.5, 15, and 30 mg/kg) 30 minutes before sub-plantar injection of formalin. Paw-licking behavior (pain response) was measured at 0-10 min (early phase, neurogenic) and 20-30 min (late phase, inflammatory). Paw edema diameter was measured at 60, 90, and 120 minutes [1].
  • Results: Thymol produced a significant, dose-dependent reduction in both licking time and paw edema diameter. A dose of 15 mg/kg in combination with ketoprofen showed enhanced effects [1].
  • Molecular Mechanism: Molecular docking and dynamics simulations showed that thymol has a higher binding affinity for the cyclooxygenase-2 (COX-2) enzyme than for COX-1, interacting at a site similar to known NSAIDs like celecoxib and ketoprofen [1].
Antiplasmodial Activity of 4-Chlorothymol
  • In Vitro Model: Activity was tested against chloroquine-sensitive (NF-54) and chloroquine-resistant (K1) strains of Plasmodium falciparum in culture [4].
  • Protocol: A ring-stage parasite culture at 1.2% parasitemia was incubated with varying concentrations of 4-chlorothymol (0.1–100 μg/mL) for 48 hours. Parasitemia was monitored by Giemsa-stained thin blood smears, and the IC50 was determined [4].
  • Results: 4-Chlorothymol was the most active thymol derivative tested, showing potent activity against both strains. It also demonstrated synergy with chloroquine against the resistant K1 strain [4].
  • Molecular Mechanism: The primary mechanism involves induction of oxidative stress. Treatment with 4-chlorothymol led to a concentration-dependent increase in Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS). It also impaired the parasite's redox defense by modulating the activity of key enzymes like Glutathione S-transferase (GST) and Glutathione Reductase (GR) [4].

The following diagram illustrates this mechanism of action against Plasmodium parasites:

g A 4-Chlorothymol B Induces Oxidative Stress A->B C Increases ROS/RNS Levels B->C D Parasite Redox Defense Impaired B->D F Macromolecule Damage (DNA, Proteins, Lipids) C->F E Inhibits GST/GR Enzymes D->E E->F G Mitochondrial Dysfunction F->G H Plasmodium falciparum Cell Death F->H G->H

Research Implications and Synergies

  • Overcoming Drug Resistance: The ability of 4-chlorothymol to act through an oxidative stress mechanism and synergize with chloroquine presents a promising strategy to combat drug-resistant malaria [4].
  • Addressing Limitations: Both compounds face challenges like low water solubility and bioavailability. Recent strategies to overcome this include encapsulation in micro- and nano-particle drug delivery systems [2].
  • Therapeutic Synergy: The observed synergy of 4-chlorothymol with chloroquine and thymol with ketoprofen highlights the potential of these compounds as adjuvant therapies to enhance the efficacy of existing drugs [4] [1].

How to Proceed with Research

Given the lack of direct comparative studies, your specific research direction will determine the next steps:

  • For Malaria Drug Development: The evidence strongly supports focusing on 4-chlorothymol. Further research should prioritize in vivo efficacy in animal models, pharmacokinetic studies, and investigating its synergy with other antimalarial drugs.
  • For Broad-Spectrum Application Development: Thymol has a more robust and diverse data package for applications like anti-inflammatory, antioxidant, and antimicrobial agents. Research could explore its efficacy in specific disease models beyond general inflammation.
  • For a Direct Comparison: If your goal is a definitive head-to-head comparison, you would need to design new experiments evaluating both compounds side-by-side in the same anti-inflammatory, antimicrobial, and antiplasmodial assays.

References

chlorothymol efficacy comparison standard antiseizure drugs

Author: Smolecule Technical Support Team. Date: February 2026

Chlorothymol's Antiseizure Profile in Preclinical Models

This compound is a novel investigational compound identified through a multiorganism screening pipeline. The table below summarizes its efficacy data from preclinical studies [1] [2] [3].

Aspect Details and Findings
Discovery Source Identified from a library of 1690 compounds screened in a zebrafish (Danio rerio) pentylenetetrazol (PTZ) seizure model [1] [2].
Proposed Mechanism of Action Enhances GABAergic inhibition by targeting GABAA receptor subunits (specifically, the LGC-37 subunit in C. elegans). Action is reversed by the GABAA antagonist bicuculline [1] [2].

| Efficacy in Animal Models | • Zebrafish & Nematodes: Showed anticonvulsant effects in PTZ-induced seizures [1]. • Mouse Models: Exhibited efficacy in several assays, including the 6-Hz 44-mA test, a model of pharmacoresistant seizures [1] [2]. | | Human Data | None available. Its effect in humans is unknown and remains to be investigated in clinical trials [1]. |

Efficacy of Standard Antiseizure Medications

For context, the table below summarizes the established efficacy profiles of some commonly used ASDs, based on clinical trials and real-world studies [4] [5] [6].

Medication Seizure Type Reported Efficacy (≥50% Seizure Reduction) Key Context
Lamotrigine (LTG) Generalized Epilepsy 89.6% (as add-on to valproate) [6] Often considered equal or superior to older ASDs for focal epilepsy [4].
Oxcarbazepine (OXC) Focal Epilepsy 88.9% (as add-on to valproate) [6] ---
Levetiracetam (LEV) Generalized Epilepsy 77.9% (as add-on to valproate) [6] Efficacy equal to older ASDs; use is increasing in real-world settings [4] [7].
Valproate (VPA) Broad Spectrum Remains a frequently prescribed and versatile core treatment [7] [8] ---
Phenobarbital --- --- Effective but has tolerability and pharmacokinetic disadvantages [4].

Experimental Protocols for Key Data

For reproducibility, here are the core methodologies from the key studies cited:

  • This compound's Discovery Workflow [1] [2]:

    • Primary Screening: A library of 1690 compounds was screened in a zebrafish PTZ seizure model. Efficacy was measured by the prevention of c-fos upregulation, a marker of neuronal activity.
    • Mechanism Elucidation: A chemical-genetic screen in C. elegans mutants identified the molecular target as the GABAA receptor subunit LGC-37.
    • In Vitro Validation: Electrophysiological recordings in mouse and human brain slices confirmed that this compound enhanced tonic and phasic inhibition.
    • Preclinical Validation: In vivo anticonvulsant efficacy was tested in a battery of mouse seizure models, including MES, scPTZ, 6-Hz (32 mA and 44 mA), and corneal kindling.
  • Real-World Combination Therapy Study [6]:

    • Design: A retrospective cohort study of 2656 patients.
    • Method: Patients for whom valproate monotherapy failed were administered a second ASD (LTG, LEV, OXC, TPM, or CBZ). The primary outcome was the "≥50% responder rate" after one year of combination therapy.
    • Analysis: Effectiveness was compared using Kaplan-Meier survival analysis and other statistical tests, with patients stratified by seizure type (focal or generalized).

Research Pipeline Visualization

The following diagram illustrates the multi-stage pipeline that identified this compound, highlighting its key advantage of target conservation across species [1] [2].

Start High-Throughput Screening (1690 compounds) A Zebrafish (D. rerio) PTZ Seizure Model Start->A Primary Hit Identification B C. elegans Chemical-Genetic Screen A->B Cross-Species Efficacy Confirmation C In Vitro Electrophysiology Mouse & Human Brain Slices B->C Mechanism of Action (Target: GABAA Receptors) D Preclinical Validation Mouse Seizure Models C->D Functional Validation in Mammalian Tissue End Identification of this compound as a Novel GABAergic Anticonvulsant D->End

Interpretation for Your Comparison Guide

  • This compound is a Preclinical Candidate: It represents an early-stage discovery with a novel GABAergic mechanism and promising efficacy in models of treatment-resistant seizures. Its primary value for researchers is as a proof-of-concept for the multiorganism screening pipeline.
  • Standard ASDs Have Established Clinical Profiles: The efficacy data for drugs like lamotrigine and levetiracetam are derived from human studies, providing a clear benchmark for what clinical success looks like.
  • The Critical Data Gap: A direct, quantitative comparison of this compound versus standard ASDs in the same advanced animal models (e.g., corneal kindled mice) or clinical trials is not present in the current literature. The available data situate this compound in the early discovery phase and standard ASDs in the clinical application phase.

References

chlorothymol antiplasmodial activity vs chloroquine

Author: Smolecule Technical Support Team. Date: February 2026

Activity and Mechanism at a Glance

The table below summarizes the core antiplasmodial characteristics of 4-Chlorothymol and Chloroquine, highlighting their distinct mechanisms and activity profiles.

Feature 4-Chlorothymol Chloroquine
Primary Mechanism of Action Induces oxidative stress by impeding the parasite's redox defense system [1] [2]. Inhibits hemozoin formation, leading to toxic heme accumulation in the parasite's digestive vacuole [3] [4].
Molecular Targets Modulates enzyme activity of Glutathione S-transferase (GST) and Glutathione Reductase (GR) [1]. Binds to heme and incorporates into the growing hemozoin polymer, terminating its formation [3].
Activity Against CQ-resistant Strains Shows potent activity against chloroquine-resistant (K1) P. falciparum [1] [2]. Ineffective against resistant strains due to mutations (e.g., PfCRT K76T) that facilitate drug efflux [5].
Synergy with Chloroquine Demonstrates synergy with CQ against CQ-resistant P. falciparum [1]. Not applicable (self).
Resistance Status No known resistance reported; a novel investigational compound [1]. Widespread resistance in P. falciparum, though sensitive strains are re-emerging in some regions [5] [6].

Supporting Experimental Data

The following table presents key quantitative findings from the literature that underpin the comparison above.

Parameter 4-Chlorothymol Chloroquine
In Vitro IC₅₀ (CQ-Sensitive Strain) Active against NF-54 strain [1]. Varies; historical standard, but ex vivo IC₅₀ median of 12.6 nM reported in recent Ugandan isolates [5].
In Vitro IC₅₀ (CQ-Resistant Strain) Active against K1 strain [1]. Highly elevated in resistant strains; susceptibility is recovering in some areas (median IC₅₀ 12.6 nM in Uganda 2019-2024) [5].
Key Molecular Markers of Resistance Its action is independent of PfCRT K76T and PfMDR1 N86Y mutations [1]. Resistance primarily mediated by PfCRT K76T mutation [5] [6].
In Vivo Efficacy Significant suppression of parasitemia and increased mean survival time in murine model (P. yoelii nigeriensis) [1]. A long-standing clinical drug; efficacy depends on regional resistance patterns.

Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational studies, here is a summary of the key methodologies used.

• Protocols for 4-Chlorothymol

The antiplasmodial activity and mechanism of 4-Chlorothymol were established through the following experiments [1]:

  • In Vitro Antiplasmodial Assay: Growth inhibition of P. falciparum (NF-54 and K1 strains) was assessed using a 48-hour culture in 96-well plates. Parasitemia was monitored via Giemsa-stained thin blood smears, and the IC₅₀ was determined through nonlinear regression analysis [1].
  • ROS Measurement: The intracellular ROS level in the K1 strain was measured using the fluorescent probe CM-H₂DCFDA after 24-hour incubation with 4-Chlorothymol. Fluorescence was quantified with a spectrofluorometer and confirmed by flow cytometry [1].
  • Enzyme Activity Assay: The effect on the redox defense system was evaluated by measuring the enzymatic activity of GST and GR in the parasite lysate after exposure to 4-Chlorothymol [1].
  • In Vivo Assay: Antiplasmodial activity was validated in a murine model infected with chloroquine-resistant P. yoelii nigeriensis. Parasitemia suppression and mean survival time were the key outcomes measured [1].
• Key Findings on Chloroquine

While a specific modern protocol for Chloroquine was not detailed in the search results, its mechanism is well-established.

  • Mechanism of Action: Incubation of parasites with radiolabeled chloroquine showed that the drug associates with hemozoin. In vitro studies confirmed that binding to the hemozoin chain is dependent on the presence of heme substrate, leading to the termination of the polymer and a buildup of toxic heme [3].
  • Contemporary Susceptibility Surveillance: A 2025 study detailed ex vivo drug susceptibility testing on P. falciparum isolates from Uganda (2019-2024). The median IC₅₀ for chloroquine was found to be in the low nanomolar range, and genetic analysis showed a very low prevalence of the resistance-mediating PfCRT K76T mutation, indicating a potential return of chloroquine susceptibility in this region [5].

Mechanisms of Action Diagram

The diagram below visualizes the distinct pathways through which 4-Chlorothymol and Chloroquine exert their antiplasmodial effects.

mechanism_of_action cluster_parasite Plasmodium Parasite cluster_cytosol Cytosol cluster_vacuole Digestive Vacuole ROS Elevated ROS/RNS OxidativeStress Oxidative Stress ROS->OxidativeStress RedoxImbalance Perturbed Redox Balance OxidativeStress->RedoxImbalance GR Glutathione Reductase (GR) GR->RedoxImbalance Modulated GST Glutathione S-transferase (GST) GST->RedoxImbalance Modulated ParasiteDeath Parasite Death RedoxImbalance->ParasiteDeath Leads to Heme Toxic Heme Hemozoin Hemozoin (Non-toxic Polymer) Heme->Hemozoin Normal Polymerization CQHemeComplex Chloroquine-Heme Complex CQHemeComplex->Hemozoin Blocks Polymerization HemeBuildup Toxic Heme Buildup CQHemeComplex->HemeBuildup HemeBuildup->ParasiteDeath Leads to FourCT 4-Chlorothymol FourCT->ROS Increases FourCT->GR Modulates Activity FourCT->GST Modulates Activity CQ Chloroquine CQ->CQHemeComplex Binds Heme

This diagram illustrates the two distinct pathways:

  • 4-Chlorothymol (Blue): Operates in the parasite's cytosol, inducing oxidative stress and disrupting the redox defense system.
  • Chloroquine (Green): Acts inside the digestive vacuole by blocking the detoxification of heme.

Key Takeaways for Research and Development

  • Novel Mechanism: 4-Chlorothymol's oxidative stress mechanism is a promising alternative to overcome existing resistance to heme-targeting drugs like Chloroquine [1].
  • Combination Potential: The observed synergy with Chloroquine suggests potential for developing 4-Chlorothymol as a partner drug in combination therapies, which could rejuvenate the use of Chloroquine in certain regimens [1].
  • Dynamic Resistance Landscape: The susceptibility of malaria parasites to drugs is not static. The finding that Chloroquine sensitivity is re-emerging in some regions like Uganda and Malawi underscores the importance of continuous surveillance [5] [6].

References

Antibacterial Activity of Thymol and Chlorothymol

Author: Smolecule Technical Support Team. Date: February 2026

Chlorothymol is a derivative of thymol, a phenolic monoterpene found in essential oils from plants like Thymus vulgaris L. [1]. The antibacterial mechanisms outlined below for thymol are highly relevant to this compound, as chemical derivatization often aims to enhance such activity [2].

The table below summarizes the primary mechanisms by which thymol exerts its antibacterial effects:

Mechanism of Action Experimental Evidence Pathogens Studied

| Disruption of Cell Membrane & Wall | - Compromised membrane integrity [1].

  • Depolarization of cell membrane [1].
  • Leakage of intracellular materials (e.g., ATP, nucleic acids) [1].
  • Reduced intracellular ATP levels and pH [1]. | Pseudomonas aeruginosa [1], Enterobacter sakazakii [1], Staphylococcus aureus [1]. | | Interaction with DNA | - Binds to the minor groove of DNA, slightly destabilizing its structure [1].
  • Induces ROS accumulation and DNA damage [1]. | Staphylococcus aureus [1], drug-resistant Streptococcus iniae [1]. | | Inhibition of Efflux Pumps | - Inhibits ethidium bromide efflux in a concentration-dependent manner [1]. | Vibrio strains [1]. | | Inhibition of Biofilm Formation | - Shown to have strong antibiofilm activity [1]. | Pseudomonas aeruginosa [1]. |

Key Experimental Protocols for Antibacterial Evaluation

The following are standard methods used to evaluate the antibacterial activity of compounds like this compound. These protocols are critical for generating the data needed for comparison.

  • Agar Diffusion Methods (Disk/Well Diffusion) [3]

    • Principle: Measures the zone of inhibition around a sample (disk or well containing the test compound) against a lawn of bacteria.
    • Procedure: A bacterial suspension is spread on an agar plate. Filter disks or wells are infused with the test compound and placed on the agar. After incubation, the diameter of the clear zone around the sample is measured.
    • Key Data: Size of the inhibition zone.
  • Broth Dilution Methods (MIC/MBC Determination) [3] [4]

    • Principle: Determines the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills a defined percentage (e.g., 99.9%) of the initial inoculum.
    • Procedure: The compound is serially diluted in a broth in test tubes or microtiter plates. Each well is inoculated with a standardized bacterial population. After incubation, MIC is determined visually or spectrophotometrically. Aliquots from non-turbid wells are sub-cultured on agar plates to determine the MBC.
    • Key Data: MIC and MBC values (in µg/mL or mg/mL).
  • Time-Kill Kinetics Assay [3]

    • Principle: Evaluates the rate at which a compound kills bacteria over time, helping to distinguish bactericidal from bacteriostatic agents.
    • Procedure: A bacterial culture is exposed to a set concentration of the test compound. Samples are withdrawn at predetermined time intervals (e.g., 0, 2, 4, 6, 24 hours), diluted, and plated to count viable colonies (CFUs).
    • Key Data: Log CFU/mL over time, determining the rate of killing.

Visualizing the Workflow for Antibacterial Testing

The diagram below outlines a general workflow for evaluating a new compound's antibacterial properties, from initial screening to mechanistic studies.

Start Initial Antibacterial Screening A Agar Diffusion Assay (Disk/Well) Start->A B Broth Dilution Assay (Determine MIC) Start->B C MBC Determination (Sub-culture from MIC) B->C D Time-Kill Kinetics Assay C->D E Mechanism of Action Studies D->E F1 e.g., Membrane Integrity (ATP leakage, SEM) E->F1 F2 e.g., DNA Interaction (Raman spectroscopy) E->F2 F3 e.g., Biofilm Inhibition (microtiter plate) E->F3

References

chlorothymol halogenated derivative structure-activity relationship

Author: Smolecule Technical Support Team. Date: February 2026

Antiplasmodial Profile of 4-Chlorothymol

The following table summarizes the key experimental data for 4-chlorothymol against Plasmodium parasites [1].

Assay Type Parasite Strain / Model Result (IC₅₀ / MIC or Other) Control Drug (Result)
In Vitro Antiplasmodial P. falciparum (chloroquine-sensitive, NF-54) IC₅₀: 13.04 µM Not Specified
In Vitro Antiplasmodial P. falciparum (chloroquine-resistant, K1) IC₅₀: 26.08 µM Not Specified
In Vivo Antiplasmodial P. yoelii nigeriensis (infected mice) Significant suppression of parasitemia; increased mean survival time Chloroquine
Synergy Study P. falciparum (chloroquine-resistant, K1) Synergistic effect when combined with chloroquine Chloroquine alone

Detailed Experimental Protocols

Here are the methodologies used to generate the data cited above [1].

  • In Vitro Antiplasmodial Activity Assessment:

    • Ring-stage cultures of P. falciparum were used at 1.2% parasitemia and 2% hematocrit.
    • The culture was transferred to 96-well plates and incubated with the test sample at various concentrations (0.1–100 µg/mL) for 48 hours at 37°C.
    • Parasitemia was monitored by preparing thin blood smears, fixing them with methanol, and staining with Giemsa. Parasitemia was counted in 1,000 total erythrocytes.
    • The percentage inhibition was calculated, and the IC₅₀ value was determined from concentration-dependent growth inhibition data using nonlinear regression analysis.
  • Measurement of Reactive Oxygen Species (ROS):

    • P. falciparum culture (K1 strain) at 10% parasitemia was incubated with different concentrations of 4-chlorothymol for 24 hours.
    • After incubation, the culture was washed and further incubated for 30 minutes with CM-H₂DCFDA dye.
    • The ROS level was determined using a spectrofluorometer (excitation/emission at 485/520 nm) or by flow cytometry. The percentage increase in ROS level was calculated compared to the unexposed control.
  • In Vivo Assay:

    • The antiplasmodial activity was validated in Swiss albino mice infected with chloroquine-resistant P. yoelii nigeriensis.
    • Parameters such as parasitemia suppression and mean survival time were measured. The study duly approved by the Institutional Animal Ethics Committee.

Key Structure-Activity Relationship (SAR) Insights

The research indicates that the introduction of a chlorine atom at the 4-position of the thymol structure significantly enhances its antiplasmodial activity [1]. The proposed mechanism of action involves:

  • Induction of Oxidative Stress: 4-Chlorothymol increases the levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS) within the parasite.
  • Disruption of Redox Defense: It perturbs the redox balance by modulating the activity of key enzymes in the glutathione redox system, such as Glutathione S-transferase (GST) and Glutathione Reductase (GR).

This dual action leads to an accumulation of oxidative stress, damaging macromolecules and cellular organelles, which contributes to the death of the Plasmodium parasite [1]. The workflow of this mechanism and the experimental validation can be visualized in the following diagram.

Start 4-Chlorothymol MOA1 Induces Oxidative Stress Start->MOA1 MOA2 Impairs Redox Defense Start->MOA2 Effect1 Increased ROS/RNS MOA1->Effect1 Effect2 Altered GST/GR Activity MOA2->Effect2 Outcome Oxidative Damage to DNA, Proteins, Lipids Effect1->Outcome Effect2->Outcome Result Parasite Cell Death Outcome->Result

References

chlorothymol in vitro vs in vivo anticonvulsant correlation

Author: Smolecule Technical Support Team. Date: February 2026

In Vitro vs. In Vivo Anticonvulsant Data for Chlorothymol

Experimental Model Key Findings / Outcome Correlation & Significance
In Vitro: C. elegans Genetic Screen Molecular target identified as LGC-37, a GABAA receptor subunit [1] [2]. Identifies the specific GABAergic mechanism, providing a molecular basis for its action.
In Vitro: Mouse & Human Brain Slices Enhanced tonic and phasic inhibition; effect reversed by GABAA antagonist bicuculline [1] [2]. Confirms the GABAergic mechanism is conserved in mammalian systems, including human tissue.
In Vivo: Zebrafish (D. rerio) Suppressed PTZ-induced seizure-like activity and c-fos expression [1]. Initial in vivo proof of anticonvulsant efficacy in a vertebrate model.
In Vivo: Mouse 6-Hz (44 mA) Model Exhibited potent anticonvulsant efficacy [1] [2] [3]. Demonstrates effectiveness in a pre-clinical model of pharmacoresistant seizures.
In Vivo: Mouse MES & scPTZ Models Showed protection against acute seizures [1]. Confirms broad-spectrum anticonvulsant activity in standard models.

Detailed Experimental Protocols

The correlation of data is supported by rigorous and standardized experimental methodologies.

In Vitro Electrophysiology (Mouse and Human Brain Slices)
  • Brain Slice Preparation: Thalamic slices were prepared from C57/Bl6 mice (postnatal day 18-24). Human neocortical slices were obtained from the margin of resection during neurosurgery for brain tumors [1].
  • Electrophysiological Recording: Standard procedures were used to record from neurons. This compound was applied to the slices, and its effect on inhibitory postsynaptic currents was measured. To confirm the target, the GABAA receptor antagonist bicuculline was used to see if it could reverse this compound's effects [1].
In Vivo Mouse Seizure Models
  • 6-Hz Psychomotor Seizure Test: This model mimics pharmacoresistant epilepsy. Corneal electrodes delivered a low-frequency current (6 Hz) at intensities of 32 mA or 44 mA for 3 seconds. The absence of a characteristic seizure (forelimb clonus, Straub tail, etc.) after compound administration was scored as protection [1].
  • Maximal Electroshock (MES) Test: A supramaximal electrical stimulus (50 mA, 60 Hz for 0.2 seconds) was delivered via corneal electrodes. Protection was defined as the abolition of hindlimb tonic extension [1].
  • Subcutaneous Pentylenetetrazol (scPTZ) Test: A convulsant dose of PTZ (85 mg/kg) was administered subcutaneously. The animal was considered protected if no seizure occurred within the 30-minute observation period [1].

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the logical workflow of the multiorganism drug discovery pipeline and the specific GABAergic signaling pathway targeted by this compound.

pipeline Multiorganism Drug Discovery Pipeline Start High-Throughput Screening (Zebrafish PTZ Model) Worm Target Identification (C. elegans Genetic Screen) Start->Worm InVitro Mechanism Confirmation (Mouse/Human Brain Slice Electrophysiology) Worm->InVitro InVivo Preclinical Validation (Mouse Seizure Models) InVitro->InVivo Result Identified Novel GABAergic Antiseizure Compound InVivo->Result

This compound Discovery Workflow

mechanism This compound's GABAergic Mechanism This compound This compound GABAA GABAA Receptor (Specifically LGC-37 in C. elegans) This compound->GABAA Binds to Chloride Chloride Ion (Cl⁻) Influx GABAA->Chloride Facilitates Inhibition Enhanced Neuronal Inhibition (Tonic and Phasic) Chloride->Inhibition Seizure Suppressed Seizure Activity Inhibition->Seizure Bicuculline Bicuculline (Antagonist) Reverses Effect Bicuculline->GABAA Blocks

GABAergic Mechanism of Action

Key Takeaways for Researchers

  • Strong Target Correlation: The data shows a clear line of evidence from target identification in C. elegans (LGC-37) to mechanism confirmation in human brain slices (GABAA receptor potentiation) [1] [2].
  • Translational Relevance: Efficacy in the 6-Hz 44 mA model is a significant indicator of potential against treatment-resistant epilepsy, suggesting this compound may help address a major clinical challenge [1] [2].
  • Conserved Mechanism: The GABAergic mechanism of action is evolutionarily conserved across worms, zebrafish, mice, and humans, increasing confidence in its translational potential [1].

References

chlorothymol pharmacoresistant seizure model validation

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data for Chlorothymol

The table below summarizes the key experimental findings for this compound across various models [1] [2] [3].

Experimental Model Protocol / Assay Description Key Quantitative Findings
Initial Screening (Zebrafish) Library of 1690 compounds screened in an acute pentylenetetrazol (PTZ) seizure model. Prevention of seizure-induced c-fos expression was the primary readout [1]. Identified this compound as a hit compound that effectively prevented PTZ-induced c-fos upregulation [1].
Validation (C. elegans) Assayed for amelioration of PTZ-induced seizure-like convulsions or paralysis. A subsequent genetic screen identified molecular targets [1]. Showed anticonvulsant effect. Genetic screen revealed its molecular target as the GABAA receptor subunit LGC-37 [1].
Mechanism Confirmation (Mouse & Human brain slices) Electrophysiological recordings from thalamic (mouse) and neocortical (human) slices. Measured tonic and phasic inhibitory postsynaptic currents (IPSCs) [1]. Enhanced both tonic and phasic inhibition. This effect was reversed by the GABAA receptor antagonist bicuculline, confirming a GABAergic mechanism [1].
In Vivo Mouse Seizure Tests Tested in a battery of established seizure models, including the 6-Hz 44-mA corneal kindling model, a recognized model of pharmacoresistant seizures [1] [3]. Exhibited significant anticonvulsant efficacy. Specifically effective in the 6-Hz 44-mA test, demonstrating its potential against pharmacoresistance [1].

Detailed Experimental Protocols

For rigorous comparison, here are the detailed methodologies cited in the research:

  • Zebrafish PTZ Seizure Model: Zebrafish embryos (2 days post-fertilization) were used. PTZ induces a concentration-dependent increase in locomotor activity and expression of the neuronal activity marker c-fos. Compounds from the Johns Hopkins Clinical Compound Library (JHCCL) were screened for their ability to prevent this c-fos upregulation, visualized through whole-mount in situ hybridization. Locomotor activity was quantified using an automated tracking system (Zebrabox) [1].
  • C. elegans Genetic Screening: Worms were exposed to PTZ to induce seizure-like behaviors. This compound's anticonvulsant effect was confirmed in this model. To find the target, a forward genetic screen was conducted, which identified mutations in the lgc-37 gene that conferred resistance to this compound. LGC-37 is a C. elegans GABAA receptor subunit, pinpointing the drug's mechanism of action [1].
  • Brain Slice Electrophysiology: Thalamic slices were prepared from mice (postnatal day 18-24). Human neocortical slices were prepared from fresh tissue obtained from the margin of resection during epilepsy surgery. Electrophysiological recordings measured chloride currents. This compound was applied to the bath solution, and its effect on inhibitory currents was measured before and after application of bicuculline [1].
  • Mouse 6-Hz Psychomotor Seizure Test: This model is used to identify compounds effective against pharmacoresistant seizures. Male CF-1 mice were stimulated via corneal electrodes with a low-frequency (6 Hz), long-duration (3 seconds) current at two intensities: 32 mA and the more refractory 44 mA. Protection was defined as the absence of the characteristic "stun" followed by forelimb clonus, twitching, and Straub tail [1].

Research Pipeline Workflow

The following diagram illustrates the multi-organism pipeline used to discover and validate this compound, showcasing a logical workflow from high-throughput screening to mechanistic and translational studies [1]:

pipeline Start Start: Drug Discovery Pipeline Zebrafish High-Throughput Screen (Zebrafish PTZ Model) Start->Zebrafish 1690 Compound Library Worm Validation & Genetic Screen (C. elegans) Zebrafish->Worm Hit: this compound InVitro Mechanism Confirmation (Mouse & Human Brain Slices) Worm->InVitro Target: LGC-37/GABAA Rec. MouseVivo Preclinical Validation (Mouse Seizure Models) InVitro->MouseVivo Confirmed GABAergic Mechanism End Identified GABAergic Anticonvulsant with Translational Potential MouseVivo->End

Significance for Researchers

This pipeline is significant for the field as it addresses key challenges in antiseizure drug discovery:

  • Efficiency and Translation: It leverages the high-throughput capacity of zebrafish and the powerful genetic tools of C. elegans for early-stage screening and target identification, which is faster and more cost-effective than starting with rodent models [1].
  • Target Conservation: By identifying a compound with effects in worms, fish, mice, and human tissue, the pipeline ensures the molecular target is evolutionarily conserved, thereby increasing the translational potential for human therapies [1] [3].
  • Addressing Pharmacoresistance: The final validation in the 6-Hz 44-mA mouse model, a recognized screen for therapy-resistant epilepsy, confirms that this approach can successfully identify candidates for drug-resistant epilepsy [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

184.0654927 Da

Monoisotopic Mass

184.0654927 Da

Boiling Point

258.5 °C

Heavy Atom Count

12

LogP

3.92 (LogP)

Appearance

Solid powder

Melting Point

63.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LJ25TI0CVT

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

89-68-9

Wikipedia

Chlorothymol

Use Classification

Cosmetics -> Denaturant; Antiplaque; Deodorant; Oral care; Antimicrobial

General Manufacturing Information

Phenol, 4-chloro-5-methyl-2-(1-methylethyl)-: ACTIVE

Dates

Last modified: 08-15-2023
1: Delgado-Marín L, Sánchez-Borzone M, García DA. Neuroprotective effects of gabaergic phenols correlated with their pharmacological and antioxidant properties. Life Sci. 2017 Apr 15;175:11-15. doi: 10.1016/j.lfs.2017.03.005. Epub 2017 Mar 10. PubMed PMID: 28288780.
2: Reiner GN, Delgado-Marín L, Olguín N, Sánchez-Redondo S, Sánchez-Borzone M, Rodríguez-Farré E, Suñol C, García DA. GABAergic pharmacological activity of propofol related compounds as possible enhancers of general anesthetics and interaction with membranes. Cell Biochem Biophys. 2013 Nov;67(2):515-25. doi: 10.1007/s12013-013-9537-4. PubMed PMID: 23456454.
3: Reiner GN, Labuckas DO, García DA. Lipophilicity of some GABAergic phenols and related compounds determined by HPLC and partition coefficients in different systems. J Pharm Biomed Anal. 2009 Apr 5;49(3):686-91. doi: 10.1016/j.jpba.2008.12.040. Epub 2009 Jan 8. PubMed PMID: 19188039.
4: Saad el-Z, Hussien R, Saher F, Ahmed Z. Acaricidal activities of some essential oils and their monoterpenoidal constituents against house dust mite, Dermatophagoides pteronyssinus (Acari: Pyroglyphidae). J Zhejiang Univ Sci B. 2006 Dec;7(12):957-62. PubMed PMID: 17111463; PubMed Central PMCID: PMC1661675.
5: Andersen A. Final report on the safety assessment of sodium p-chloro-m-cresol, p-chloro-m-cresol, chlorothymol, mixed cresols, m-cresol, o-cresol, p-cresol, isopropyl cresols, thymol, o-cymen-5-ol, and carvacrol. Int J Toxicol. 2006;25 Suppl 1:29-127. PubMed PMID: 16835130.
6: BELEN TA, REDDISH GF, HUYCK CL. Ointment bases for chlorothymol. Am J Pharm Sci Support Public Health. 1962 Jul;134:245-53. PubMed PMID: 13866714.
7: SATRIANA DR, BAIZER MM, ELLNER KS. A convenient laboratory preparation of chlorothymol, N. F. VIII. J Am Pharm Assoc Am Pharm Assoc. 1950 Mar;39(3):135. PubMed PMID: 15405489.

Explore Compound Types